molecular formula C2H4ClI B1360244 1-Chloro-2-iodoethane CAS No. 624-70-4

1-Chloro-2-iodoethane

Cat. No.: B1360244
CAS No.: 624-70-4
M. Wt: 190.41 g/mol
InChI Key: JTWWWQGSFTWWDL-UHFFFAOYSA-N
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Description

1-Chloro-2-iodoethane is a useful research compound. Its molecular formula is C2H4ClI and its molecular weight is 190.41 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-2-iodoethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloro-2-iodoethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-iodoethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWWWQGSFTWWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211458
Record name 1,2-Chloroiodoethane
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Molecular Weight

190.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-70-4
Record name 1,2-Chloroiodoethane
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Record name 1,2-Chloroiodoethane
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Record name 1-Chloro-2-iodoethane (stabilized with Copper chip)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-iodoethane: Mechanisms, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Chloro-2-iodoethane is a valuable haloalkane intermediate in organic synthesis, primarily utilized for the introduction of the 2-chloroethyl group in the development of various pharmaceutical compounds and other fine chemicals. This document provides a comprehensive overview of its synthesis, focusing on the prevalent reaction mechanisms, historical evolution of its preparation, and detailed experimental protocols. Quantitative data from key studies are summarized, and reaction pathways are visually represented to offer a thorough resource for researchers, chemists, and professionals in drug development.

Historical Context and Development

The synthesis of 1-chloro-2-iodoethane is historically rooted in the broader field of halogen exchange reactions. The most common and enduring method for its preparation is a variation of the Finkelstein reaction. This reaction, first reported by Hans Finkelstein in 1910, originally described the conversion of alkyl bromides to alkyl iodides using a solution of sodium iodide in acetone (B3395972). The principle was soon adapted for chloroalkanes, which are generally less reactive.

Early preparations of 1-chloro-2-iodoethane involved the reaction of 1,2-dichloroethane (B1671644) with an iodide salt, often in a high-boiling point solvent to facilitate the reaction. Over the years, refinements have focused on improving yield, purity, and reaction conditions, including the use of different iodide salts and phase-transfer catalysts to enhance the rate of this SN2 substitution reaction. An alternative, though less common, route involves the direct addition of iodine monochloride (ICl) to ethene.

Primary Synthesis Mechanisms

The two principal mechanisms for the industrial and laboratory synthesis of 1-chloro-2-iodoethane are the Finkelstein reaction and the electrophilic addition of iodine monochloride to ethene.

Finkelstein Reaction: Halogen Exchange

The most prevalent method for synthesizing 1-chloro-2-iodoethane is the nucleophilic substitution reaction between 1,2-dichloroethane and an alkali metal iodide (typically sodium iodide, NaI) in a suitable solvent, such as acetone or acetonitrile.

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion (I⁻) acts as a potent nucleophile, attacking one of the carbon atoms of 1,2-dichloroethane. This attack occurs from the backside relative to the carbon-chlorine bond, leading to an inversion of stereochemistry (though this is not observable in this achiral molecule). The chloride ion (Cl⁻) is displaced as the leaving group.

The equilibrium of the reaction is driven forward by the precipitation of the resulting sodium chloride (NaCl) in the organic solvent (Le Châtelier's principle), as NaCl is poorly soluble in solvents like acetone, whereas NaI is soluble.

Finkelstein_Reaction cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products R1 Cl-CH₂-CH₂-Cl (1,2-Dichloroethane) TS [I···CH₂(Cl)···CH₂]⁻ R1->TS Nucleophilic Attack by I⁻ R2 Na⁺I⁻ (Sodium Iodide) R2->TS P1 I-CH₂-CH₂-Cl (1-Chloro-2-iodoethane) TS->P1 Leaving Group Departure (Cl⁻) P2 Na⁺Cl⁻ (ppt) (Sodium Chloride) TS->P2 Electrophilic_Addition Ethene H₂C=CH₂ Halonium Cyclic Iodiranium Ion + Cl⁻ Ethene->Halonium π-bond attack ICl δ⁺I-Clδ⁻ ICl->Halonium Product I-CH₂-CH₂-Cl Halonium->Product Cl⁻ backside attack Experimental_Workflow node_process node_process node_workup node_workup node_final node_final A 1. Combine 1,2-dichloroethane, NaI, and acetone in RBF B 2. Heat mixture to reflux with stirring for 24h A->B C 3. Cool mixture to room temp. Precipitated NaCl forms B->C D 4. Filter off NaCl solid C->D E 5. Evaporate acetone from filtrate (rotovap) D->E F 6. Redissolve residue in ether and wash with Na₂S₂O₃(aq) E->F G 7. Wash with brine, dry over MgSO₄ F->G H 8. Filter and evaporate solvent G->H I 9. Purify via vacuum distillation to yield pure product H->I

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-2-iodoethane, a versatile bifunctional molecule of interest in organic synthesis and drug development. The information is presented to facilitate its use in research and development, with a focus on clarity, data accessibility, and practical application.

Core Physicochemical Properties

1-Chloro-2-iodoethane (CAS No. 624-70-4) is a halogenated alkane possessing both a chlorine and an iodine atom. This unique structure imparts specific reactivity, making it a valuable reagent in various chemical transformations.

Identification and Structure
IdentifierValue
Chemical Name 1-Chloro-2-iodoethane
Synonyms 2-Chloroethyl iodide, Ethylene chloroiodide
CAS Number 624-70-4
Molecular Formula C₂H₄ClI
Molecular Weight 190.41 g/mol
SMILES ClCCI
InChI Key JTWWWQGSFTWWDL-UHFFFAOYSA-N
Physical Properties

A summary of the key physical properties of 1-Chloro-2-iodoethane is provided in the table below. These properties are crucial for handling, storage, and reaction setup.

PropertyValue
Appearance Colorless to light yellow or light orange clear liquid. May develop a rose tint upon exposure to light and air due to I₂ formation.
Density 2.088 g/cm³ (Other reported values: 2.075 g/cm³, 2.134 g/mL, 2.11 g/cm³ (20/20))
Boiling Point 140 °C at 760 mmHg. A boiling point of 61-62 °C at 30 mmHg has also been reported.
Melting Point -15.6 °C (Another reported value: -16 °C)
Refractive Index 1.566 (Other reported value: 1.5660)
Vapor Pressure 8.62 mmHg at 25 °C
Flash Point >100 °C (212 °F) (Another reported value: 37.1 °C)
Solubility
SolventSolubility
Water Insoluble
Organic Solvents Soluble
Stability and Reactivity

1-Chloro-2-iodoethane is sensitive to light and should be stored in a dark, cool place. It is incompatible with strong oxidizing agents. The presence of a copper stabilizer is often noted in commercial samples.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties and for a representative chemical synthesis are provided below.

Determination of Boiling Point (Micro-method)

This protocol describes a common laboratory method for determining the boiling point of a small quantity of a liquid.

Materials:

  • 1-Chloro-2-iodoethane sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Small test tube

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring mechanism

Procedure:

  • A small amount (a few drops) of 1-Chloro-2-iodoethane is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

  • The assembly is immersed in a heating bath.

  • The bath is heated slowly and stirred continuously to ensure even heat distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Purity Determination by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of 1-Chloro-2-iodoethane using gas chromatography with a flame ionization detector (FID).

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for haloalkane separation (e.g., a non-polar or medium-polarity column)

  • Injector system (split/splitless)

  • Data acquisition and processing software

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injection Volume: 1 µL (with appropriate split ratio)

  • Sample Preparation: Dilute the 1-Chloro-2-iodoethane sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

Procedure:

  • Prepare a dilute solution of the 1-Chloro-2-iodoethane sample.

  • Set up the GC instrument with the specified conditions.

  • Inject the prepared sample into the gas chromatograph.

  • Record the chromatogram.

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Representative Synthesis: Preparation of 5-(2-Chloroethoxy)-1,4-naphthoquinone

This protocol describes a representative ether synthesis reaction where 1-Chloro-2-iodoethane is used as an alkylating agent. This reaction is based on known transformations of similar compounds.

Materials:

  • 5-Hydroxy-1,4-naphthoquinone

  • 1-Chloro-2-iodoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxy-1,4-naphthoquinone in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add 1-Chloro-2-iodoethane dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Physicochemical Property Determination

cluster_sample Sample Acquisition cluster_analysis Analysis Workflow cluster_data Data Output Sample 1-Chloro-2-iodoethane Sample Purity Purity Assessment (GC) Sample->Purity Analyze BoilingPoint Boiling Point Determination Sample->BoilingPoint Analyze Density Density Measurement Sample->Density Analyze RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Analyze Report Physicochemical Property Report Purity->Report BoilingPoint->Report Density->Report RefractiveIndex->Report

Caption: Workflow for determining the physicochemical properties of a sample.

Experimental Workflow for the Synthesis of 5-(2-Chloroethoxy)-1,4-naphthoquinone

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 5-Hydroxy-1,4-naphthoquinone and K₂CO₃ in DMF Addition Add 1-Chloro-2-iodoethane Start->Addition Heat Heat and Stir Addition->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour into Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a representative synthesis using 1-Chloro-2-iodoethane.

An In-depth Technical Guide to 1-Chloro-2-iodoethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 624-70-4

This technical guide provides a comprehensive overview of 1-chloro-2-iodoethane, a versatile bifunctional haloalkane reagent crucial in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document outlines its chemical nomenclature, physical and chemical properties, key synthetic routes, and significant reactions, supported by experimental methodologies and visual diagrams to facilitate understanding and application in a research setting.

Nomenclature and Identification

The compound with the CAS number 624-70-4 is systematically named 1-chloro-2-iodoethane according to IUPAC nomenclature.[1][2] It is also commonly referred to by several synonyms, which are listed in the table below for comprehensive identification.

Identifier Value
IUPAC Name 1-chloro-2-iodoethane[1][2]
CAS Number 624-70-4[1][3]
Molecular Formula C₂H₄ClI[1][3]
Molecular Weight 190.41 g/mol [1][3]
Synonyms 1,2-chloroiodoethane, 1-chloro-2-iodo-ethane, 2-chloroethyl iodide, 2-iodoethyl chloride[1]
InChI Key JTWWWQGSFTWWDL-UHFFFAOYSA-N[1]
SMILES ClCCI[1]

Physicochemical Properties

1-Chloro-2-iodoethane is a clear, colorless to light yellow or light orange liquid.[4] It is characterized by its sensitivity to light, necessitating storage in dark, refrigerated conditions (0-10°C).[4] A summary of its key physical and chemical properties is presented in the table below.

Property Value
Appearance Clear colorless to dark red/brown liquid[2]
Density 2.088 g/cm³[1][4]
Boiling Point 61-62°C at 30 mmHg[1][4]
Flash Point >100°C (212°F)[1]
Refractive Index 1.566[1]
Solubility Soluble in inorganic solvents; Insoluble in water[1][4]
Stability Light-sensitive; often stabilized with copper[4]

Synthesis of 1-Chloro-2-iodoethane

The primary method for the synthesis of 1-chloro-2-iodoethane is through a halogen exchange reaction, most notably the Finkelstein reaction. This reaction takes advantage of the differential solubility of sodium halides in acetone (B3395972) to drive the equilibrium towards the desired product.

Finkelstein Reaction from 1,2-Dichloroethane (B1671644)

A common laboratory-scale synthesis involves the reaction of 1,2-dichloroethane with sodium iodide in a suitable solvent like acetone. The precipitation of sodium chloride, which is poorly soluble in acetone, drives the reaction forward.

Finkelstein_Reaction reactant1 Cl-CH₂-CH₂-Cl product1 Cl-CH₂-CH₂-I reactant1->product1 Acetone, Δ reactant2 NaI reactant2->product1 product2 NaCl (s)

Caption: Synthesis of 1-chloro-2-iodoethane via the Finkelstein reaction.

Experimental Protocol: General Procedure for Finkelstein Reaction
  • Materials: 1,2-dichloroethane, sodium iodide, acetone (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.

    • Add a stoichiometric equivalent of 1,2-dichloroethane to the solution.

    • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • The acetone is removed from the filtrate by rotary evaporation.

    • The crude 1-chloro-2-iodoethane can be purified by fractional distillation under reduced pressure.

Note: Due to its light sensitivity, all operations should be carried out with protection from light. The product should be stored in a dark, cool place.[4]

Key Reactions and Applications in Drug Development

1-Chloro-2-iodoethane is a valuable reagent in organic synthesis due to the differential reactivity of its two carbon-halogen bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic attack than the carbon-chlorine bond. This property makes it an excellent electrophile for introducing a 2-chloroethyl group.

Iodination of Metallated Species

A primary application of 1-chloro-2-iodoethane is as a mild electrophile for the iodination of organometallic compounds, such as organolithiums. This is particularly useful in the synthesis of complex organic molecules where a less reactive electrophile is required.

Example: Iodination of an ortho-lithiated Benzyl (B1604629) Ether

1-Chloro-2-iodoethane can be used to convert an ortho-lithiated benzyl ether into its corresponding ortho-iodide derivative.[5]

References

Spectroscopic Data of 1-Chloro-2-iodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Chloro-2-iodoethane (CAS No. 624-70-4), a significant intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, reaction monitoring, and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 1-Chloro-2-iodoethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of 1-Chloro-2-iodoethane exhibits two triplets, corresponding to the two chemically non-equivalent methylene (B1212753) groups. The downfield shift of the protons adjacent to the chlorine atom is attributed to the higher electronegativity of chlorine compared to iodine.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~3.82Triplet~6-8Cl-CH₂ -CH₂-I
~3.41Triplet~6-8Cl-CH₂-CH₂ -I

Note: The exact coupling constant can vary depending on the solvent and experimental conditions. A typical value for vicinal coupling in an acyclic system is in the range of 6-8 Hz.

¹³C NMR Data

The ¹³C NMR spectrum shows two signals corresponding to the two carbon atoms in the molecule. The carbon bonded to the more electronegative chlorine atom resonates at a higher chemical shift (further downfield).

Chemical Shift (δ) ppmAssignment
~46.5C H₂Cl
~7.5C H₂I
Infrared (IR) Spectroscopy

The IR spectrum of 1-Chloro-2-iodoethane displays characteristic absorption bands for C-H stretching and bending, as well as the C-Cl and C-I stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch
~1430MediumCH₂ scissoring
~1270MediumCH₂ wagging
~1180MediumCH₂ twisting
~700StrongC-Cl stretch
~550MediumC-I stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-Chloro-2-iodoethane shows a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine and iodine isotopes contributes to the isotopic pattern of the molecular ion and chlorine/iodine-containing fragments.

m/zRelative Intensity (%)Assignment
192~25[M+2]⁺ (containing ³⁷Cl)
190~75[M]⁺ (containing ³⁵Cl)
127~10[I]⁺
65~33[CH₂³⁷Cl]⁺
63~100[CH₂³⁵Cl]⁺
27~40[C₂H₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of 1-Chloro-2-iodoethane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Place the sample in the NMR spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR.

  • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • Place a drop of neat 1-Chloro-2-iodoethane onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Place the sample in the instrument and record the sample spectrum.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Chloro-2-iodoethane.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Chloro-2-iodoethane (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (C-H, C-Cl, C-I) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Structural Elucidation Cl-CH₂-CH₂-I NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for 1-Chloro-2-iodoethane, intended to support research and development activities. For more detailed analysis or specific applications, further experimental work and consultation of specialized literature are recommended.

The Tale of Two Bonds: An In-depth Technical Guide to the Reactivity of C-Cl vs. C-I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry and medicinal chemistry, the carbon-halogen bond is a cornerstone of molecular design and synthesis. Halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the halogen atom—specifically chlorine versus iodine—is a critical decision that profoundly impacts a molecule's synthetic accessibility, reactivity, and even its metabolic fate. While both belong to the same group, the nuanced differences in the physicochemical properties of the Carbon-Chlorine (C-Cl) and Carbon-Iodine (C-I) bonds lead to dramatically different chemical behaviors. This guide provides a detailed exploration of these differences, offering quantitative data, experimental context, and practical insights for professionals in the field.

Core Physicochemical Properties: A Quantitative Comparison

The fundamental differences in reactivity between chloro- and iodo-substituted compounds stem from the intrinsic properties of the halogen atoms, which in turn define the character of the carbon-halogen bond. The C-I bond is significantly longer and weaker than the C-Cl bond.[1][2][3] Conversely, the C-Cl bond is more polar due to the greater electronegativity of chlorine compared to iodine.[4][5][6] These core distinctions are the primary drivers of the reactivity patterns observed in various chemical transformations.

PropertyC-Cl BondC-I BondSignificance for Reactivity
Average Bond Dissociation Energy (kJ/mol) ~327 - 346[7][8]~213 - 228[7][8]The C-I bond requires significantly less energy to break, making it more reactive in reactions where bond cleavage is rate-determining.[3][9]
Average Bond Length (Å) ~1.77[10]~2.14The longer C-I bond results from iodine's larger atomic radius, leading to less effective orbital overlap and a weaker bond.[1][2][4]
Pauling Electronegativity of Halogen 3.162.66The greater electronegativity of chlorine results in a more polarized C-Cl bond, with a more electrophilic carbon atom.[6][11]
Leaving Group Ability ModerateExcellentThe iodide ion (I⁻) is a much weaker base and therefore a better leaving group than the chloride ion (Cl⁻), accelerating substitution reactions.[12]

Reactivity in Key Chemical Transformations

The interplay between bond strength and bond polarity dictates the reactivity of organohalides. While the C-Cl bond's polarity suggests a highly electrophilic carbon susceptible to nucleophilic attack, experimental evidence shows that the weaker C-I bond often dominates the reactivity trend, as bond cleavage is frequently the more critical energetic barrier.[5]

Nucleophilic Substitution (SN1 and SN2)

In nucleophilic substitution reactions, the reactivity order is unequivocally R-I > R-Br > R-Cl > R-F.[9][12] This trend is primarily governed by the leaving group ability, which is inversely related to basicity. The iodide ion is an exceptionally good leaving group, a consequence of the weakness of the C-I bond.[12][13]

  • SN2 Reactions: In a bimolecular substitution, the reaction rate depends on both the nucleophile and the substrate. The rate increases dramatically from chlorides to iodides because the energy required to break the C-X bond in the transition state is lower for the weaker C-I bond.[12]

  • SN1 Reactions: While less common for simple alkyl halides, this trend holds. The rate-determining step is the formation of a carbocation through the cleavage of the C-X bond, a process that is much faster for the weaker C-I bond.

Grignard Reagent Formation

The formation of Grignard reagents (R-MgX) involves the insertion of magnesium metal into the carbon-halogen bond. The reaction is highly sensitive to bond strength, with reactivity following the order R-I > R-Br > R-Cl.[14][15][16]

  • Reactivity: Alkyl iodides are the most reactive starting materials for Grignard reagent formation due to the low C-I bond dissociation energy.[14]

  • Practical Considerations: While highly reactive, alkyl iodides can be more expensive and less stable.[14] Alkyl chlorides are less reactive and may require longer initiation times or activation of the magnesium surface with agents like iodine or 1,2-dibromoethane.[14][17]

Alkyl HalideRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield RangeNotes
Alkyl Iodide (R-I) Very High~228[7]85-95%[14]Most reactive, but starting materials can be more expensive and prone to side reactions.[14]
Alkyl Chloride (R-Cl) Moderate~340[7]50-80%[14]Less reactive, often requiring activation and longer reaction times.[14]
Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable for forming C-C bonds. Here, the difference in reactivity between aryl chlorides and aryl iodides is particularly pronounced. The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[18][19]

  • Aryl Iodides (Ar-I): These are highly reactive electrophiles. The weak C-I bond readily undergoes oxidative addition, often under mild conditions with simple palladium catalysts.[18][20]

  • Aryl Chlorides (Ar-Cl): The strength of the C-Cl bond makes oxidative addition much more challenging. Consequently, the coupling of aryl chlorides requires more specialized and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate this difficult step, often along with higher temperatures.[19][21][22] This has been a major area of catalyst development over the past two decades.[21]

Caption: Logical flow of bond properties influencing chemical reactivity.

Experimental Protocols

The following are representative, generalized protocols that highlight the differing conditions required for Suzuki-Miyaura cross-coupling reactions involving an aryl iodide versus an aryl chloride.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide (Mild Conditions)

Adapted from procedures suitable for reactive electrophiles.[23][24]

  • Reagent Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl iodide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%) and a phosphine ligand such as triphenylphosphine (B44618) (PPh₃, 2-4 mol%). For aqueous or sensitive reactions, a water-soluble catalyst system like Na₂PdCl₄/sSPhos may be used.[24]

  • Solvent Addition: Add the solvent system. A mixture of an organic solvent like dioxane, THF, or acetonitrile (B52724) with water (e.g., 4:1 ratio) is common.

  • Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to a moderate temperature, typically between 37°C and 80°C.[24]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 1-12 hours), cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product for subsequent purification.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride (Forcing Conditions)

Adapted from procedures for less reactive electrophiles.[22][25]

  • Reagent Setup: In a Schlenk flask or sealed reaction vial under an inert atmosphere, combine the aryl chloride (1.0 eq.), the arylboronic acid or ester (1.5 eq.), and a strong base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a specialized, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or Buchwald-type ligands, 4-10 mol%). These ligands are crucial for activating the C-Cl bond.[26]

  • Solvent Addition: Add a dry, high-boiling point aprotic solvent such as toluene, dioxane, or 2-MeTHF.

  • Reaction Execution: Thoroughly degas the mixture. Heat the reaction to a high temperature, typically between 100°C and 120°C.

  • Monitoring and Workup: Monitor the reaction progress. Due to the lower reactivity, these reactions may require longer times (12-24 hours). The workup procedure is similar to Protocol 1, involving cooling, extraction, and purification.

G cluster_ArI Aryl Iodide (Ar-I) Pathway cluster_ArCl Aryl Chloride (Ar-Cl) Pathway start Reaction Setup (Ar-X, Ar'-B(OH)₂, Base, Solvent) pd0_gen Pd(0) Catalyst Generation start->pd0_gen ox_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd0_gen->ox_add transmetal Transmetalation ox_add->transmetal Ar-Pd(II)-X intermediate red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-Ar' intermediate product Biaryl Product (Ar-Ar') red_elim->product catalyst_regen Pd(0) Regeneration red_elim->catalyst_regen catalyst_regen->pd0_gen ari_cond Conditions: - Simple Pd Source (e.g., Pd(OAc)₂) - Standard Ligand (e.g., PPh₃) - Mild Temp (40-80°C) arcl_cond Conditions: - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Bulky, e⁻-rich Ligand (e.g., SPhos) - High Temp (100-120°C)

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Implications in Drug Discovery and Development

The choice between a C-Cl and C-I bond has significant strategic implications in the synthesis and optimization of drug candidates.

  • Synthetic Strategy: Aryl chlorides are often cheaper and more widely available as starting materials than the corresponding iodides. Developing a synthetic route that successfully utilizes a chloro-substituted intermediate can be more cost-effective and scalable for pharmaceutical manufacturing.

  • Metabolic Stability: The metabolic stability of a drug is a critical parameter influencing its half-life and dosing regimen.[27] Carbon-halogen bonds can be sites of metabolic degradation by enzymes such as cytochrome P450s.[28] The much stronger C-Cl bond is generally more resistant to metabolic cleavage than the labile C-I bond. Therefore, incorporating a chlorine atom over an iodine atom can be a deliberate strategy to block a site of metabolism and improve a compound's pharmacokinetic profile.[29]

  • Late-Stage Functionalization: The differential reactivity allows for selective, sequential chemical modifications. A molecule bearing both a chloro and an iodo group can undergo a cross-coupling reaction selectively at the C-I position under mild conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions.

Conclusion

The reactivities of the C-Cl and C-I bonds, while governed by the same fundamental principles, are worlds apart in practice. The C-I bond's weakness makes it the workhorse of reactions requiring facile bond cleavage, such as nucleophilic substitutions and mild cross-couplings. In contrast, the robust C-Cl bond offers greater stability but demands more sophisticated catalytic systems to be activated. For researchers and drug developers, a deep understanding of this reactivity dichotomy is not merely academic; it is essential for the rational design of efficient synthetic routes, the optimization of reaction conditions, and the strategic engineering of molecules with desired stability and pharmacological properties.

References

An In-depth Technical Guide to the Electrophilicity of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-iodoethane is a bifunctional electrophile of significant interest in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Its unique structure, featuring two different halogen atoms on adjacent carbons, presents distinct reactivity profiles that can be selectively exploited. This technical guide provides a comprehensive analysis of the electrophilicity of 1-chloro-2-iodoethane, integrating theoretical principles with practical experimental considerations. The document elucidates the factors governing its reactivity, details experimental protocols for its use in nucleophilic substitution reactions, and presents quantitative data to inform reaction design and optimization.

Introduction

1-Chloro-2-iodoethane (ClCH₂CH₂I) is a versatile reagent characterized as a mild electrophile.[1][2] Its utility in organic synthesis stems from the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. Understanding the nuanced electrophilicity of this compound is paramount for its effective application in the synthesis of novel chemical entities. This guide explores the fundamental principles that dictate which of the two electrophilic centers is more susceptible to nucleophilic attack and provides a framework for predicting and controlling its chemical behavior.

Theoretical Framework of Electrophilicity in 1-Chloro-2-iodoethane

The electrophilicity of 1-chloro-2-iodoethane is a consequence of the polarization of the C-Cl and C-I bonds, which renders the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. Two primary factors govern the relative reactivity of the two electrophilic centers: bond polarity and bond strength .

  • Bond Polarity: Chlorine is more electronegative than iodine, leading to a more polarized C-Cl bond compared to the C-I bond. This greater partial positive charge (δ+) on the carbon atom of the C-Cl bond would intuitively suggest it to be the more reactive electrophilic site.

  • Bond Strength: The C-I bond is significantly weaker than the C-Cl bond. The breaking of the carbon-halogen bond is a critical step in nucleophilic substitution reactions. Therefore, the weaker C-I bond requires less energy to cleave, suggesting that the carbon atom bonded to iodine is the more reactive site.

In nucleophilic substitution reactions of haloalkanes, bond strength is the dominant factor determining the rate of reaction.[3][4] The energy required to break the carbon-halogen bond is a major contributor to the activation energy of the reaction. Consequently, the carbon atom attached to the iodine atom is the primary site of nucleophilic attack in 1-chloro-2-iodoethane.

Quantitative Data

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
C-Cl339 - 346[3]Stronger bond, less reactive site
C-I228 - 290[3][5]Weaker bond, more reactive site

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.

The significantly lower bond dissociation energy of the C-I bond corroborates the principle that the iodinated carbon is the more electrophilic center in 1-chloro-2-iodoethane. This is the cornerstone for predicting the outcome of its reactions with nucleophiles.

Reaction Mechanisms and Logical Relationships

The primary reaction pathway for 1-chloro-2-iodoethane with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The following diagrams illustrate the logical relationships governing the electrophilicity and the general workflow for a typical reaction.

Electrophilicity_Factors Bond_Polarity Bond Polarity (C-Cl > C-I) Reactivity Preferential Site of Nucleophilic Attack Bond_Polarity->Reactivity Minor Influence Bond_Strength Bond Strength (C-I < C-Cl) Bond_Strength->Reactivity Dominant Factor

Caption: Factors influencing the electrophilicity of 1-chloro-2-iodoethane.

SN2_Mechanism Reactants 1-Chloro-2-iodoethane + Nucleophile (Nu⁻) Transition_State Transition State [Nu---CH₂(I)---CH₂Cl]⁻ Reactants->Transition_State Backside Attack on C-I Products 1-Chloro-2-(Nu)ethane + I⁻ Transition_State->Products Iodide Departure

Caption: SN2 reaction mechanism at the iodinated carbon.

Experimental Protocols

The following protocols are adapted from established procedures for nucleophilic substitution reactions on haloalkanes and can be applied to investigate the electrophilicity of 1-chloro-2-iodoethane.[5]

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 1-chloro-2-iodoethane and nucleophile in a suitable solvent (e.g., acetone (B3395972), DMF) B Heat the reaction mixture (e.g., reflux or controlled temperature) A->B C Monitor reaction progress (e.g., TLC, GC-MS) B->C D Cool the reaction mixture C->D E Quench the reaction (e.g., add water) D->E F Extract the product with an organic solvent E->F G Wash the organic layer F->G H Dry the organic layer (e.g., over Na₂SO₄) G->H I Remove the solvent (rotary evaporation) H->I J Purify the product (e.g., column chromatography, distillation) I->J

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Finkelstein-type Reaction with Sodium Azide (B81097)

This experiment demonstrates the preferential substitution at the C-I bond.

Materials:

  • 1-Chloro-2-iodoethane

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • Add 1-chloro-2-iodoethane (1 equivalent) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium iodide.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-azido-1-chloroethane.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Competitive Reactivity with Silver Nitrate (B79036)

This qualitative experiment visually demonstrates the higher reactivity of the C-I bond.

Materials:

  • 1-Chloro-2-iodoethane

  • Silver nitrate (AgNO₃) solution in ethanol

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of the ethanolic silver nitrate solution into two separate test tubes.

  • To one test tube, add a few drops of 1-chloro-2-iodoethane.

  • To the other test tube, add a few drops of a comparable chloroalkane (e.g., 1-chloroethane) as a control.

  • Observe the formation of any precipitate at room temperature.

  • If no reaction is observed, gently warm the test tubes in a water bath.

  • A yellow precipitate of silver iodide (AgI) will form rapidly in the test tube containing 1-chloro-2-iodoethane, indicating the cleavage of the C-I bond. The formation of a white precipitate of silver chloride (AgCl) will be significantly slower or require more forcing conditions.

Conclusion

The electrophilicity of 1-chloro-2-iodoethane is predominantly dictated by the weaker carbon-iodine bond, making the iodinated carbon the primary site for nucleophilic attack. While the carbon-chlorine bond is more polar, its greater strength renders it less reactive under typical nucleophilic substitution conditions. This differential reactivity allows for the selective functionalization of the molecule, a valuable attribute in synthetic chemistry. The provided experimental protocols offer a practical basis for exploring and exploiting the unique electrophilic character of this important bifunctional reagent in research and development settings. Further quantitative kinetic studies would be beneficial to build a more detailed reactivity profile and enable more precise reaction modeling and optimization.

References

Navigating the Challenges of a Bifunctional Reagent: A Technical Guide to the Solubility and Stability of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive technical resource detailing the solubility and stability of the versatile bifunctional reagent, 1-chloro-2-iodoethane. This in-depth guide addresses a critical knowledge gap, providing key data on its behavior in common laboratory solvents, detailed experimental protocols, and insights into its stability profile, essential for its effective use in synthetic chemistry.

Introduction

1-Chloro-2-iodoethane (C₂H₄ClI) is a valuable building block in organic synthesis, prized for its dual halogen functionality which allows for selective and sequential reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds—the C-I bond being weaker and more susceptible to nucleophilic attack—makes it a strategic choice for introducing a chloroethyl moiety or for subsequent transformations.[1] However, its utility is intrinsically linked to its solubility in various reaction media and its stability under different experimental conditions. This guide provides a thorough examination of these properties to facilitate its effective and safe implementation in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-chloro-2-iodoethane is presented in Table 1.

Table 1: Physicochemical Properties of 1-Chloro-2-iodoethane

PropertyValueReference
Molecular Formula C₂H₄ClI[2][3]
Molecular Weight 190.41 g/mol [2][3]
Appearance Colorless to light yellow/orange liquid
Boiling Point ~140 °C at 760 mmHg
Density ~2.1 g/cm³
Storage Conditions Refrigerated (2-8 °C), protected from light
Key Feature Stabilized with copper[3]

Solubility Profile

While specific quantitative solubility data for 1-chloro-2-iodoethane is not extensively available in the public domain, its solubility can be inferred from its structural similarity to other 1,2-dihaloethanes and the general principle of "like dissolves like." 1-Chloro-2-iodoethane is a polar aprotic molecule. It is reported to be insoluble in water but soluble in "inorganic solvents," a term that generally refers to non-aqueous solvents. Based on the properties of analogous compounds like 1,2-dichloroethane, which is miscible with many organic solvents, a qualitative solubility profile can be estimated.

Table 2: Qualitative and Estimated Solubility of 1-Chloro-2-iodoethane in Common Laboratory Solvents

SolventSolvent TypeExpected SolubilityRationale/Notes
Water Polar ProticInsolubleAs consistently reported in literature.
Methanol Polar ProticSoluble/MiscibleExpected to be miscible based on the behavior of similar small haloalkanes.
Ethanol Polar ProticSoluble/MiscibleExpected to be miscible, similar to its miscibility with other haloalkanes.
Acetone Polar AproticSoluble/MiscibleExpected to be miscible.
Dichloromethane (DCM) Polar AproticSoluble/MiscibleExpected to be fully miscible.
Chloroform Polar AproticSoluble/MiscibleExpected to be fully miscible.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble/MiscibleExpected to be miscible.
Dimethylformamide (DMF) Polar AproticSoluble/MiscibleExpected to be miscible.
Hexane NonpolarSoluble/MiscibleExpected to be miscible.
Toluene NonpolarSoluble/MiscibleExpected to be miscible.

Stability Profile

The stability of 1-chloro-2-iodoethane is a critical consideration for its storage and handling in the laboratory.

Light Sensitivity: The compound is known to be light-sensitive. Prolonged exposure to light can cause decomposition, often indicated by a discoloration towards pink or brown due to the formation of iodine (I₂). To mitigate this, it should be stored in amber bottles or protected from light.

Reactivity with Common Reagents:

  • Oxidizing Agents: 1-Chloro-2-iodoethane is incompatible with strong oxidizing agents.

  • Nucleophiles and Bases: The primary site of nucleophilic attack is the carbon atom bonded to the iodine, as the C-I bond is significantly weaker than the C-Cl bond.[1] Strong bases can promote elimination reactions.

  • Acids and Bases: The stability in the presence of strong acids and bases has not been extensively documented. However, strong bases are expected to react via substitution or elimination pathways. The presence of trace amounts of acid or base could potentially catalyze decomposition, especially if water is present.

Degradation Pathways: The primary degradation pathway upon exposure to light or heat is likely the homolytic cleavage of the C-I bond to form radical species, which can then lead to the formation of I₂ and other byproducts. In the presence of nucleophiles, substitution at the iodinated carbon is the expected major reaction. Elimination of HI or HCl can also occur in the presence of a strong, non-nucleophilic base.

Experimental Protocols

Protocol for Determining Qualitative Solubility (Visual Miscibility Test)

This protocol provides a rapid assessment of the miscibility of 1-chloro-2-iodoethane in a given solvent.

Materials:

  • 1-Chloro-2-iodoethane

  • Solvent of interest (e.g., ethanol, DCM, etc.)

  • Small test tubes with caps

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add 1 mL of 1-chloro-2-iodoethane to the same test tube.

  • Cap the test tube and invert it gently 5-10 times.

  • Allow the mixture to stand for 2-3 minutes.

  • Observe the mixture for the number of phases and clarity.

Interpretation of Results:

  • Miscible: A single, clear, and homogenous phase is observed.

  • Partially Miscible: The solution appears cloudy, or two distinct layers are present after standing.

  • Immiscible: Two clear, distinct layers are observed.

G cluster_0 Qualitative Solubility Workflow A Add 1 mL of Solvent to Test Tube B Add 1 mL of 1-Chloro-2-iodoethane A->B C Cap and Mix B->C D Observe Mixture C->D E Miscible D->E Single Clear Phase F Partially Miscible D->F Cloudy or Two Layers G Immiscible D->G Two Distinct Layers

Qualitative solubility testing workflow.

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol allows for the quantitative determination of the solubility of 1-chloro-2-iodoethane in a specific solvent at a given temperature.[4][5][6][7][8]

Materials:

  • 1-Chloro-2-iodoethane

  • Solvent of interest

  • Airtight, temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Syringe with a filter (0.2 µm)

  • Pre-weighed evaporation dish

Procedure:

  • Equilibrate the solvent and 1-chloro-2-iodoethane to the desired temperature.

  • Add an excess of 1-chloro-2-iodoethane to a known volume of the solvent in a sealed vial.

  • Agitate the mixture in a temperature-controlled shaker until equilibrium is reached (e.g., 24 hours).

  • Allow the mixture to stand at the same temperature to allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved droplets.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Weigh the dish with the saturated solution to determine the mass of the solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature.

  • Once the solvent has evaporated, weigh the dish containing the 1-chloro-2-iodoethane residue.

  • Repeat the drying and weighing process until a constant weight is achieved.

Calculation:

  • Mass of 1-chloro-2-iodoethane = (Final weight of dish + residue) - (Initial weight of empty dish)

  • Mass of solvent = (Weight of dish + saturated solution) - (Final weight of dish + residue)

  • Solubility ( g/100 g solvent) = (Mass of 1-chloro-2-iodoethane / Mass of solvent) x 100

G cluster_1 Quantitative Solubility (Gravimetric) A Prepare Saturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature A->B C Filter Aliquot of Supernatant B->C D Weigh Filtered Saturated Solution C->D E Evaporate Solvent D->E F Weigh Residue (Solute) E->F G Calculate Solubility F->G

Workflow for quantitative solubility determination.

Protocol for Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of 1-chloro-2-iodoethane under various stress conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • 1-Chloro-2-iodoethane

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Volumetric flasks and pipettes

Procedure:

Part A: Method Development (General Starting Point)

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Monitor at a wavelength where 1-chloro-2-iodoethane has some absorbance (a preliminary UV scan would be beneficial).

  • Standard Preparation: Prepare a stock solution of 1-chloro-2-iodoethane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

Part B: Forced Degradation Study

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

  • Photostability: Expose the stock solution to UV light.

  • Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60 °C).

Part C: Analysis

  • At specified time points, take an aliquot from each stress condition, neutralize if necessary, and dilute to an appropriate concentration.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (1-chloro-2-iodoethane).

G cluster_2 Factors Affecting Stability A 1-Chloro-2-iodoethane F Degradation Products (e.g., I₂, elimination/substitution products) A->F B Light Exposure B->A causes C Elevated Temperature C->A causes D Strong Oxidizing Agents D->A reacts with E Strong Bases E->A reacts with

Logical relationships of factors affecting stability.

Conclusion

1-Chloro-2-iodoethane is a valuable synthetic intermediate whose full potential can be realized with a clear understanding of its solubility and stability. While quantitative data remains somewhat limited, this guide provides a solid framework based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a starting point for researchers to generate specific data tailored to their experimental conditions. Adherence to proper storage and handling procedures, particularly protection from light, is paramount to ensure the integrity of this reagent. Future studies providing quantitative solubility and detailed degradation kinetics would be a valuable addition to the chemical literature.

References

1-Chloro-2-iodoethane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Chloro-2-iodoethane (CAS No. 624-70-4), a versatile bifunctional alkylating agent crucial in various synthetic applications, particularly in pharmaceutical and materials science research. This document details its commercial availability, purity grades, and key experimental protocols, offering a valuable resource for laboratory work.

Commercial Availability and Purity

1-Chloro-2-iodoethane is readily available from a range of chemical suppliers. It is typically offered in various purity grades, often stabilized with copper to prevent decomposition. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with higher purity grades being essential for sensitive synthetic procedures and analytical standards.

Below is a summary of commercially available purity grades and their typical specifications:

Purity GradeAssay MethodTypical PurityKey SpecificationsCommon Suppliers
Technical GradeGas Chromatography (GC)≥95%May contain minor impurities such as 1,2-dichloroethane (B1671644) and 1,2-diiodoethane.Various bulk chemical suppliers
Reagent GradeGas Chromatography (GC)96% - 97%Stabilized with copper. Suitable for general synthetic applications.Thermo Fisher Scientific[1], Chemsavers, Inc.[2]
High Purity GradeGas Chromatography (GC)>97.0%Low levels of impurities, suitable for more demanding synthetic routes.Tokyo Chemical Industry (TCI)[3], Ambeed, Inc. (via Sigma-Aldrich)[4]

Table 1: Commercial Availability and Purity Grades of 1-Chloro-2-iodoethane

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2-iodoethane is presented in the table below. This data is essential for designing experimental setups and ensuring safe handling.

PropertyValueReference
Molecular Formula C₂H₄ClI[5][6]
Molecular Weight 190.41 g/mol [5][6]
Appearance Colorless to light yellow or reddish-brown liquid[1]
Boiling Point 137-140 °C at 760 mmHg[7][8]
Density Approximately 2.075 g/cm³[7]
Refractive Index 1.5615-1.5675 @ 20°C[1]
Solubility Insoluble in water; Soluble in common organic solvents.[7][9]
Stability Light-sensitive; typically stabilized with copper.[10]

Table 2: Physicochemical Properties of 1-Chloro-2-iodoethane

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1-Chloro-2-iodoethane, compiled from established chemical literature.

Synthesis of 1-Chloro-2-iodoethane via Addition of Iodine Monochloride to Ethylene (B1197577)

This protocol describes a common laboratory-scale synthesis of 1-Chloro-2-iodoethane.

Materials:

  • Iodine monochloride (ICl)

  • Ethylene gas (C₂H₄)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ice-water bath

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a fume hood, dissolve freshly distilled iodine monochloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly bubble ethylene gas through the stirred solution. Monitor the reaction progress by observing the disappearance of the dark color of the iodine monochloride.

  • Once the reaction is complete (indicated by a color change to pale yellow), stop the ethylene flow.

  • The crude 1-Chloro-2-iodoethane in dichloromethane can be used directly for some applications or purified as described below.

Purification by Fractional Distillation

Impurities from the synthesis or degradation of 1-Chloro-2-iodoethane can be removed by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with the crude 1-Chloro-2-iodoethane.

  • Apply a vacuum to the system and slowly heat the flask using a heating mantle.

  • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of 1-Chloro-2-iodoethane is approximately 61-62 °C at 30 mmHg.

  • Store the purified, colorless liquid in a dark, sealed container, preferably under an inert atmosphere and refrigerated. Due to its light sensitivity, storage in an amber bottle is recommended.[10]

Purity Analysis by Gas Chromatography (GC)

The purity of 1-Chloro-2-iodoethane can be determined using gas chromatography, a standard method for analyzing volatile organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C (for FID).

Procedure:

  • Prepare a dilute solution of the 1-Chloro-2-iodoethane sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity by dividing the peak area of 1-Chloro-2-iodoethane by the total area of all peaks.

Mandatory Visualizations

Reaction Mechanism: Nucleophilic Substitution (Sₙ2)

1-Chloro-2-iodoethane is an excellent substrate for Sₙ2 reactions. The iodine atom is a good leaving group, and the primary carbon is accessible to nucleophiles. The following diagram illustrates the Sₙ2 mechanism for the reaction of 1-Chloro-2-iodoethane with a generic nucleophile (Nu⁻).

Caption: Sₙ2 reaction mechanism of 1-Chloro-2-iodoethane.

Experimental Workflow: General Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a product derived from a reaction involving 1-Chloro-2-iodoethane.

Experimental_Workflow start Start: Reagents reaction Reaction: 1-Chloro-2-iodoethane + Nucleophile Solvent, Temperature, Time start->reaction workup Aqueous Workup: Quench reaction Extract with organic solvent Wash with brine reaction->workup drying Drying: Dry organic layer over Na₂SO₄ or MgSO₄ workup->drying filtration Filtration: Remove drying agent drying->filtration concentration Concentration: Remove solvent under reduced pressure (Rotary Evaporator) filtration->concentration purification Purification: Fractional Distillation or Column Chromatography concentration->purification analysis Analysis: GC, NMR, etc. purification->analysis product Final Product analysis->product

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 1-Chloro-2-iodoethane (CAS No. 624-70-4). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document compiles essential information on the substance's properties, hazards, and emergency procedures, presented in a clear and accessible format.

Chemical and Physical Properties

1-Chloro-2-iodoethane is a light-sensitive, colorless to light yellow or light orange liquid.[1] It is important to understand its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Formula C₂H₄ClI[2]
Molecular Weight 190.41 g/mol [2]
Appearance Colorless to light yellow or light orange clear liquid[1]
Boiling Point 61-62 °C at 30 mmHg[1]
Density 2.088 g/cm³[1]
Flash Point > 100 °C (> 212 °F)[3]
Solubility Soluble in inorganic solvents, insoluble in water.[1]
Stability Light-sensitive.[1] Stable under normal handling and storage conditions.[4]

Hazard Identification and Exposure Limits

1-Chloro-2-iodoethane is classified as harmful if swallowed.[3] It is also harmful by inhalation and in contact with skin.[5]

Hazard Statements:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

As of the latest revisions of this document, specific occupational exposure limits such as Permissible Exposure Limits (PELs) by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for 1-Chloro-2-iodoethane.[3][6] Therefore, it is crucial to handle this substance with a high degree of caution and minimize exposure through engineering controls, personal protective equipment, and safe work practices.

For a structurally similar but different compound, 1-Chloro-2-iodo-1,1,2-trifluoroethane, the following NFPA 704 ratings have been assigned, which can serve as a useful, albeit not direct, reference:

NFPA 704 DiamondRatingInterpretation
Health (Blue) 3Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[4]
Flammability (Red) 0Materials that will not burn.[4]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and are not reactive with water.[4]

Safe Handling Protocols

Due to its hazardous nature and light sensitivity, strict protocols must be followed when handling 1-Chloro-2-iodoethane.

Engineering Controls
  • Ventilation: All work with 1-Chloro-2-iodoethane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

  • Skin Protection: Wear suitable protective clothing, including a lab coat and gloves.[4] Nitrile gloves are generally recommended, but compatibility should be verified.

  • Respiratory Protection: In case of inadequate ventilation or for spill response, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

General Handling Practices
  • Avoid inhalation of vapor and contact with skin and eyes.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

  • Given its light-sensitive nature, handle the compound in a darkened area or use amber-colored labware.[7] Containers should be kept tightly closed when not in use.[8]

Storage Protocols

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Refrigerated temperatures (0-10°C).[1]
Light Store in the dark, in a light-resistant container.[1][7]
Container Keep in a tightly closed container in a dry and well-ventilated place.[8]
Incompatible Materials Acids and strong bases.[3] Strong oxidizing agents.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1-Chloro-2-iodoethane from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of 1-Chloro-2-iodoethane A Receipt of Chemical B Log Chemical in Inventory A->B C Store in Designated Location (Refrigerated, Dark, Ventilated) B->C D Pre-use Risk Assessment E Don Appropriate PPE D->E F Work in Chemical Fume Hood E->F G Conduct Experiment F->G H Decontaminate Work Area G->H I Properly Label and Store Unused Chemical G->I J Dispose of Waste in Designated Hazardous Waste Container G->J K Remove and Dispose of PPE H->K I->D For subsequent use J->K L Wash Hands Thoroughly K->L

Caption: Logical workflow for the safe handling of 1-Chloro-2-iodoethane.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[9]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Containment: For liquid spills, contain the spill using absorbent materials such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleanup materials for disposal as hazardous waste.

First Aid Measures
  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

Fire Fighting Measures

While 1-Chloro-2-iodoethane has a high flash point, appropriate measures should be taken in the event of a fire in the vicinity.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition can generate carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

All waste containing 1-Chloro-2-iodoethane must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not empty into drains.[6]

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols

While specific, peer-reviewed experimental protocols for the handling of 1-Chloro-2-iodoethane are not widely published, the following general protocols for handling light-sensitive and hazardous chemicals should be adapted.

Protocol for Handling a Light-Sensitive Compound
  • Preparation: Conduct all manipulations in a darkened room or a glove box with the lights turned off. Use red or amber lighting if illumination is necessary.

  • Containers: Use amber-colored vials, flasks, and other glassware. Alternatively, wrap standard glassware in aluminum foil.

  • Transfers: Minimize the time the compound is exposed to any light source. Perform transfers quickly and efficiently.

  • Storage: Immediately return the compound to its designated dark, refrigerated storage after use.

Protocol for Decontamination of Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in a fume hood to remove the bulk of the 1-Chloro-2-iodoethane. Collect the rinse solvent as hazardous waste.

  • Soaking: Immerse the glassware in a base bath (e.g., alcoholic potassium hydroxide) for several hours to hydrolyze any residual halogenated compound.

  • Washing: Remove the glassware from the base bath, rinse thoroughly with deionized water, and then wash with a standard laboratory detergent.

  • Final Rinse: Rinse the glassware multiple times with deionized water and allow to dry.

The following diagram illustrates the decision-making process for handling a chemical spill.

SpillResponse Chemical Spill Response Decision Tree A Spill Occurs B Assess the Situation (Size, Location, Hazard) A->B C Is the spill large or highly hazardous? B->C D Evacuate Area Call Emergency Services C->D Yes E Is the spill small and manageable? C->E No F Alert Personnel in the Area E->F Yes G Don Appropriate PPE F->G H Contain the Spill G->H I Neutralize/Absorb the Spill H->I J Collect and Dispose of Waste I->J K Decontaminate the Area J->K L Report the Incident K->L

Caption: Decision tree for responding to a chemical spill.

References

An In-depth Technical Guide on the Theoretical Conformational Analysis of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the theoretical conformational analysis of 1-chloro-2-iodoethane. The content delves into the stable conformations, potential energy surfaces, and the computational methodologies used to elucidate these properties. Due to the limited availability of specific theoretical studies on 1-chloro-2-iodoethane, this guide leverages data from a comprehensive computational analysis of the closely related molecule, 1-bromo-2-iodoethane, to provide analogous insights. This approach is grounded in the well-established principles of conformational analysis for 1,2-dihaloethanes.[1][2]

Introduction to Conformational Isomerism in 1,2-Dihaloethanes

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[1] For 1,2-disubstituted ethanes, such as 1-chloro-2-iodoethane, rotation around the carbon-carbon single bond gives rise to a continuum of conformations. The relative stability of these conformers is primarily determined by steric and electrostatic interactions between the substituents.

The most stable conformations are typically the staggered arrangements, where the substituents on adjacent carbon atoms are as far apart as possible. Conversely, the eclipsed conformations, where the substituents are aligned, are energetically unfavorable due to increased steric strain and torsional strain.[1]

The key conformations of interest for 1-chloro-2-iodoethane are:

  • Anti-periplanar (trans): The chlorine and iodine atoms are positioned at a 180° dihedral angle to each other, minimizing steric hindrance. This is generally the lowest energy conformation for 1,2-dihaloethanes with bulky substituents.[2]

  • Synclinal (gauche): The chlorine and iodine atoms are at a dihedral angle of approximately 60°. While staggered, this conformation experiences more steric repulsion between the halogen atoms than the anti-periplanar form.

  • Eclipsed (syn-periplanar and anti-clinal): These are high-energy transition states between the staggered conformations, where the substituents on the two carbon atoms are aligned, leading to maximum steric and torsional strain.

Computational Methodology

A typical workflow for the theoretical conformational analysis would involve:

  • Initial Structure Generation: Generation of the initial 3D coordinates for the various conformers of 1-chloro-2-iodoethane.

  • Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface. This is commonly performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

  • Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the Cl-C-C-I dihedral angle and optimizing the rest of the molecular geometry at each step. This allows for the mapping of the energy profile of the rotation and the identification of energy minima (stable conformers) and maxima (rotational barriers).

  • Energy Analysis: Calculation of the relative energies of the conformers, including the energy difference between the gauche and trans forms (ΔE g−t) and the rotational barriers.

The following diagram illustrates a generalized workflow for this theoretical analysis:

G A Initial 3D Structure Generation (e.g., anti and gauche conformers) B Geometry Optimization (DFT or MP2 with appropriate basis set) A->B C Frequency Calculation (Confirm minima, obtain ZPVE) B->C D Potential Energy Surface Scan (Vary Cl-C-C-I dihedral angle) B->D E Energy Analysis (Determine ΔE_g-t and rotational barriers) D->E G cluster_anti Anti Conformer (more stable) cluster_gauche Gauche Conformer (less stable) anti I | C---C-Cl / \ H H H H gauche  I  | C---C-H / \ / \ H H Cl H anti->gauche Rotation around C-C bond gauche->anti Rotation around C-C bond

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-2-iodoethane as a Mild Electrophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodoethane is a versatile bifunctional electrophile utilized in a variety of organic transformations. Its utility stems from the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The carbon-iodine bond is weaker and iodide is a superior leaving group compared to chloride, allowing for selective sequential reactions with nucleophiles. This property makes 1-chloro-2-iodoethane a valuable reagent for the introduction of a 2-chloroethyl moiety onto various nucleophilic substrates, which can then serve as a precursor for further synthetic manipulations, including intramolecular cyclizations to form heterocyclic structures. These application notes provide detailed protocols for key synthetic applications of 1-chloro-2-iodoethane.

Key Applications

1-Chloro-2-iodoethane serves as a mild electrophile in several key synthetic operations, including:

  • N-Alkylation of Amines: Selective reaction with primary and secondary amines to yield N-(2-chloroethyl)amines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

  • O-Alkylation of Phenols: Reaction with phenols to produce 2-chloroethyl aryl ethers.

  • S-Alkylation of Thiols: Formation of 2-chloroethyl thioethers from thiols.

  • Synthesis of Heterocycles: As a dielectrophile, it can be used in reactions with dinucleophiles to construct heterocyclic rings such as aziridines and thiiranes, although this application is less commonly documented with detailed protocols.

Data Presentation: Reaction of 1-Chloro-2-iodoethane with Substituted Anilines

The reaction of 1-chloro-2-iodoethane with various substituted anilines demonstrates its utility in the chemoselective N-alkylation to form N-(2-chloroethyl)anilines. The iodide is preferentially displaced by the amine nucleophile, leaving the chloride intact for potential subsequent reactions.

EntrySubstituted Aniline (B41778)ProductReaction Time (h)Yield (%)
1AnilineN-(2-chloroethyl)aniline1285
24-MethylanilineN-(2-chloroethyl)-4-methylaniline1288
34-MethoxyanilineN-(2-chloroethyl)-4-methoxyaniline1490
44-Chloroaniline4-Chloro-N-(2-chloroethyl)aniline1682
54-NitroanilineN-(2-chloroethyl)-4-nitroaniline2075

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)aniline

This protocol details the general procedure for the N-alkylation of anilines using 1-chloro-2-iodoethane.

Materials:

  • Substituted aniline (1.0 eq)

  • 1-Chloro-2-iodoethane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-chloro-2-iodoethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-chloroethyl)aniline derivative.

Protocol 2: Iodination of Metallated Species

1-Chloro-2-iodoethane can be employed as a mild iodinating agent for organometallic reagents. The primary utility of 1-Chloro-2-iodoethane lies in its role as a mild electrophile. It is particularly effective in the iodination of metallated species, a process vital for converting compounds like ortho-lithiated benzyl (B1604629) ethers into their corresponding ortho-iodide derivatives.[1]

Materials:

  • Ortho-lithiated benzyl ether (1.0 eq)

  • 1-Chloro-2-iodoethane (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of the ortho-lithiated benzyl ether in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of 1-chloro-2-iodoethane (1.1 eq) in anhydrous THF to the cooled solution of the organolithium reagent.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding ortho-iodide derivative.

Mandatory Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows described in these application notes.

reaction_pathway sub Substituted Aniline (Ar-NH2) intermediate N-(2-chloroethyl)aniline (Ar-NH-CH2-CH2-Cl) sub->intermediate Nucleophilic Substitution reagent 1-Chloro-2-iodoethane (Cl-CH2-CH2-I) reagent->intermediate base K2CO3 Acetonitrile, Reflux product N-Arylaziridine intermediate->product SN2 cyclization Intramolecular Cyclization (e.g., with strong base) experimental_workflow start Start: Mix Aniline, K2CO3, and Acetonitrile in a flask add_reagent Add 1-Chloro-2-iodoethane start->add_reagent reflux Heat the mixture to reflux (Monitor by TLC) add_reagent->reflux workup_filter Cool and filter to remove solids reflux->workup_filter workup_extract Concentrate, dissolve in EtOAc, wash with H2O and brine workup_filter->workup_extract dry_concentrate Dry with Na2SO4, filter, and concentrate workup_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: Isolate pure N-(2-chloroethyl)aniline purify->end

References

Application Notes and Protocols for the Reaction of Carbanions with 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodoethane is a versatile bifunctional electrophile utilized in organic synthesis for the introduction of a 2-chloroethyl group onto nucleophilic substrates. Its reactivity is dominated by the greater leaving group ability of iodide compared to chloride in nucleophilic substitution reactions. This document provides detailed protocols for the reaction of various carbanions with 1-chloro-2-iodoethane, primarily focusing on the formation of 2-chloroethylated products. Additionally, a potential pathway for the formation of iodinated compounds, particularly vinyl iodides, through a subsequent elimination step is discussed. This application is of interest in the synthesis of intermediates for pharmaceuticals and other fine chemicals where a vinyl iodide moiety can serve as a handle for cross-coupling reactions.[1][2]

Core Applications

The primary application of 1-chloro-2-iodoethane in reactions with carbanions, such as enolates derived from ketones and esters, is the introduction of a 2-chloroethyl group via an SN2 reaction.[3][4][5][6] The resulting 2-chloroethylated carbonyl compounds can serve as precursors for various cyclic and heterocyclic structures.

A secondary, less common application involves the subsequent base-induced elimination of hydrogen chloride from the 2-chloroethylated product to yield a vinyl derivative. While not a direct iodination, this two-step sequence can lead to the formation of vinyl compounds.

For highly reactive carbanions, such as those derived from organolithium or Grignard reagents, the reaction with 1-chloro-2-iodoethane can also lead to the formation of vinyl iodides through a proposed alkylation-elimination sequence.

Data Presentation: Summary of Expected Reactions and Products

Carbanion SourceBase/Solvent SystemIntermediate ProductFinal Product (after optional elimination)Typical Yield Range (%)Notes
Ketone (e.g., Cyclohexanone)LDA / THF2-(2-Chloroethyl)cyclohexanone2-Vinylcyclohexanone70-90% (Alkylation)Alkylation is generally high-yielding. Elimination requires a strong, non-nucleophilic base.
Ester (e.g., Ethyl acetate)LDA / THFEthyl 4-chloro-2-butanoateEthyl but-3-enoate60-85% (Alkylation)Similar to ketones, the primary product is the result of alkylation.
Organolithium (e.g., n-BuLi)Ether or THF1-Chloro-3-iodohexane (via halogen-metal exchange) or 1-chlorohexane1-HexeneVariableReaction can be complex, with potential for halogen-metal exchange or simple alkylation.
Grignard Reagent (e.g., PhMgBr)THF(2-Chloroethyl)benzeneStyrene50-70% (Alkylation)The primary product is the 2-chloroethylated arene.

Experimental Protocols

Protocol 1: 2-Chloroethylation of a Ketone Enolate (Example: Cyclohexanone)

Materials:

  • Cyclohexanone (B45756)

  • 1-Chloro-2-iodoethane

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 equivalents) to the flask.

  • To the stirred LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 20 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 1-chloro-2-iodoethane (1.2 equivalents) in anhydrous THF dropwise to the enolate solution.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(2-chloroethyl)cyclohexanone.

Protocol 2: Synthesis of a Vinyl Ketone via Subsequent Elimination

Materials:

  • 2-(2-Chloroethyl)cyclohexanone (from Protocol 1)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing 2-(2-chloroethyl)cyclohexanone (1.0 equivalent), add anhydrous DMSO.

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature while stirring.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 2-vinylcyclohexanone.

Reaction Mechanisms and Workflows

The reaction of a ketone enolate with 1-chloro-2-iodoethane proceeds through a standard SN2 mechanism where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon bearing the iodine atom, displacing iodide as the leaving group.

SN2_Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ketone R-C(=O)-CH2-R' Enolate [R-C(O-)=CH-R']⁻ Ketone->Enolate Deprotonation Base Base Reagent Cl-CH2-CH2-I Product R-C(=O)-CH(R')-CH2-CH2-Cl Reagent->Product Iodide I⁻ Reagent->Iodide Loss of leaving group Enolate_node [R-C(O-)=CH-R']⁻ Enolate_node->Reagent SN2 Attack

Caption: SN2 alkylation of a ketone enolate with 1-chloro-2-iodoethane.

For the subsequent elimination to form a vinyl ketone, a strong, non-nucleophilic base is used to deprotonate the α-carbon, initiating an E2 elimination of HCl.

E2_Elimination cluster_0 Step 1: Deprotonation cluster_1 Step 2: E2 Elimination Alkylated_Ketone R-C(=O)-CH(R')-CH2-CH2-Cl Carbanion_Intermediate [R-C(=O)-C⁻(R')-CH2-CH2-Cl] Alkylated_Ketone->Carbanion_Intermediate Deprotonation Strong_Base Strong Base (e.g., KOtBu) Vinyl_Ketone R-C(=O)-C(R')=CH-CH3 Chloride Cl⁻ Carbanion_Intermediate_node [R-C(=O)-C⁻(R')-CH2-CH2-Cl] Carbanion_Intermediate_node->Vinyl_Ketone Elimination Carbanion_Intermediate_node->Chloride Loss of leaving group

Caption: E2 elimination of HCl to form a vinyl ketone.

A plausible, though less documented, pathway for the direct formation of a vinyl iodide from a highly reactive carbanion like an organolithium reagent could involve an initial SN2 reaction followed by a rapid base-induced elimination of HCl, where the organolithium reagent itself can act as the base.

Organometallic_Reaction cluster_0 Alkylation & In-situ Elimination Organolithium R-Li Reagent Cl-CH2-CH2-I Organolithium->Reagent SN2 Attack Intermediate [R-CH2-CH2-Cl] Organolithium->Intermediate Reagent->Intermediate Vinyl_Iodide R-CH=CH-I Intermediate->Vinyl_Iodide E2 Elimination (by R-Li) LiCl LiCl RH R-H

Caption: Proposed pathway for vinyl iodide formation from an organolithium reagent.

References

Application Notes and Protocols: 1-Chloro-2-iodoethane in the Synthesis of Functionalized Naphthoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2-iodoethane as a reagent for the synthesis of functionalized naphthoquinones. This document includes detailed experimental protocols, quantitative data on the biological activity of related compounds, and visualizations of the synthetic pathway and a representative biological mechanism of action.

Introduction

Naphthoquinones are a class of organic compounds with a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the naphthoquinone core is a key strategy for modulating its biological activity and developing novel therapeutic agents. 1-Chloro-2-iodoethane is a versatile bifunctional electrophile that can be used to introduce a 2-chloroethoxy group onto nucleophilic sites of the naphthoquinone structure, such as hydroxyl groups. The resulting 5-(2-chloroethoxy)-[1][2]naphthoquinone and related derivatives are of interest for their potential as alkylating agents, which can form covalent bonds with biological macromolecules, leading to cytotoxic effects in cancer cells.

Synthesis of Functionalized Naphthoquinones

The primary application of 1-chloro-2-iodoethane in this context is the O-alkylation of hydroxynaphthoquinones. A representative example is the synthesis of 5-(2-chloroethoxy)-1,4-naphthoquinone from 5-hydroxy-1,4-naphthoquinone (Juglone).

Experimental Protocols

Protocol 1: Synthesis of 5-(2-chloroethoxy)-1,4-naphthoquinone

This protocol describes a representative procedure for the O-alkylation of 5-hydroxy-1,4-naphthoquinone using 1-chloro-2-iodoethane.

Materials:

Procedure:

  • To a solution of 5-hydroxy-1,4-naphthoquinone (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-chloro-2-iodoethane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 5-(2-chloroethoxy)-1,4-naphthoquinone.

Data Presentation

CompoundDescriptionIC₅₀ (µM) in 22Rv1 cells
1 2-(2-Chloroethylthio)-1,4-naphthoquinone> 100
2 2,3-Bis(2-chloroethylthio)-1,4-naphthoquinone1.1 ± 0.2
3 2-Chloro-3-(2-chloroethylthio)-1,4-naphthoquinone0.4 ± 0.1

Data is illustrative and based on structurally related compounds.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 5-(2-chloroethoxy)-1,4-naphthoquinone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Hydroxy-1,4-naphthoquinone 5-Hydroxy-1,4-naphthoquinone Reaction Mixture Reaction Mixture 5-Hydroxy-1,4-naphthoquinone->Reaction Mixture 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture Acetone Acetone Acetone->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Evaporation Evaporation Filtration->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography 5-(2-Chloroethoxy)-1,4-naphthoquinone 5-(2-Chloroethoxy)-1,4-naphthoquinone Column Chromatography->5-(2-Chloroethoxy)-1,4-naphthoquinone

Caption: Synthetic workflow for 5-(2-chloroethoxy)-1,4-naphthoquinone.

Hypothesized Mechanism of Action

The cytotoxic effects of functionalized naphthoquinones are often attributed to their ability to induce oxidative stress and act as alkylating agents. The following diagram illustrates a hypothesized signaling pathway leading to apoptosis.

G Functionalized Naphthoquinone Functionalized Naphthoquinone ROS Production ROS Production Functionalized Naphthoquinone->ROS Production DNA Alkylation DNA Alkylation Functionalized Naphthoquinone->DNA Alkylation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage DNA Alkylation->DNA Damage Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for functionalized naphthoquinones.

References

Application of 1-Chloro-2-iodoethane in the Synthesis of Heterocyclic Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodoethane is a versatile bifunctional electrophile that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its differential reactivity, with the carbon-iodine bond being significantly more labile than the carbon-chlorine bond, allows for sequential nucleophilic substitution reactions. This property makes it an ideal reagent for the construction of three, five, and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems utilizing 1-chloro-2-iodoethane.

Core Principle: Sequential Nucleophilic Substitution

The synthetic strategy for forming heterocyclic compounds with 1-chloro-2-iodoethane relies on a two-step intramolecular or intermolecular nucleophilic substitution. In the first step, a nucleophile attacks the more electrophilic carbon attached to the iodine atom, displacing the iodide. If the initial nucleophile contains a second nucleophilic center, a subsequent intramolecular cyclization can occur where the second nucleophile displaces the chloride, forming the heterocyclic ring. Alternatively, reaction with a dinucleophile can lead to the formation of larger heterocyclic systems.

Logical Relationship of Heterocycle Synthesis using 1-Chloro-2-iodoethane

G General Reaction Pathway A 1-Chloro-2-iodoethane E Step 1: Nucleophilic attack on C-I bond A->E B Dinucleophile (e.g., H₂N-R-XH) B->E C Intermediate F Step 2: Intramolecular cyclization (attack on C-Cl bond) C->F D Heterocyclic Compound E->C -I⁻ F->D -Cl⁻

Caption: General reaction pathway for heterocycle synthesis.

I. Synthesis of Aziridines (Three-membered N-heterocycles)

N-substituted aziridines are important synthetic intermediates. The reaction of primary amines with 1-chloro-2-iodoethane provides a route to these compounds, although it is not the most common method. The reaction proceeds via initial N-alkylation at the iodo-substituted carbon, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Phenylaziridine

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 eq) in acetonitrile (50 mL).

  • Add finely ground potassium carbonate (2.5 eq).

  • To this stirred suspension, add 1-chloro-2-iodoethane (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford N-phenylaziridine.

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
Aniline1.0Acetonitrile168245-55
1-Chloro-2-iodoethane1.1
Potassium Carbonate2.5

Table 1: Reaction parameters for the synthesis of N-phenylaziridine.

II. Synthesis of Piperazines (Six-membered N-heterocycles)

Substituted piperazines are prevalent in numerous approved drugs. The reaction of 1-chloro-2-iodoethane with N-substituted ethylenediamines offers a pathway to these important heterocycles.

Experimental Protocol: Synthesis of 1,4-Dibenzylpiperazine

Materials:

  • 1-Chloro-2-iodoethane

  • N,N'-Dibenzylethylenediamine

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of N,N'-dibenzylethylenediamine (1.0 eq) in DMF (50 mL) in a 100 mL round-bottom flask, add sodium carbonate (3.0 eq).

  • Heat the mixture to 80°C with stirring.

  • Add a solution of 1-chloro-2-iodoethane (1.05 eq) in DMF (10 mL) dropwise over 30 minutes.

  • Maintain the reaction at 80°C for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,4-dibenzylpiperazine.

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
N,N'-Dibenzylethylenediamine1.0DMF78060-70
1-Chloro-2-iodoethane1.05
Sodium Carbonate3.0

Table 2: Reaction parameters for the synthesis of 1,4-dibenzylpiperazine.

III. Synthesis of 1,4-Dithiane (Six-membered S-heterocycle)

1,4-Dithiane is a useful sulfur-containing heterocycle. It can be synthesized from 1-chloro-2-iodoethane by reaction with a sulfide (B99878) source, although this is a less common method compared to the dimerization of 2-mercaptoethanol (B42355) followed by reduction.

Experimental Protocol: Synthesis of 1,4-Dithiane

Materials:

  • 1-Chloro-2-iodoethane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium sulfide nonahydrate (1.0 eq) in ethanol (100 mL).

  • Heat the solution to reflux.

  • Add a solution of 1-chloro-2-iodoethane (2.0 eq) in ethanol (50 mL) dropwise to the refluxing solution over 1 hour.

  • Continue refluxing for an additional 4 hours.

  • Cool the reaction mixture and filter to remove the precipitated sodium salts.

  • Wash the precipitate with ethanol.

  • Combine the filtrate and washings, and remove the ethanol by distillation.

  • Distill the residue under reduced pressure to obtain 1,4-dithiane.

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
Sodium sulfide nonahydrate1.0Ethanol57830-40
1-Chloro-2-iodoethane2.0

Table 3: Reaction parameters for the synthesis of 1,4-dithiane.

Experimental Workflow for Heterocycle Synthesis

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve Nucleophile and Base in Solvent B Add 1-Chloro-2-iodoethane A->B C Heat to Reaction Temperature B->C D Cool Reaction Mixture C->D E Filter Solids D->E G Aqueous Extraction D->G F Solvent Removal E->F H Column Chromatography F->H G->H I Characterization (NMR, MS, IR) H->I

Application Notes and Protocols for Reactions Involving 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 1-chloro-2-iodoethane. This versatile bifunctional electrophile is a valuable building block in organic synthesis, enabling the introduction of a 2-chloroethyl moiety into a variety of molecular scaffolds. The protocols provided herein are based on established synthetic methodologies and offer guidance on reaction setup, execution, and product isolation.

Overview of 1-Chloro-2-iodoethane

1-Chloro-2-iodoethane (C₂H₄ClI) is a colorless to light yellow liquid that serves as a potent alkylating agent.[1] Its reactivity is characterized by the presence of two different halogen atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic substitution reactions preferentially occur at the iodinated carbon. This differential reactivity allows for selective functionalization, making it a useful synthon in the synthesis of pharmaceuticals and other fine chemicals.

Chemical and Physical Properties:

PropertyValue
Molecular Weight 190.41 g/mol [1]
Boiling Point 61-62 °C at 30 mmHg[1]
Density 2.088 g/cm³[1]
Appearance Colorless to light yellow/orange liquid[1]
Solubility Soluble in many organic solvents; insoluble in water.[1]

Key Reactions and Experimental Protocols

N-Alkylation of Primary Amines

The reaction of 1-chloro-2-iodoethane with primary amines provides a direct route to N-(2-chloroethyl)amines. These products are valuable intermediates, for example, in the synthesis of piperazine (B1678402) derivatives and other nitrogen-containing heterocycles. The following protocol is a general guideline for the N-alkylation of a primary amine.

Experimental Protocol: Synthesis of a Generic N-(2-chloroethyl)amine

This procedure describes the reaction of a primary amine with 1-chloro-2-iodoethane. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine attacks the carbon bearing the iodine atom.

Materials:

  • 1-Chloro-2-iodoethane

  • Primary amine of choice

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.1 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).

  • Add a sufficient volume of anhydrous DMF to dissolve the reactants (a concentration of 0.1-0.5 M is a typical starting point).

  • To this stirred suspension, add 1-chloro-2-iodoethane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Representative):

Reactant/ProductMolar RatioTypical Yield
1-Chloro-2-iodoethane1.0-
Primary Amine1.170-90%
Potassium Carbonate2.5-
Potassium Iodide0.1-
S-Alkylation of Thiols

1-Chloro-2-iodoethane can be used to introduce the 2-chloroethyl group onto sulfur nucleophiles, such as thiols, to form 2-chloroethyl thioethers. This reaction is particularly relevant in the synthesis of biologically active molecules, for instance, in the preparation of S-substituted cysteine derivatives.

Experimental Protocol: Synthesis of S-(2-chloroethyl)cysteine Derivative

This protocol is adapted from the synthesis of S-2-aminoethyl-L-cysteine derivatives and describes the coupling of a protected cysteine with a protected 2-iodoethylamine, which is analogous to the reactivity of 1-chloro-2-iodoethane with a thiol.

Materials:

  • 1-Chloro-2-iodoethane

  • N-acetyl-L-cysteine

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolve N-acetyl-L-cysteine (1.0 equivalent) in a 1:2 mixture of water and ethanol in a round-bottom flask.

  • Adjust the pH of the solution to approximately 8-9 by the dropwise addition of a sodium hydroxide solution.

  • Add 1-chloro-2-iodoethane (1.1 equivalents) to the stirred solution.

  • Maintain the pH of the reaction mixture at 8-9 by the periodic addition of the sodium hydroxide solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the solution to pH 4 with hydrochloric acid.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary (Representative):

Reactant/ProductMolar RatioTypical Yield
1-Chloro-2-iodoethane1.160-80%
N-acetyl-L-cysteine1.0-
Sodium HydroxideAs needed to maintain pH-
Synthesis of 1-Azido-2-chloroethane

The reaction of 1-chloro-2-iodoethane with sodium azide (B81097) is an effective method for the synthesis of 1-azido-2-chloroethane, a useful intermediate for introducing the azidoethyl group, which can be further functionalized, for example, via "click" chemistry or reduction to the corresponding amine. The presence of iodide in the starting material facilitates the substitution, as the in-situ formation of a more reactive iodo-intermediate can occur if any chloride displacement happens.

Experimental Protocol: Synthesis of 1-Azido-2-chloroethane

This protocol is based on the reaction of a chloropropyl derivative with sodium azide and sodium iodide, which is directly applicable to 1-chloro-2-iodoethane.[2]

Materials:

  • 1-Chloro-2-iodoethane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 1-chloro-2-iodoethane (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (2.0 equivalents) to the solution.

  • Heat the mixture in an oil bath to 60 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure (Note: low molecular weight organic azides can be explosive, handle with appropriate safety precautions).

  • The crude product can be purified by vacuum distillation.

Quantitative Data Summary (Representative):

Reactant/ProductMolar RatioTypical Yield
1-Chloro-2-iodoethane1.080-95%
Sodium Azide2.0-

Reaction Mechanisms and Visualizations

Nucleophilic Substitution (Sₙ2) Pathway

The reactions described above predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (amine, thiol, or azide) attacks the electrophilic carbon atom attached to the iodine, leading to the displacement of the iodide leaving group in a single, concerted step.

Below is a DOT script and the corresponding diagram illustrating the general Sₙ2 reaction of 1-chloro-2-iodoethane with a nucleophile.

Caption: General Sₙ2 reaction pathway for 1-chloro-2-iodoethane.

Experimental Workflow

The general workflow for performing reactions with 1-chloro-2-iodoethane and subsequent product isolation is depicted below.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Base) B Addition of 1-Chloro-2-iodoethane A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Work-up (Quenching, Extraction) C->D E Drying and Solvent Removal D->E F Purification (Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for reactions with 1-chloro-2-iodoethane.

References

Application Notes and Protocols: 1-Chloro-2-iodoethane as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodoethane is a valuable bifunctional electrophile in organic synthesis, serving as a versatile precursor for the generation of key organometallic reagents. Its differentiated halogen reactivity, with the carbon-iodine bond being significantly more labile than the carbon-chlorine bond, allows for the selective formation of organometallic species at the iodo-substituted position. This unique characteristic enables the introduction of a 2-chloroethyl moiety, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. These application notes provide detailed protocols for the preparation of 2-chloroethylmagnesium iodide (a Grignard reagent) and 2-chloroethyllithium, and their subsequent application in organic synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of 1-Chloro-2-iodoethane

PropertyValue
CAS Number 624-70-4
Molecular Formula C₂H₄ClI
Molecular Weight 190.41 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 159-161 °C (lit.)
Density 2.088 g/mL at 25 °C (lit.)
Solubility Insoluble in water, soluble in common organic solvents (e.g., ether, THF)

Table 2: Representative Yields for Organometallic Reagent Formation

Organometallic ReagentPrecursorTypical Yield (%)Notes
2-Chloroethylmagnesium iodide1-Chloro-2-iodoethane80-90%Yield is highly dependent on the quality of magnesium and solvent dryness. The concentration is typically determined by titration.
2-Chloroethyllithium1-Chloro-2-iodoethane75-85%Requires low temperatures to prevent side reactions. The reagent is often used immediately in situ.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroethylmagnesium Iodide

This protocol describes the preparation of 2-chloroethylmagnesium iodide, a Grignard reagent, from 1-chloro-2-iodoethane. The carbon-iodine bond is selectively targeted due to its higher reactivity compared to the carbon-chlorine bond.

Materials:

  • 1-Chloro-2-iodoethane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a single crystal for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the flask. The iodine serves to etch the passivating magnesium oxide layer, exposing a fresh reactive metal surface.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of 1-chloro-2-iodoethane in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approx. 10%) of the 1-chloro-2-iodoethane solution to the magnesium suspension.

  • Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Addition: Add the remaining 1-chloro-2-iodoethane solution dropwise from the funnel at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting Grignard reagent will be a cloudy, greyish solution.

Titration of the Grignard Reagent:

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a non-nucleophilic acid (e.g., benzoic acid) in the presence of an indicator such as 1,10-phenanthroline.

Protocol 2: Synthesis of 2-Chloroethyllithium

This protocol outlines the preparation of 2-chloroethyllithium via lithium-halogen exchange. This method is suitable for applications requiring a more reactive organometallic species.

Materials:

  • 1-Chloro-2-iodoethane (1.0 eq)

  • tert-Butyllithium (B1211817) (2.0 eq) in pentane (B18724) or hexane

  • Anhydrous diethyl ether or THF

  • Schlenk flask or a two-neck flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Set up a dry Schlenk or two-neck flask with a magnetic stir bar and a gas inlet. Purge the flask with an inert gas.

  • Reaction Mixture: Add anhydrous diethyl ether or THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Precursor: Add 1-chloro-2-iodoethane to the cold solvent.

  • Lithium-Halogen Exchange: Slowly add tert-butyllithium solution to the stirred mixture at -78 °C. The reaction is typically rapid.

  • In Situ Use: The resulting 2-chloroethyllithium is generally not isolated and is used immediately in the subsequent reaction step by adding the desired electrophile to the cold solution.

Signaling Pathways and Experimental Workflows

Grignard_Formation_Workflow cluster_prep Apparatus Preparation cluster_reaction Grignard Reaction cluster_analysis Analysis A Dry Glassware B Assemble Apparatus A->B C Flame-dry under Inert Gas B->C D Add Mg Turnings & I₂ C->D E Add Anhydrous Ether/THF D->E F Add 1-Chloro-2-iodoethane (dropwise) E->F G Stir at RT F->G H 2-Chloroethylmagnesium iodide G->H I Titration H->I J Determine Concentration I->J K Ready for Use J->K Use in Subsequent Reaction Reaction_Pathway cluster_application Synthetic Applications A 1-Chloro-2-iodoethane (Cl-CH₂CH₂-I) B Mg / Ether or THF D 2 eq. t-BuLi / Ether or THF, -78 °C C 2-Chloroethylmagnesium iodide (Cl-CH₂CH₂-MgI) B->C F Reaction with Electrophiles (e.g., Aldehydes, Ketones, Esters) C->F G Cross-Coupling Reactions (e.g., Suzuki, Negishi) C->G E 2-Chloroethyllithium (Cl-CH₂CH₂-Li) D->E E->F E->G H Functionalized Products F->H G->H

Application Notes: Synthesis of 2-Chloroethyl Ethers via Williamson Ether Synthesis using 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a leaving group from a primary alkyl halide.[1][2] This document provides detailed protocols and application notes for the synthesis of 2-chloroethyl ethers using 1-chloro-2-iodoethane as the alkylating agent.

Rationale for using 1-Chloro-2-iodoethane

1-Chloro-2-iodoethane is a particularly useful reagent for introducing the 2-chloroethyl group into a target molecule. In the context of the Williamson ether synthesis, the choice of leaving group is critical. The reactivity of halogens in SN2 reactions follows the trend I > Br > Cl > F.[3] Consequently, the iodide atom in 1-chloro-2-iodoethane is a significantly better leaving group than the chloride atom. This differential reactivity allows for the selective displacement of the iodide by an alkoxide, leaving the chloro group intact on the resulting ether product. The synthesized 2-chloroethyl ethers are valuable intermediates in drug development and materials science, as the remaining chlorine atom can be used for subsequent functionalization.[4]

Reaction Mechanism

The synthesis involves two primary steps:

  • Deprotonation: An alcohol or phenol (B47542) is deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic alkoxide or phenoxide ion.[2]

  • Nucleophilic Attack: The newly formed alkoxide/phenoxide attacks the carbon atom bonded to the iodine in 1-chloro-2-iodoethane. This SN2 attack occurs in a single, concerted step, leading to the formation of a new carbon-oxygen bond and the displacement of the iodide ion, yielding the 2-chloroethyl ether.[1]

Experimental Protocols

This section details a generalized protocol for the synthesis of a 2-chloroethyl ether from an alcohol using 1-chloro-2-iodoethane.

Materials and Reagents:

  • Alcohol or Phenol (e.g., Ethanol (B145695), 1.0 equiv.)

  • 1-Chloro-2-iodoethane (1.1 equiv.)

  • Strong Base (e.g., Sodium Hydride (NaH), 1.2 equiv.)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., Saturated aqueous ammonium (B1175870) chloride)

  • Extraction Solvent (e.g., Diethyl ether or Ethyl acetate)

  • Drying Agent (e.g., Anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Deionized Water

Procedure:

  • Alkoxide Formation:

    • To a dry, inert-atmosphere (e.g., nitrogen or argon) flask equipped with a magnetic stirrer, add the chosen alcohol or phenol (1.0 equiv.).

    • Dissolve the alcohol/phenol in a suitable volume of anhydrous solvent (e.g., 5-10 mL per mmol of alcohol).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the strong base (e.g., NaH, 1.2 equiv.) portion-wise to the solution. Caution: NaH reacts with alcohols to produce flammable hydrogen gas. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Ether Synthesis:

    • Re-cool the alkoxide solution to 0 °C.

    • Add 1-chloro-2-iodoethane (1.1 equiv.) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to neutralize any unreacted base.

    • Transfer the mixture to a separatory funnel and add deionized water and the extraction solvent (e.g., diethyl ether).

    • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-chloroethyl ether using flash column chromatography on silica (B1680970) gel or by distillation, depending on the physical properties of the product.

    • Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Quantitative Data Summary

The following table summarizes representative data for the synthesis of 1-chloro-2-ethoxyethane from ethanol and 1-chloro-2-iodoethane, based on typical laboratory yields for Williamson ether synthesis.[1]

ParameterValue
Reactants
Ethanol1.0 equiv.
1-Chloro-2-iodoethane1.1 equiv.
Sodium Hydride (NaH)1.2 equiv.
Reaction Conditions
SolventAnhydrous THF
Temperature0 °C to Room Temp.
Reaction Time18 hours
Results
Product Yield (Isolated) 85%
Product Purity (by GC-MS) >97%

Visualizations

Diagram 1: Experimental Workflow

G A Reactant Preparation (Alcohol + Anhydrous Solvent) B Alkoxide Formation (Add Base, e.g., NaH at 0°C) A->B Inert Atmosphere C SN2 Reaction (Add 1-Chloro-2-iodoethane, Stir at RT for 12-24h) B->C Dropwise Addition D Reaction Workup (Quench, Extract, Wash, Dry) C->D Monitor by TLC E Purification (Column Chromatography or Distillation) D->E Crude Product F Characterization (NMR, MS) E->F Pure Product

Caption: Workflow for the synthesis of 2-chloroethyl ethers.

Diagram 2: Signaling Pathway of the Reaction

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Displacement ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + Base Base (e.g., NaH) Base->Alkoxide Product R-O-CH₂-CH₂-Cl (2-Chloroethyl Ether) Alkoxide->Product Nucleophilic Attack Reagent Cl-CH₂-CH₂-I (1-Chloro-2-iodoethane) Reagent->Product + SideProduct NaI (Sodium Iodide) Product->SideProduct +

Caption: Reaction pathway for Williamson ether synthesis.

References

role of 1-Chloro-2-iodoethane in the alkylation of amines and thiols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: The Role of 1-Chloro-2-iodoethane in the Alkylation of Amines and Thiols

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Chloro-2-iodoethane serves as a versatile bifunctional electrophile in organic synthesis, enabling the selective introduction of a 2-chloroethyl moiety onto nucleophiles. This capability is particularly valuable in the alkylation of amines and thiols, forming N-(2-chloroethyl) and S-(2-chloroethyl) derivatives, respectively. These products are significant intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. The pronounced difference in the reactivity of the carbon-iodine versus the carbon-chlorine bond allows for a high degree of chemoselectivity, where the nucleophilic attack preferentially occurs at the iodinated carbon. This document provides detailed application notes, generalized experimental protocols, and illustrative quantitative data for the alkylation of amines and thiols using 1-chloro-2-iodoethane.

Introduction

1-Chloro-2-iodoethane (ClCH₂CH₂I) is a haloalkane containing two different halogen atoms. The carbon-iodine bond is substantially weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a superior leaving group. This inherent difference in reactivity is the cornerstone of its utility in selective alkylation reactions. Amines and thiols, being effective nucleophiles, will preferentially attack the electrophilic carbon attached to the iodine, leading to the formation of a stable carbon-nitrogen or carbon-sulfur bond while preserving the chloro- functionality for subsequent transformations. This two-stage reactivity is highly advantageous in the synthesis of complex molecules where sequential functionalization is required.

Chemoselectivity and Reaction Mechanism

The alkylation of amines or thiols with 1-chloro-2-iodoethane proceeds via a standard SN2 mechanism. The nucleophile (amine or thiol) attacks the carbon atom bonded to the iodine, displacing the iodide ion. The rate of this reaction is significantly faster than the corresponding attack at the carbon bonded to chlorine.

reaction_mechanism reagents Amine (R-NH₂) or Thiol (R-SH) + 1-Chloro-2-iodoethane (I-CH₂-CH₂-Cl) transition_state SN2 Transition State [Nu---CH₂(I)---CH₂-Cl]⁻ reagents->transition_state Nucleophilic Attack product N-(2-chloroethyl)amine (R-NH-CH₂-CH₂-Cl) or S-(2-chloroethyl)thiol (R-S-CH₂-CH₂-Cl) transition_state->product byproduct Iodide ion (I⁻) transition_state->byproduct

Caption: Generalized SN2 reaction mechanism.

The resulting 2-chloroethylated amine or thiol can then be used in further synthetic steps. For example, intramolecular cyclization can lead to the formation of heterocycles like aziridines or thiiranes, or the remaining chloro group can be displaced by another nucleophile.

Applications in Drug Development

The 2-chloroethylamino (-NHCH₂CH₂Cl) moiety is a critical pharmacophore in a class of anticancer agents known as nitrogen mustards. By selectively introducing a single 2-chloroethyl group, medicinal chemists can fine-tune the reactivity and biological activity of potential drug candidates. Similarly, molecules containing the 2-chloroethylthio (-SCH₂CH₂Cl) group have applications in various areas of pharmaceutical research.

Quantitative Data Summary

The following tables provide representative, albeit generalized, quantitative data for the alkylation of a primary amine and a thiol with 1-chloro-2-iodoethane. The yields and reaction times are illustrative and will vary depending on the specific substrate and reaction conditions.

Table 1: Alkylation of Primary Amines with 1-Chloro-2-iodoethane

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile801285
BenzylamineEt₃NDichloromethane251890
PiperidineK₂CO₃Dimethylformamide50892

Table 2: Alkylation of Thiols with 1-Chloro-2-iodoethane

Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanol (B145695)/Water25498
CysteineNaHCO₃Water25695
1-DodecanethiolCs₂CO₃Acetonitrile60593

Experimental Protocols

Disclaimer: The following are generalized protocols and should be adapted and optimized for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for N-Alkylation of a Primary Amine

This protocol outlines a general procedure for the synthesis of an N-(2-chloroethyl) derivative of a primary amine.

Materials:

  • Primary Amine (1.0 eq)

  • 1-Chloro-2-iodoethane (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add 1-chloro-2-iodoethane to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting amine is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

N_Alkylation_Workflow Start 1. Dissolve Amine in Acetonitrile Add_Base 2. Add K₂CO₃ Start->Add_Base Add_Reagent 3. Add 1-Chloro-2-iodoethane Add_Base->Add_Reagent Reaction 4. Reflux and Monitor by TLC Add_Reagent->Reaction Workup 5. Cool, Filter, and Concentrate Reaction->Workup Extraction 6. Extraction and Drying Workup->Extraction Purification 7. Purification Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for N-alkylation.

Protocol for S-Alkylation of a Thiol

This protocol provides a general method for the synthesis of an S-(2-chloroethyl) derivative of a thiol.

Materials:

  • Thiol (1.0 eq)

  • 1-Chloro-2-iodoethane (1.05 eq)

  • Sodium Hydroxide (B78521) (NaOH, 1.1 eq)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve the thiol in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the thiol solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1-chloro-2-iodoethane to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If required, purify the product by column chromatography on silica gel.

S_Alkylation_Workflow Start 1. Dissolve Thiol in Ethanol Add_Base 2. Add Aqueous NaOH Start->Add_Base Cooling 3. Cool to 0°C Add_Base->Cooling Add_Reagent 4. Add 1-Chloro-2-iodoethane Cooling->Add_Reagent Reaction 5. Warm to RT and Stir Add_Reagent->Reaction Workup 6. Evaporate Ethanol and Extract Reaction->Workup Drying 7. Dry and Concentrate Workup->Drying Purification 8. Purification Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for S-alkylation.

Application Notes and Protocols: The Use of 1-Chloro-2-iodoethane in the Preparation of Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodoethane is a valuable precursor in the synthesis of radiolabeled compounds, particularly for positron emission tomography (PET). Its chemical structure allows for the strategic introduction of a radioisotope, such as Fluorine-18, to create prosthetic groups for radiolabeling larger molecules like peptides, proteins, or drug candidates. This document provides detailed application notes and protocols for the use of 1-chloro-2-iodoethane in this context, enabling researchers to develop novel radiotracers for molecular imaging and drug development studies.

The primary application of 1-chloro-2-iodoethane in radiochemistry is as a precursor to 2-[¹⁸F]fluoroethylating agents. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for a selective nucleophilic substitution of the iodide with [¹⁸F]fluoride, yielding 1-[¹⁸F]fluoro-2-chloroethane. This intermediate can then be used to alkylate a variety of substrates, such as phenols, thiols, and amines, to introduce the 2-[¹⁸F]fluoroethyl group.

Key Applications

  • Synthesis of ¹⁸F-labeled prosthetic groups: 1-Chloro-2-iodoethane serves as a precursor for the production of 1-[¹⁸F]fluoro-2-chloroethane, a versatile agent for the fluoroethylation of biomolecules.

  • Development of novel PET tracers: By attaching the 2-[¹⁸F]fluoroethyl group to a targeting molecule, new PET tracers can be developed for imaging and quantifying biological processes in vivo.

  • Facilitating multi-step radiolabeling strategies: The use of prosthetic groups like 1-[¹⁸F]fluoro-2-chloroethane allows for a modular approach to radiolabeling, where the radioisotope is first incorporated into a small, stable molecule which is then conjugated to the final target molecule.

Data Presentation

The following table summarizes typical radiochemical yields obtained in the synthesis of a related prosthetic group, 1-[¹⁸F]fluoro-2-iodoethane, from 1,2-diiodoethane. These values can serve as a benchmark for optimizing the synthesis of 1-[¹⁸F]fluoro-2-chloroethane from 1-chloro-2-iodoethane, which is expected to have comparable, if slightly different, reaction kinetics.

PrecursorPhase Transfer CatalystHeating Time (min)Radiochemical Yield (%)Reference
1,2-diiodoethaneTetraethylammonium bicarbonate (TEAHCO₃)1024.5[1]
1,2-diiodoethaneTetraethylammonium bicarbonate (TEAHCO₃)1510.6[1]
1,2-diiodoethaneTetraethylammonium bicarbonate (TEAHCO₃) (Method 2)1047.6[1]
1,2-diiodoethaneTetrabutylammonium hydrogen sulfate (B86663) (TBASO₄) (Method 2)1024.8[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-[¹⁸F]fluoro-2-chloroethane from 1-chloro-2-iodoethane. The protocol is adapted from established procedures for the synthesis of similar fluoroethylating agents.[1]

Protocol 1: Synthesis of 1-[¹⁸F]Fluoro-2-chloroethane

Materials:

  • 1-Chloro-2-iodoethane

  • [¹⁸F]Fluoride in [¹⁸O]water (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Water for injection

  • Sep-Pak® Light QMA cartridge

  • Sep-Pak® C18 cartridge

  • Reaction vessel (e.g., 5 mL V-vial)

  • Heating and stirring module

  • TLC or HPLC system for quality control

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture through a pre-conditioned Sep-Pak® Light QMA cartridge to trap the [¹⁸F]fluoride.

    • Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water for injection).

  • Azeotropic Drying:

    • Evaporate the solvent from the reaction vessel at 110°C with a stream of nitrogen.

    • Add anhydrous acetonitrile (3 x 1 mL) and repeat the evaporation step to ensure the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve 1-chloro-2-iodoethane (5-10 mg) in anhydrous acetonitrile (0.5 mL).

    • Add the solution of the precursor to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Seal the reaction vessel and heat at 100-120°C for 10-15 minutes with stirring.

  • Purification:

    • After the reaction, cool the vessel to room temperature.

    • Dilute the reaction mixture with water (5 mL).

    • Pass the diluted mixture through a pre-conditioned Sep-Pak® C18 cartridge. The 1-[¹⁸F]fluoro-2-chloroethane will be retained on the cartridge.

    • Wash the C18 cartridge with water (10 mL) to remove any unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the purified 1-[¹⁸F]fluoro-2-chloroethane from the C18 cartridge with ethanol (B145695) or another suitable organic solvent.

  • Quality Control:

    • Analyze the final product using radio-TLC or radio-HPLC to determine radiochemical purity and identity.

Mandatory Visualizations

Diagram 1: Synthesis Workflow for 1-[¹⁸F]Fluoro-2-chloroethane

Synthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling cluster_purification Purification & QC F18_prod [18F]Fluoride Production (Cyclotron) QMA_trap QMA Cartridge Trapping F18_prod->QMA_trap Elution Elution with K222/K2CO3 QMA_trap->Elution Drying Azeotropic Drying Elution->Drying Precursor_add Add 1-Chloro-2-iodoethane in Acetonitrile Drying->Precursor_add Reaction Heating (100-120°C, 10-15 min) Precursor_add->Reaction C18_purify C18 Cartridge Purification Reaction->C18_purify QC Quality Control (TLC/HPLC) C18_purify->QC Final_product 1-[18F]Fluoro-2-chloroethane QC->Final_product

Caption: Workflow for the synthesis of 1-[¹⁸F]Fluoro-2-chloroethane.

Diagram 2: Logical Relationship for Fluoroethylation

Fluoroethylation_Logic cluster_step1 Step 1: Prosthetic Group Synthesis cluster_step2 Step 2: Conjugation Precursor 1-Chloro-2-iodoethane Prosthetic_Group 1-[18F]Fluoro-2-chloroethane Precursor->Prosthetic_Group Fluoride [18F]Fluoride Fluoride->Prosthetic_Group Radiolabeled_Compound [18F]Fluoroethylated Target Molecule Prosthetic_Group->Radiolabeled_Compound Target_Molecule Target Molecule (e.g., Peptide, Drug) Target_Molecule->Radiolabeled_Compound

Caption: Two-step strategy for radiolabeling using 1-chloro-2-iodoethane.

References

Application Notes and Protocols: Protecting Group Strategies Utilizing the Reactivity of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The 2-chloroethyl group, introduced via the bifunctional reagent 1-chloro-2-iodoethane, offers a versatile and cost-effective strategy for the protection of various nucleophilic functional groups, including alcohols, amines, and thiols. The differential reactivity of the carbon-iodine and carbon-chlorine bonds in 1-chloro-2-iodoethane allows for a selective initial reaction at the more labile C-I bond, followed by the retention of the less reactive C-Cl bond for potential further synthetic manipulations or for specific deprotection strategies.

These application notes provide a comprehensive overview of the protection of phenols (as representative alcohols), anilines (as representative amines), and thiophenols (as representative thiols) using 1-chloro-2-iodoethane. Detailed experimental protocols, quantitative data, and deprotection methods are presented to facilitate the application of this methodology in research and development settings.

Protection of Phenols as 2-Chloroethyl Ethers

The protection of phenols as 2-chloroethyl ethers proceeds via a Williamson ether synthesis. The phenoxide, generated by a suitable base, acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon attached to the iodine in 1-chloro-2-iodoethane. The greater reactivity of the C-I bond compared to the C-Cl bond ensures the selective formation of the 2-chloroethyl ether. This protecting group is stable to a range of reaction conditions, yet can be removed when desired. A notable application includes the reaction of 1-chloro-2-iodoethane with hydroxyl-naphthoquinones to form the corresponding 5-(2-chloro-ethoxy)-[1][2]naphthoquinone.[3]

Reaction Workflow: O-Alkylation of Phenols

phenol (B47542) Phenol workup Aqueous Workup & Purification phenol->workup Protection Reaction base Base (e.g., K₂CO₃) base->workup reagent 1-Chloro-2-iodoethane reagent->workup solvent Solvent (e.g., Acetone) solvent->workup protected_phenol 2-Chloroethyl Phenyl Ether workup->protected_phenol

Caption: General workflow for the protection of phenols.

Quantitative Data for O-Alkylation
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pyrimidin-2(1H)-one derivativeK₂CO₃AcetoneReflux0.587[1]
5-hydroxy-[1][2]naphthoquinoneN/AN/AN/AN/AN/A[3]

Note: Specific yield for the naphthoquinone reaction was not provided in the source.

Experimental Protocol: Synthesis of 2-Chloroethoxybenzene
  • Reaction Setup: To a stirred solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Add 1-chloro-2-iodoethane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-chloroethoxybenzene.

Protection of Amines as N-(2-Chloroethyl) Derivatives

The 2-chloroethyl group serves as a versatile protecting group for amines, particularly for the nitrogen atom in pyrrole (B145914) rings.[4] The protection is typically achieved by N-alkylation under basic conditions. The resulting N-(2-chloroethyl) amine is stable under various conditions, and the chloroethyl group can be used for further synthetic transformations or removed when necessary.

Reaction Workflow: N-Alkylation of Anilines

aniline (B41778) Aniline workup Aqueous Workup & Purification aniline->workup Protection Reaction base Base (e.g., K₂CO₃) base->workup reagent 1-Chloro-2-iodoethane reagent->workup solvent Solvent (e.g., Acetonitrile) solvent->workup protected_aniline N-(2-Chloroethyl)aniline workup->protected_aniline

Caption: General workflow for the protection of anilines.

Quantitative Data for N-Alkylation
SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-ChloroanilineCupric Acetatetert-ButanolN/AN/AN/A[5]
AnilineK₂CO₃N/A1108N/A
4-(Furan-2-yl)anilineK₂CO₃N/AN/A12-24N/A[6]

Note: Specific yields for these reactions using 1-chloro-2-iodoethane were not provided in the general protocols.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)aniline
  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Base: Add a base like potassium carbonate (1.5 eq) to the solution.

  • Addition of Reagent: Add 1-chloro-2-iodoethane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the base.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield N-(2-chloroethyl)aniline.

Protection of Thiols as S-(2-Chloroethyl) Thioethers

Thiols can be protected as S-(2-chloroethyl) thioethers. The thiolate anion, a potent nucleophile, readily displaces the iodide from 1-chloro-2-iodoethane to form the corresponding thioether. The presence of 2-chloroethyl phenyl sulfide (B99878) as an impurity in the synthesis of phenyl vinyl sulfide suggests the feasibility of this reaction.[7]

Reaction Workflow: S-Alkylation of Thiophenols

thiophenol Thiophenol workup Aqueous Workup & Purification thiophenol->workup Protection Reaction base Base (e.g., NaH) base->workup reagent 1-Chloro-2-iodoethane reagent->workup solvent Solvent (e.g., THF) solvent->workup protected_thiophenol Phenyl 2-chloroethyl sulfide workup->protected_thiophenol

References

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 1-chloro-2-iodoethane to prevent its decomposition. Adherence to these protocols is critical for ensuring the integrity of the reagent and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 1-chloro-2-iodoethane decomposition?

A1: The most common visual indicator of decomposition is a change in color from colorless or light yellow to a rose or brown hue.[1] This is due to the formation of elemental iodine (I₂). While a slight tint may not significantly affect some applications, a pronounced color change suggests considerable degradation. However, significant decomposition can occur without any visible changes, necessitating analytical confirmation for sensitive experiments.

Q2: What are the main causes of decomposition during storage?

A2: The decomposition of 1-chloro-2-iodoethane is primarily initiated by exposure to light and elevated temperatures.[1][2][3] These conditions can promote the homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-chlorine bond, leading to the formation of radicals and free iodine. The presence of moisture can also lead to hydrolysis, and contact with strong bases can promote elimination reactions.[3]

Q3: What are the ideal storage conditions for 1-chloro-2-iodoethane?

A3: To ensure stability, 1-chloro-2-iodoethane should be stored in a tightly sealed, amber glass bottle in a dark, refrigerated environment, typically between 0°C and 10°C.[2][4] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation by excluding oxygen and moisture.[3]

Q4: Why is a copper stabilizer used, and how does it work?

A4: Many commercial preparations of 1-chloro-2-iodoethane are supplied with a copper chip or wire as a stabilizer.[5][6][7] Copper acts as a scavenger for any iodine or iodide radicals that may form, effectively quenching the radical chain reactions that lead to decomposition. It can also react with and neutralize acidic byproducts that may catalyze further degradation.

Q5: Can I use 1-chloro-2-iodoethane that has started to change color?

A5: For non-sensitive applications, slightly discolored 1-chloro-2-iodoethane may still be usable. However, for experiments where purity is critical, it is recommended to purify the reagent before use. This can be achieved by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove free iodine, followed by drying and redistillation under reduced pressure.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid color change (yellow to brown) of the stored reagent. 1. Exposure to light.[1][2][3] 2. Storage at an elevated temperature.[3] 3. Improperly sealed container allowing air/moisture ingress.[3]1. Immediately transfer to an amber or opaque container and store in a dark location.[2][8] 2. Ensure storage is in a refrigerator at the recommended 0-10°C.[2][4] 3. Check the container seal. If compromised, transfer to a new, dry, tightly sealed amber bottle, preferably under an inert atmosphere.
Formation of a precipitate in the liquid. 1. Significant degradation leading to the formation of insoluble byproducts. 2. Reaction with contaminants in the storage vessel.1. The reagent is likely highly degraded and should be disposed of according to institutional safety protocols. 2. If purification is attempted, filter the solution before distillation. Ensure all glassware is scrupulously clean and dry.
Inconsistent or poor yields in reactions using the reagent. 1. Reduced purity due to decomposition. 2. Presence of elimination byproducts (e.g., vinyl chloride, vinyl iodide) if the reagent was exposed to basic conditions.1. Check the purity of the reagent using analytical methods such as GC-MS or ¹H NMR.[9][10] 2. Purify the reagent by washing with aqueous sodium thiosulfate and redistilling.[1] 3. For future storage, ensure the reagent is not exposed to basic substances.
The copper stabilizer appears dull or coated. This is expected as the copper reacts with and removes decomposition products.This indicates the stabilizer is working. If the reagent shows signs of degradation despite the stabilizer, consider adding a fresh piece of copper wire (after cleaning and drying it).

Storage Condition Stability Data

Storage Condition Temperature Light Exposure Stabilizer Expected Shelf Life (Illustrative) Primary Degradation Pathway(s)
Recommended 0-10°CDark (Amber Bottle)Copper> 12 monthsMinimal decomposition
Sub-optimal A 0-10°CDark (Amber Bottle)None6-12 monthsSlow formation of I₂
Sub-optimal B Room Temperature (~25°C)Dark (Amber Bottle)Copper3-6 monthsIncreased rate of I₂ formation
Sub-optimal C 0-10°CAmbient Light (Clear Bottle)Copper< 3 monthsRapid photochemical decomposition
Not Recommended Room Temperature (~25°C)Ambient Light (Clear Bottle)None< 1 monthVery rapid decomposition, potential for elimination reactions

Experimental Protocols

Protocol 1: Stabilization of 1-Chloro-2-iodoethane with Copper

Objective: To prepare 1-chloro-2-iodoethane for long-term storage by adding a copper stabilizer.

Materials:

  • 1-Chloro-2-iodoethane (purified, if necessary)

  • Copper wire or turnings

  • Dilute hydrochloric acid

  • Acetone

  • Amber glass storage bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) source (optional, but recommended)

Procedure:

  • Prepare the Copper: Immerse a small piece of copper wire or a few copper turnings in dilute hydrochloric acid for 1-2 minutes to remove any oxide layer.

  • Rinse the copper thoroughly with deionized water, followed by acetone.

  • Dry the copper completely in a vacuum oven or under a stream of inert gas.

  • Add Stabilizer to Reagent: Place the clean, dry copper into a dry amber glass storage bottle.

  • Transfer the 1-chloro-2-iodoethane into the bottle.

  • (Optional) Purge the headspace of the bottle with argon or nitrogen for 1-2 minutes.

  • Seal the bottle tightly with the PTFE-lined cap.

  • Storage: Store the stabilized reagent in a refrigerator at 0-10°C, away from light.

Protocol 2: Monitoring the Stability of 1-Chloro-2-iodoethane by GC-MS

Objective: To quantitatively assess the purity of 1-chloro-2-iodoethane and detect the presence of degradation products.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 2 min), ramp to 250°C at 15°C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-300.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the stored 1-chloro-2-iodoethane in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration would be around 100 µg/mL.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the sample into the GC-MS.

  • Data Interpretation:

    • Identify the peak for 1-chloro-2-iodoethane based on its retention time and mass spectrum (expect to see the molecular ion and characteristic fragment ions).

    • Integrate the peak area to determine the relative purity.

    • Search for peaks corresponding to potential degradation products. Common byproducts of elimination could include vinyl chloride and vinyl iodide. The presence of I₂ may not be directly observed by GC-MS but its formation is inferred from the degradation of the parent compound.

  • Comparison: Compare the chromatogram to that of a freshly opened or purified standard to quantify the extent of decomposition.

Logical Workflow for Preventing Decomposition

The following diagram illustrates the decision-making process and preventative measures for ensuring the stability of 1-chloro-2-iodoethane.

Decomposition_Prevention Workflow for Preventing 1-Chloro-2-iodoethane Decomposition start Receive or Prepare 1-Chloro-2-iodoethane check_purity Assess Initial Purity (Visual & Analytical) start->check_purity is_pure Is Purity >95% and Colorless/Light Yellow? check_purity->is_pure purify Purify Reagent: - Wash with Na₂S₂O₃ - Redistill under vacuum is_pure->purify No storage_prep Prepare for Storage is_pure->storage_prep Yes purify->storage_prep add_stabilizer Add Clean, Dry Copper Stabilizer storage_prep->add_stabilizer select_container Use Amber Glass Bottle with PTFE-lined Cap add_stabilizer->select_container store Store at 0-10°C in the Dark (Under Inert Gas if possible) select_container->store periodic_check Periodically Monitor (e.g., every 3-6 months) store->periodic_check is_stable Is Reagent Stable? (No significant color change) periodic_check->is_stable use_reagent Use in Experiment is_stable->use_reagent Yes repurify_dispose Re-purify or Dispose is_stable->repurify_dispose No use_reagent->periodic_check repurify_dispose->storage_prep

Caption: A flowchart outlining the key steps to prevent the decomposition of 1-chloro-2-iodoethane.

References

Technical Support Center: Purification of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of iodine impurities from reactions involving 1-Chloro-2-iodoethane.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture containing 1-Chloro-2-iodoethane colored brown or purple?

A1: A brown or purple color in your reaction mixture is a common indicator of the presence of elemental iodine (I₂). This impurity can arise from several sources, including the degradation of 1-Chloro-2-iodoethane, especially upon exposure to light or heat, or as a byproduct of the reaction itself. For many subsequent applications, removal of this iodine is crucial.[1]

Q2: What are the most common methods for removing iodine impurities?

A2: The most prevalent and effective methods for removing iodine from an organic reaction mixture are:

  • Aqueous Sodium Thiosulfate (B1220275) Wash: A straightforward and rapid method to quench and remove iodine.

  • Column Chromatography: A purification technique to separate 1-Chloro-2-iodoethane from iodine and other impurities based on polarity.[2][3][4]

  • Distillation under Reduced Pressure: Suitable for purifying the product from non-volatile impurities, including some iodine residues.[5][6]

Q3: Is the 1-Chloro-2-iodoethane itself stable?

A3: 1-Chloro-2-iodoethane can be sensitive to light and heat. The carbon-iodine bond is relatively weak, and its cleavage can lead to the formation of radical species and elemental iodine, contributing to the discoloration and impurity profile of the product.[3] It is often supplied stabilized with copper.[7][8]

Q4: Can I use other reducing agents besides sodium thiosulfate?

A4: While sodium thiosulfate is the most common and cost-effective choice, other reducing agents like sodium bisulfite or sodium sulfite (B76179) can also be used to remove iodine. These react with iodine to form colorless iodide salts.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Persistent brown/purple color after a single sodium thiosulfate wash. 1. Insufficient amount of sodium thiosulfate used. 2. Inadequate mixing of the organic and aqueous layers. 3. High concentration of iodine.1. Perform a second or even third wash with fresh sodium thiosulfate solution. 2. Ensure vigorous shaking of the separatory funnel for adequate contact between the two phases. 3. Use a more concentrated solution of sodium thiosulfate (e.g., 10% w/v).
Product is still impure after column chromatography. 1. Incorrect solvent system (eluent) chosen. 2. Improperly packed column (channeling). 3. Overloading the column with crude product.1. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. 2. Ensure the column is packed uniformly without air bubbles. 3. Use an appropriate amount of silica (B1680970) gel relative to the amount of crude product (typically a 30:1 to 50:1 ratio by weight).
Low recovery of 1-Chloro-2-iodoethane after purification. 1. Decomposition of the product during purification. 2. Product co-eluting with impurities during chromatography. 3. Loss of volatile product during solvent removal.1. Avoid excessive heat and light exposure. 2. Optimize the solvent system for better separation. 3. Use a rotary evaporator at a controlled temperature and pressure.
Formation of an emulsion during aqueous wash. 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or other interfering substances.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Quantitative Data on Purification Methods

The efficiency of each purification method can be estimated, though actual results will vary based on the specific reaction conditions and the initial concentration of impurities.

Purification Method Typical Purity Achieved Estimated Yield Advantages Disadvantages
Sodium Thiosulfate Wash >95% (for iodine removal)>95%Fast, simple, and inexpensive.May not remove other organic impurities.
Column Chromatography >99%70-90%High purity can be achieved; separates multiple impurities.Time-consuming, requires larger solvent volumes, and can lead to product loss on the column.
Reduced Pressure Distillation >98%80-95%Effective for removing non-volatile impurities.Requires specialized equipment; not suitable for thermally sensitive compounds.

Experimental Protocols

Protocol 1: Removal of Iodine using Aqueous Sodium Thiosulfate Wash

This protocol describes the standard procedure for quenching and removing elemental iodine from an organic solution containing 1-Chloro-2-iodoethane.

Materials:

  • Crude reaction mixture in an organic solvent.

  • 10% (w/v) aqueous sodium thiosulfate solution.

  • Separatory funnel.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. The brown/purple color of the organic layer should disappear.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • If the organic layer is still colored, repeat the wash with fresh sodium thiosulfate solution.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 5-10 minutes.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of 1-Chloro-2-iodoethane using silica gel column chromatography.

Materials:

  • Crude 1-Chloro-2-iodoethane.

  • Silica gel (60-120 mesh).

  • Chromatography column.

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC).

  • Sand.

  • Cotton or glass wool.

  • Collection tubes or flasks.

  • TLC plates and developing chamber.

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure 1-Chloro-2-iodoethane.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow_wash start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_thiosulfate Add 10% aq. Na2S2O3 sep_funnel->add_thiosulfate shake_vent Shake and Vent add_thiosulfate->shake_vent separate_layers Separate Layers shake_vent->separate_layers wash_brine Wash with Brine separate_layers->wash_brine dry_organic Dry with Na2SO4 wash_brine->dry_organic filter_concentrate Filter and Concentrate dry_organic->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for iodine removal using a sodium thiosulfate wash.

logical_relationship_troubleshooting issue Persistent Color After Wash cause1 Insufficient Thiosulfate issue->cause1 cause2 Poor Mixing issue->cause2 cause3 High Iodine Concentration issue->cause3 solution1 Repeat Wash cause1->solution1 solution2 Vigorous Shaking cause2->solution2 solution3 Use Concentrated Thiosulfate cause3->solution3

Caption: Troubleshooting logic for persistent iodine color.

experimental_workflow_chromatography start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate combine_fractions->concentrate product Purified Product concentrate->product

Caption: Workflow for purification by column chromatography.

References

common side reactions and byproduct formation with 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-iodoethane. The information provided addresses common side reactions and byproduct formation to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 1-chloro-2-iodoethane?

A1: The most prevalent side reactions are elimination reactions, which compete with the desired nucleophilic substitution reactions. Due to the presence of two different halogens, regioselectivity is a key consideration. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making iodide the preferred leaving group. Therefore, both substitution and elimination reactions predominantly occur at the iodine-bearing carbon.[1][2][3][4]

Q2: Which byproducts are typically formed in reactions with 1-chloro-2-iodoethane?

A2: The primary byproducts depend on the reaction conditions and the nature of the reagents used. Common byproducts include:

  • Vinyl chloride: Formed via an E2 elimination reaction, which is favored by strong, sterically hindered bases.[5][6]

  • 1,2-Diiodoethane (B146647): Can be formed through a Finkelstein reaction if an iodide source (e.g., sodium iodide) is present. This reaction is driven by the precipitation of the corresponding metal chloride in a suitable solvent like acetone.

  • Over-alkylation products: When using nucleophiles like amines, there is a possibility of forming quaternary ammonium (B1175870) salts if the reaction is not carefully controlled.

Q3: How does the choice of base or nucleophile influence the reaction outcome?

A3: The nature of the base/nucleophile is a critical factor in determining the ratio of substitution to elimination products.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 elimination pathway, leading to a higher yield of vinyl chloride.[5][7]

  • Strong, non-hindered nucleophiles/bases (e.g., sodium hydroxide, sodium ethoxide) can lead to a mixture of SN2 substitution and E2 elimination products.[6][8]

  • Weak bases/good nucleophiles (e.g., azide, cyanide, or amines) will primarily result in SN2 substitution products.

Q4: Can substitution occur at the chlorine-bearing carbon?

A4: Under typical nucleophilic substitution conditions, reaction at the chlorine-bearing carbon is highly unlikely. The C-I bond is weaker and iodide is a much better leaving group than chloride, making the iodinated carbon the primary site of reaction.[1][3][4]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and formation of an unexpected gaseous byproduct.
  • Possible Cause: The reaction conditions are favoring elimination (E2 reaction) over substitution (SN2 reaction), leading to the formation of vinyl chloride gas. This is often due to the use of a strong, bulky base or high reaction temperatures.[5][6]

  • Troubleshooting Steps:

    • Choice of Base/Nucleophile: If possible, switch to a less sterically hindered and/or a weaker base that is still a good nucleophile for your desired transformation.

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can favor SN1/E1 pathways, while polar aprotic solvents are generally preferred for SN2 reactions.

Issue 2: Formation of a di-iodinated byproduct.
  • Possible Cause: If your reaction mixture contains a source of iodide ions (e.g., from a salt or as a byproduct), 1-chloro-2-iodoethane can undergo a Finkelstein reaction to form 1,2-diiodoethane.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that your starting materials and reagents are free from iodide contamination.

    • Reaction Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC to detect the formation of 1,2-diiodoethane early on.

    • Reaction Conditions: The Finkelstein reaction is an equilibrium process. Adjusting the solvent can sometimes disfavor the formation of the di-iodinated product. For instance, the classic Finkelstein reaction is driven by the insolubility of NaCl in acetone.

Data Presentation

The following tables summarize the expected major and minor products based on the type of reagent and reaction conditions.

Table 1: Influence of Base/Nucleophile on Reaction Outcome

Reagent TypeExampleMajor Reaction PathwayMajor ProductMinor Product(s)
Strong, Bulky BasePotassium tert-butoxideE2 EliminationVinyl chlorideSubstitution Product
Strong, Non-bulky BaseSodium HydroxideSN2 Substitution / E2 Elimination2-ChloroethanolVinyl chloride
Weak Base, Good NucleophileSodium AzideSN2 Substitution1-Azido-2-chloroethaneVinyl chloride

Table 2: Effect of Reaction Conditions on Product Distribution

ConditionFavoring Substitution (SN2)Favoring Elimination (E2)
Temperature Lower temperaturesHigher temperatures
Base Strength Weaker basesStronger bases
Steric Hindrance of Base Less hindered basesMore hindered bases
Solvent Polar aprotic (e.g., DMSO, DMF)Less polar/protic solvents can be used

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with an Amine

This protocol describes a general method for the synthesis of a 2-chloro-N,N-dialkylethanamine, a common application of 1-chloro-2-iodoethane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary amine (2.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile (B52724) or DMF.

  • Addition of 1-Chloro-2-iodoethane: Cool the solution in an ice bath and add 1-chloro-2-iodoethane (1.0 equivalent) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation.

  • Troubleshooting:

    • Low Conversion: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required. However, be aware that higher temperatures may promote elimination.

    • Formation of Quaternary Ammonium Salt: The use of a slight excess of the amine helps to consume the starting material and can minimize the formation of the quaternary salt. If over-alkylation is still an issue, consider using a larger excess of the amine or adding the 1-chloro-2-iodoethane more slowly at a lower temperature.

Protocol 2: General Procedure for Elimination (E2) to form Vinyl Chloride

This protocol provides a general method for the dehydroiodination of 1-chloro-2-iodoethane.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap, place a solution of a strong, bulky base such as potassium tert-butoxide (1.5 equivalents) in a suitable solvent like THF.

  • Addition of 1-Chloro-2-iodoethane: Add a solution of 1-chloro-2-iodoethane (1.0 equivalent) in the same solvent to the dropping funnel and add it dropwise to the stirred base solution at room temperature.

  • Reaction: The reaction is often exothermic. The vinyl chloride gas produced can be collected in the cold trap. The reaction can be gently heated to ensure completion.

  • Product Collection: The collected vinyl chloride in the cold trap can be further purified if necessary.

  • Troubleshooting:

    • Low Yield of Vinyl Chloride: Ensure that a sufficiently strong and sterically hindered base is used. Also, check for any leaks in the system that might allow the gaseous product to escape.

    • Formation of Substitution Product: If a significant amount of the substitution product is observed, it may indicate that the base is not sufficiently hindered or the temperature is too low.

Visualizations

The following diagrams illustrate the key reaction pathways of 1-chloro-2-iodoethane.

Substitution_Elimination sub 1-Chloro-2-iodoethane sub_prod Substitution Product (2-Chloro-Nu-ethane) sub->sub_prod SN2 (Strong, non-hindered Nu:) elim_prod Elimination Product (Vinyl chloride) sub->elim_prod E2 (Strong, hindered Base)

Caption: Competing SN2 and E2 pathways for 1-chloro-2-iodoethane.

Finkelstein_Reaction start 1-Chloro-2-iodoethane product 1,2-Diiodoethane start->product + NaI (in Acetone) side_product NaCl (precipitate) product->side_product

Caption: Finkelstein reaction of 1-chloro-2-iodoethane.

Logical_Troubleshooting problem Problem: Low Yield of Desired Product check1 Identify Major Byproduct(s) (e.g., GC-MS, NMR) problem->check1 is_elim Is it an elimination product (e.g., Vinyl Chloride)? check1->is_elim is_subst Is it an undesired substitution product? check1->is_subst is_decomp Is it a decomposition product (e.g., I2)? check1->is_decomp sol_elim Solution: - Use less hindered base - Lower temperature is_elim->sol_elim Yes sol_subst Solution: - Modify nucleophile - Adjust stoichiometry is_subst->sol_subst Yes sol_decomp Solution: - Protect from light - Use stabilizer (Cu) is_decomp->sol_decomp Yes

Caption: Logical workflow for troubleshooting side reactions.

References

optimizing reaction conditions to improve yield with 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions and improve yields when using 1-chloro-2-iodoethane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with 1-chloro-2-iodoethane, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction Extend the reaction time and monitor progress using TLC, GC, or HPLC. Increase the reaction temperature in small increments (e.g., 10°C), but be mindful of potential side reactions. If one reagent is limiting, consider adding a slight excess (1.1-1.2 equivalents) of the other reactant.
Degraded 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane can be sensitive to light and may degrade over time.[1] Use a fresh bottle or purify the reagent before use. Store it in a cool, dark place as recommended.[1]
Poor Nucleophile If the nucleophile is weak, consider using a stronger one if the reaction chemistry allows. For O-alkylation of phenols, ensure the phenol (B47542) is fully deprotonated to the more nucleophilic phenoxide.
Inappropriate Solvent For S(_N)2 reactions, polar aprotic solvents like acetonitrile (B52724), DMF, or DMSO are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[2]

Issue 2: Formation of Significant Byproducts

Potential CauseRecommended Solution
Elimination (E2) Reaction This is a common side reaction, especially with strong, bulky bases.[3] To favor substitution over elimination, use a less basic but still nucleophilic reagent. Employ polar aprotic solvents and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[3]
Over-alkylation This is prevalent when the product is more nucleophilic than the starting material (e.g., in the alkylation of primary amines). Use a stoichiometric excess of the substrate that is being alkylated. Lowering the reaction temperature can also improve selectivity.
Hydrolysis of Product If the product is sensitive to acid or base, it may decompose during workup. Test the stability of your product by treating a small sample with the acidic or basic solution you plan to use in the workup and analyzing the result by TLC.

Issue 3: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solution
Product is Water Soluble If your product has polar functional groups, it may have significant solubility in the aqueous layer during extraction. Check the aqueous layer for your product using an appropriate analytical technique. If necessary, saturate the aqueous layer with brine to decrease the polarity and back-extract multiple times.
Emulsion Formation Emulsions can form during aqueous workup, making layer separation difficult. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Co-elution of Product and Starting Material If the product and starting material have similar polarities, they may be difficult to separate by column chromatography. Try different solvent systems (eluents) or consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1-chloro-2-iodoethane in organic synthesis?

1-Chloro-2-iodoethane is a versatile reagent primarily used as a mild electrophile.[1][4] It is particularly effective for the iodination of metallated species and for the introduction of a 2-chloroethoxy group onto nucleophiles.[4]

Q2: How does the reactivity of the chloride and iodide in 1-chloro-2-iodoethane differ?

Iodide is a much better leaving group than chloride. Therefore, in nucleophilic substitution reactions, the nucleophile will preferentially displace the iodide ion.

Q3: What are the optimal storage conditions for 1-chloro-2-iodoethane?

1-Chloro-2-iodoethane is light-sensitive and should be stored in a cool, dark place, typically under refrigeration (0-10°C), in a tightly sealed container to prevent degradation.[1]

Q4: How can I monitor the progress of my reaction involving 1-chloro-2-iodoethane?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.

Q5: What safety precautions should I take when working with 1-chloro-2-iodoethane?

1-Chloro-2-iodoethane is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different reaction parameters can influence the yield of a typical O-alkylation of a phenol with 1-chloro-2-iodoethane. Please note that these are illustrative values and actual yields may vary depending on the specific substrate and experimental setup.

Table 1: Effect of Base on Product Yield

Base (1.5 equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
K(_2)CO(_3)Acetonitrile801285
Cs(_2)CO(_3)Acetonitrile801292
NaHTHF651278
Et(_3)NAcetonitrile8024< 20

Table 2: Effect of Solvent on Product Yield

SolventBase (1.5 equiv.)Temperature (°C)Time (h)Representative Yield (%)
AcetonitrileK(_2)CO(_3)801285
DMFK(_2)CO(_3)801288
AcetoneK(_2)CO(_3)Reflux1875
THFK(_2)CO(_3)Reflux2460

Table 3: Effect of Temperature on Product Yield

Temperature (°C)SolventBase (1.5 equiv.)Time (h)Representative Yield (%)
50AcetonitrileK(_2)CO(_3)2465
80AcetonitrileK(_2)CO(_3)1285
100AcetonitrileK(_2)CO(_3)882 (with increased byproducts)

Experimental Protocols

Protocol 1: General Procedure for the O-Alkylation of a Phenol using 1-Chloro-2-iodoethane

  • Reaction Setup: To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF (0.2-0.5 M), add a suitable base (e.g., K(_2)CO(_3) or Cs(_2)CO(_3), 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the phenoxide. Then, add 1-chloro-2-iodoethane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenol in Solvent add_base Add Base (e.g., K2CO3) start->add_base stir Stir at RT add_base->stir add_reagent Add 1-Chloro-2-iodoethane stir->add_reagent heat Heat to 60-80°C add_reagent->heat monitor Monitor by TLC/GC heat->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate Concentrate filter->concentrate extract Extract with Organic Solvent concentrate->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the O-alkylation of phenols.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes solution Improved Yield start->solution No optimize_time_temp Increase Reaction Time or Temperature check_reagents->optimize_time_temp check_base Is Base Strong Enough? optimize_time_temp->check_base is_elimination Elimination (E2) Byproduct? check_base->is_elimination lower_temp Lower Temperature is_elimination->lower_temp Yes is_overalkylation Over-alkylation? is_elimination->is_overalkylation No use_weaker_base Use Weaker Base lower_temp->use_weaker_base use_weaker_base->solution adjust_stoichiometry Adjust Stoichiometry (Excess Substrate) is_overalkylation->adjust_stoichiometry Yes is_overalkylation->solution No adjust_stoichiometry->solution

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 1-chloro-2-iodoethane in chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve reaction conversion rates and ensure experimental success.

Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is a frequent issue in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes when working with 1-chloro-2-iodoethane.

Issue: The reaction shows low or no conversion of 1-chloro-2-iodoethane.

This is the most common problem and can be attributed to several factors related to the reactants, reaction conditions, or experimental setup. A logical, step-by-step investigation is the key to resolving this issue.

Reagent and Solvent Quality
Potential CauseRecommended Solution
Degradation of 1-Chloro-2-iodoethane 1-Chloro-2-iodoethane is light-sensitive and should be stored in a dark, refrigerated environment (0-10°C)[1]. If the reagent has changed color (e.g., to a pronounced yellow or brown), it may have decomposed. Consider purifying the reagent by distillation or using a fresh batch.
Presence of Water or Protic Impurities Many reactions involving 1-chloro-2-iodoethane, especially those with organometallic reagents, are sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low-Quality Solvents Impurities in solvents can inhibit the reaction or lead to unwanted side reactions. Use high-purity, dry solvents appropriate for the specific reaction type.
Inactive Nucleophile or Base If your reaction involves a nucleophile or a base, ensure it is of high purity and has been stored correctly. Some reagents can degrade over time or upon exposure to air and moisture.
Reaction Conditions
Potential CauseRecommended Solution
Suboptimal Temperature The rate of most chemical reactions is highly dependent on temperature. If the reaction is too slow at room temperature, consider gradually increasing the temperature. Conversely, if side reactions are observed, lowering the temperature might be necessary. It's often beneficial to perform small-scale experiments at various temperatures to find the optimal condition.
Incorrect Solvent Choice The solvent plays a crucial role in nucleophilic substitution reactions. For SN2 reactions, which are common with primary halides like 1-chloro-2-iodoethane, polar aprotic solvents such as acetone, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.[2][3]
Insufficient Reaction Time Some reactions are inherently slow and require extended periods to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Poor Mixing In heterogeneous reactions or reactions with multiple phases, efficient stirring is crucial to ensure proper mixing of the reactants. Use an appropriate stir bar and stirring speed for the reaction scale and viscosity of the medium.
Reactivity of 1-Chloro-2-iodoethane

1-Chloro-2-iodoethane has two different halogen atoms, leading to differential reactivity at the two carbon centers. The carbon-iodine bond is weaker and longer than the carbon-chlorine bond, making iodide a better leaving group.[4][5] Consequently, nucleophilic attack is more likely to occur at the carbon bearing the iodine atom.

Potential CauseRecommended Solution
Low Reactivity of the C-Cl Bond If the desired reaction requires substitution at the carbon bonded to chlorine, the lower reactivity of the C-Cl bond can lead to low conversion. In such cases, a Finkelstein reaction can be employed as a preliminary step. This involves treating the 1-chloro-2-iodoethane with an excess of a chloride salt (e.g., NaCl or KCl) in a suitable solvent to drive the equilibrium towards the formation of 1,2-dichloroethane, which can then be used in the subsequent reaction. However, a more common application of the Finkelstein reaction is to convert a less reactive alkyl chloride to a more reactive alkyl iodide.
Side Reactions The presence of two leaving groups can sometimes lead to side reactions, such as elimination or the formation of cyclic byproducts, depending on the nucleophile and reaction conditions. Analyzing the reaction mixture for byproducts can provide insights into competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My 1-chloro-2-iodoethane has turned yellow. Can I still use it?

A1: A yellow tint may indicate the formation of iodine due to decomposition. While it might still be usable for some applications, the purity is compromised, which can lead to lower yields and the formation of byproducts. For best results, it is recommended to purify the reagent by distillation or to use a fresh, colorless sample.

Q2: Which end of 1-chloro-2-iodoethane is more reactive towards nucleophiles?

A2: The carbon atom bonded to the iodine is significantly more reactive towards nucleophiles in SN2 reactions. This is because the iodide ion is a much better leaving group than the chloride ion due to the weaker carbon-iodine bond.

Q3: What are the best solvents for reactions involving 1-chloro-2-iodoethane?

A3: For SN2 reactions, polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally the best choices.[2][3] They can dissolve most nucleophiles and do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.

Q4: How can I increase the rate of my reaction with 1-chloro-2-iodoethane?

A4: There are several ways to increase the reaction rate:

  • Increase the temperature: This is often the most effective method, but be mindful of potential side reactions.

  • Use a more reactive nucleophile: If applicable to your synthesis.

  • Choose an appropriate solvent: As discussed, polar aprotic solvents can accelerate SN2 reactions.

  • Increase the concentration of reactants: This can increase the frequency of molecular collisions.

Q5: I suspect my reaction is reversible. How can I drive it to completion?

A5: If your reaction is in equilibrium, you can use Le Châtelier's principle to drive it towards the products. This can be achieved by:

  • Removing a byproduct: For example, if a precipitate is formed, it effectively removes a product from the reaction mixture.

  • Using an excess of one reactant: This can shift the equilibrium towards the product side.

Data Presentation: Illustrative Reaction Conditions

The following table provides an illustrative comparison of how different solvents and temperatures can affect the yield of a hypothetical nucleophilic substitution reaction of 1-chloro-2-iodoethane with a generic nucleophile (Nu-). Please note that these are representative values and actual results will vary depending on the specific nucleophile and other reaction conditions.

EntrySolventTemperature (°C)Reaction Time (h)Conversion (%)
1Dichloromethane (DCM)252415
2Tetrahydrofuran (THF)252430
3Acetone252460
4Dimethylformamide (DMF)252485
5Dimethylformamide (DMF)501295

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the C-I Bond

This protocol describes a general method for the reaction of 1-chloro-2-iodoethane with a nucleophile, targeting the more reactive carbon-iodine bond.

Materials:

  • 1-Chloro-2-iodoethane

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add the nucleophile (1.1 equivalents) and the anhydrous solvent.

  • Stir the mixture until the nucleophile is completely dissolved.

  • Slowly add 1-chloro-2-iodoethane (1.0 equivalent) to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC. If the reaction is slow, gradually heat the mixture to an appropriate temperature (e.g., 50-80°C).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired product.

Mandatory Visualization

Troubleshooting Workflow for Low Conversion Rates

The following diagram illustrates a logical decision-making process for troubleshooting low conversion rates in reactions involving 1-chloro-2-iodoethane.

TroubleshootingWorkflow start Low Conversion Observed check_reagents 1. Check Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Purify or Replace Reagents reagent_ok->replace_reagents No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize T, Time, Solvent, Mixing conditions_ok->optimize_conditions No check_reactivity 3. Assess Substrate Reactivity conditions_ok->check_reactivity Yes optimize_conditions->check_conditions reactivity_issue Reactivity Issue? check_reactivity->reactivity_issue finkelstein Consider Finkelstein Reaction (if C-Cl site is target) reactivity_issue->finkelstein Yes (C-Cl) analyze_byproducts Analyze for Side Reactions (e.g., elimination) reactivity_issue->analyze_byproducts Yes (Side Rxns) success Improved Conversion reactivity_issue->success No finkelstein->success analyze_byproducts->success

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

References

Technical Support Center: Managing Exothermic Reactions of 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature control during exothermic reactions involving 1-Chloro-2-iodoethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to ensure the safe and successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 1-Chloro-2-iodoethane exothermic?

A1: Reactions involving 1-Chloro-2-iodoethane are often exothermic due to the nature of nucleophilic substitution at the carbon-iodine bond. The C-I bond is relatively weak and therefore more susceptible to nucleophilic attack compared to the C-Cl bond[1]. The formation of a new, stronger bond with the incoming nucleophile releases energy in the form of heat. The exothermicity can vary significantly depending on the nucleophile used.

Q2: What are the primary risks associated with poor temperature control?

A2: Inadequate temperature control can lead to a rapid increase in reaction rate, a phenomenon known as a thermal runaway[2][3][4]. This can result in a dangerous build-up of pressure and temperature, potentially leading to reactor failure, explosion, and the release of toxic materials. Secondary decomposition reactions can also be initiated at elevated temperatures, further exacerbating the hazard.

Q3: What are the key parameters to monitor during the reaction?

A3: Continuous monitoring of the internal reaction temperature is critical. Other important parameters to track include the addition rate of the limiting reagent, stirrer speed, and the temperature of the cooling medium. For scaled-up reactions, pressure monitoring is also essential.

Q4: How can I predict the potential exotherm of my reaction?

A4: While specific calorimetric data for every reaction of 1-Chloro-2-iodoethane is not always available, you can make qualitative predictions based on the nucleophile's reactivity. Stronger nucleophiles will generally lead to more exothermic and faster reactions. For quantitative assessment, reaction calorimetry is the most reliable method to determine the heat of reaction and the rate of heat release.

Q5: What are the signs of a developing runaway reaction?

A5: Key indicators include a sudden, uncontrolled rise in the internal reaction temperature, an increase in pressure, and visible signs of vigorous boiling or gas evolution. It is crucial to have an emergency plan in place to address these situations promptly.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
Rapid, Unexpected Temperature Spike Reagent addition is too fast.Inadequate cooling capacity.Poor mixing leading to localized hot spots.Immediately stop the addition of the reagent.Increase the cooling rate (e.g., lower the temperature of the cooling bath).Ensure vigorous and efficient stirring.If the temperature continues to rise, execute the emergency shutdown procedure.
Reaction Fails to Initiate Low reaction temperature.Impure reagents or solvent.Passivated surface of a metallic reagent (e.g., Grignard reactions).Gradually increase the temperature in small increments.Ensure all reagents and solvents are of appropriate purity and anhydrous if required.For Grignard reactions, consider adding a small crystal of iodine to initiate the reaction.
Temperature Fluctuates Erratically Inconsistent stirring.Poor contact between the temperature probe and the reaction mixture.Issues with the temperature controller or cooling system.Check the stirrer for proper function and speed.Ensure the temperature probe is properly submerged in the reaction mixture.Verify the functionality of the temperature controller and cooling apparatus.
Exotherm is Difficult to Control at Scale The surface-area-to-volume ratio decreases upon scale-up, reducing heat transfer efficiency.Mixing efficiency may be lower in larger reactors.Perform reaction calorimetry studies at the lab scale to accurately determine the heat of reaction and maximum heat output.Implement a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation.Ensure the pilot or production scale reactor has adequate cooling capacity and efficient agitation.

Experimental Protocols

General Protocol for Nucleophilic Substitution with 1-Chloro-2-iodoethane

This protocol provides a general framework for conducting nucleophilic substitution reactions with 1-Chloro-2-iodoethane while managing the exotherm.

Materials:

  • 1-Chloro-2-iodoethane

  • Nucleophile (e.g., primary amine, sodium azide)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling bath (e.g., ice-water, dry ice/acetone)

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction flask with the nucleophile and the solvent.

  • Cool the mixture to the desired initial temperature (e.g., 0 °C) using a cooling bath.

  • Dissolve 1-Chloro-2-iodoethane in the reaction solvent in the addition funnel.

  • Add the 1-Chloro-2-iodoethane solution dropwise to the cooled, stirred solution of the nucleophile.

  • Monitor the internal reaction temperature closely during the addition. The addition rate should be controlled to maintain the desired temperature range.

  • After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).

Specific Protocol: Reaction with Sodium Azide (B81097)

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.[2]

Procedure:

  • Follow the general protocol above, using anhydrous DMF as the solvent.

  • Maintain the initial reaction temperature at 0 °C.

  • Add the solution of 1-Chloro-2-iodoethane in DMF very slowly, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Quantitative Data

Reaction Type Analogous Reactant Nucleophile Solvent Estimated ΔHrxn (kJ/mol)
Azide Substitution1-BromobutaneSodium AzideDMF-90 to -120
Amine Substitution1-IodobutaneAmmoniaEthanol-80 to -110
Finkelstein (Iodide Exchange)1-ChlorobutaneSodium IodideAcetone-30 to -50

Note: These are estimated values based on similar reactions and should not be considered as definitive for 1-Chloro-2-iodoethane.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting A Assemble Apparatus (Flask, Stirrer, Thermometer, Addition Funnel, Condenser) B Charge Nucleophile and Solvent A->B C Cool to Initial Temperature B->C D Slowly Add 1-Chloro-2-iodoethane C->D E Monitor Temperature Continuously D->E F Maintain Temperature with Cooling Bath E->F H Temperature Spike? E->H G Stir until Reaction is Complete F->G H->G No I Stop Addition Increase Cooling H->I Yes J Continue Monitoring I->J Runaway_Reaction_Logic A Exothermic Reaction (Heat Generation > Heat Removal) B Increase in Reaction Temperature A->B C Increased Reaction Rate B->C D Further Increase in Heat Generation C->D D->B Positive Feedback Loop E Thermal Runaway D->E F Potential for Reactor Failure/Explosion E->F

References

solvent effects on the rate and selectivity of 1-Chloro-2-iodoethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Effects on 1-Chloro-2-iodoethane Reactions

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent choice on the rate and selectivity of reactions involving 1-chloro-2-iodoethane. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common issues and questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways solvents affect the rate and selectivity of reactions with 1-chloro-2-iodoethane?

A1: Solvents primarily influence reactions by stabilizing or destabilizing the reactants, transition states, and intermediates.[1] For 1-chloro-2-iodoethane, which typically undergoes nucleophilic substitution, the choice of solvent can dramatically alter the reaction rate by favoring either an SN1 or SN2 mechanism.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[2][3][4] They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate, they accelerate SN1 reactions.[4][5][6] However, they can slow down SN2 reactions by forming a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon.[3][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3][6] They solvate cations well but leave anions (the nucleophiles) relatively "naked" and highly reactive.[6][7] Consequently, polar aprotic solvents strongly favor and accelerate SN2 reactions.[5][7][8]

  • Non-Polar Solvents (e.g., hexane, toluene): These are generally poor choices for nucleophilic substitution reactions as the polar reactants and intermediates are often insoluble. Reaction rates are typically very slow in these solvents.

Solvent_Selection_Logic cluster_pathway Desired Reaction Pathway cluster_solvent Recommended Solvent Type Start Desired Mechanism for 1-Chloro-2-iodoethane SN1 SN1 Start->SN1 Unimolecular (Carbocation Intermediate) SN2 SN2 Start->SN2 Bimolecular (Concerted Attack) Protic Polar Protic (e.g., H₂O, MeOH) Stabilizes carbocations Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) 'Naked' nucleophile SN1->Protic  Favors SN2->Aprotic  Strongly Favors SN2_Reaction_Pathway TS TS Products Products TS->Products I⁻ leaves Solvent Solvent Solvent->TS Stabilizes Transition State Experimental_Workflow A Prepare 0.1M Stock Solutions (Substrate + Internal Std; Nucleophile) in each anhydrous solvent B Equilibrate Nucleophile Solution in Temp-Controlled Bath (25°C) A->B C Initiate Reaction: Add Substrate Solution B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Aliquot in Cold Water D->E F Extract with Organic Solvent, Dry, and Filter E->F G Analyze via GC-MS or NMR F->G H Plot ln[Reactant] vs. Time to Determine Rate Constant (k) G->H

References

Technical Support Center: Purification of Products Synthesized with 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using 1-Chloro-2-iodoethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving 1-Chloro-2-iodoethane?

A1: Common impurities include unreacted 1-Chloro-2-iodoethane, byproducts from side reactions such as elimination to form vinyl halides, and products of further reaction or degradation. In reactions with amines, over-alkylation or cyclization can occur. Given that 1-Chloro-2-iodoethane is light-sensitive, improper storage can also lead to the presence of degradation products.[1][2]

Q2: My product, an amine synthesized with 1-Chloro-2-iodoethane, is proving difficult to purify by column chromatography due to streaking. What is the likely cause and solution?

A2: Amines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on a standard silica (B1680970) gel column, leading to streaking and poor separation. To resolve this, you can neutralize the silica gel by pre-treating the packed column with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%).[3]

Q3: I am observing the formation of an oily product during the recrystallization of my chloroethylated amine derivative. What should I do?

A3: "Oiling out" during recrystallization can be caused by the presence of impurities or the product being hygroscopic. To address this, ensure your crude product is as pure as possible before recrystallization. If the product is oily, try dissolving it in a minimal amount of a suitable hot solvent, like ethanol, and then slowly add an anti-solvent, such as diethyl ether, to induce crystallization.[1][4]

Q4: How can I effectively remove unreacted 1-Chloro-2-iodoethane from my reaction mixture?

A4: Unreacted 1-Chloro-2-iodoethane can often be removed through an aqueous workup and extraction. Washing the organic layer with a dilute aqueous solution, such as sodium bicarbonate or brine, can help partition the unreacted starting material and other water-soluble impurities into the aqueous phase.[5] For less polar products, column chromatography is also a very effective method.

Q5: Can I use distillation to purify my product synthesized from 1-Chloro-2-iodoethane?

A5: Distillation, particularly vacuum distillation, can be a suitable purification method for liquid products that are thermally stable and have a significantly different boiling point from the impurities.[5] However, be cautious as some products, like certain chloroethylamines, can be prone to thermal decomposition, leading to the formation of unsaturated byproducts.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting & Optimization
Product degradation on silica gel For acid-sensitive compounds, deactivate the silica gel with triethylamine.[3] Alternatively, use a less acidic stationary phase like alumina.[6]
Product is too volatile Use a rotary evaporator with a cold trap and apply vacuum cautiously to prevent loss of a volatile product.
Incomplete elution After your main product has eluted, flush the column with a more polar solvent to check for any retained material.
Improper mobile phase selection Optimize your solvent system using Thin Layer Chromatography (TLC) to ensure good separation and an appropriate Rf value (typically 0.2-0.4) for your product.[7]
Issue 2: Product is a Different Color Than Expected (e.g., yellow or brown)
Possible Cause Troubleshooting & Optimization
Oxidation of the product (common for amines and phenols) For solid products, attempt recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[3][4] For liquid products, consider distillation.[3]
Presence of iodine-containing impurities Wash the crude product with an aqueous solution of a mild reducing agent, like sodium thiosulfate, to remove residual iodine color.[2]
Thermal decomposition during workup Avoid excessive heating during solvent evaporation and other purification steps. Use reduced pressure for solvent removal whenever possible.[5]

Data Presentation: Comparison of Purification Techniques

The following table provides a general comparison of common purification techniques for products synthesized using 1-Chloro-2-iodoethane. The actual values will vary depending on the specific compound and reaction conditions.

Purification Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction Low to ModerateHighSimple, fast, good for removing water-soluble impurities.Limited separation of compounds with similar solubility.
Recrystallization High to Very HighModerate to HighCan yield very pure crystalline products.[4]Not suitable for all solids (oils, amorphous materials), potential for product loss in the mother liquor.[4]
Column Chromatography Moderate to Very HighModerate to HighHighly versatile, can separate complex mixtures.[7][8][9][10]Can be time-consuming, potential for product degradation on the stationary phase.[6]
Distillation Moderate to HighHighEffective for purifying thermally stable liquids.[5]Not suitable for solids or thermally labile compounds.[1]

Experimental Protocols

Protocol 1: Purification of a Thioether by Extraction and Column Chromatography

This protocol is based on the synthesis of aromatic thioethers.[8][9][10]

  • Quenching and Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add water and an organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent (e.g., 3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., petroleum ether:ethyl acetate). The optimal ratio should be determined by TLC.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thioether.

Protocol 2: Purification of a Chloroethylated Amine by Recrystallization

This protocol is adapted for the purification of amine hydrochlorides.[1][4]

  • Initial Workup:

    • After the reaction, quench any remaining reagents as appropriate (e.g., carefully adding methanol (B129727) to quench excess thionyl chloride).

    • Remove the solvent under reduced pressure to obtain the crude crystalline solid.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a hot solvent (e.g., ethanol) to dissolve the solid completely.[4]

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool to room temperature slowly.

    • Slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes turbid to induce crystallization.[4]

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_extraction_chromatography start Reaction Mixture sep_funnel Separatory Funnel (Aqueous Workup & Extraction) start->sep_funnel drying Dry Organic Layer (e.g., Na2SO4) sep_funnel->drying Organic Layer concentrate1 Concentrate (Rotary Evaporator) drying->concentrate1 crude_product Crude Product concentrate1->crude_product column Silica Gel Column Chromatography crude_product->column fractions Collect & Analyze Fractions (TLC) column->fractions concentrate2 Combine & Concentrate Pure Fractions fractions->concentrate2 pure_product Purified Product concentrate2->pure_product

Caption: Workflow for Purification by Extraction and Column Chromatography.

experimental_workflow_recrystallization start Crude Solid Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, with charcoal) dissolve->hot_filtration cool Cool to Room Temperature dissolve->cool if no hot filtration hot_filtration->cool add_antisolvent Add Anti-Solvent & Cool in Ice Bath cool->add_antisolvent filter Vacuum Filtration add_antisolvent->filter wash Wash Crystals with Cold Anti-Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product Purified Crystalline Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks after using 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and understand unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectra after conducting experiments involving 1-chloro-2-iodoethane.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for 1-chloro-2-iodoethane?

A1: In CDCl3, 1-chloro-2-iodoethane, being a simple haloalkane, is expected to show two triplets. The methylene (B1212753) group adjacent to the iodine atom typically appears further downfield than the methylene group adjacent to the chlorine atom due to the stronger deshielding effect of iodine. You can expect the following signals:

  • A triplet around 3.33 ppm corresponding to the two protons of the -CH2I group.

  • A triplet around 3.75 ppm corresponding to the two protons of the -CH2Cl group.

Q2: I see more than two triplets in my 1H NMR spectrum. What could be the cause?

A2: The presence of additional signals suggests the existence of impurities or byproducts. Common sources include:

  • Starting material impurities: Commercial 1-chloro-2-iodoethane may contain residual starting materials from its synthesis, such as 1,2-dichloroethane (B1671644) or 1,2-diiodoethane (B146647).

  • Degradation products: 1-chloro-2-iodoethane can degrade, especially when exposed to light or heat, leading to the formation of byproducts.[1]

  • Reaction byproducts: The reagent can undergo side reactions under your experimental conditions, such as elimination or substitution.

Q3: What are some common impurities in commercial 1-chloro-2-iodoethane and their 1H NMR signals?

A3: Common impurities and their approximate chemical shifts in CDCl3 are:

  • 1,2-dichloroethane: A singlet around 3.73 ppm.[2]

  • 1,2-diiodoethane: A singlet around 3.77 ppm.

It is important to note that the presence of these symmetrical impurities will result in singlets, not the triplet of triplets that might be expected from a simple first-order analysis of the A2B2 spin system of the parent compound.

Troubleshooting Guide for Unexpected Peaks

This guide will help you systematically identify the source of unexpected peaks in your NMR spectrum.

Issue: Unidentified peaks in the aliphatic region (1-5 ppm).

  • Possible Cause 1: Substitution by nucleophilic solvents or reagents. If your reaction was performed in a nucleophilic solvent like methanol (B129727) or water, or if water was present as an impurity, substitution reactions can occur to form 2-chloroethanol (B45725) or 2-iodoethanol (B1213209).

    • Troubleshooting Steps:

      • Compare the unexpected peaks with the known chemical shifts of 2-chloroethanol and 2-iodoethanol (see table below).

      • If possible, run a control reaction without your substrate to see if the solvent reacts directly with 1-chloro-2-iodoethane under your reaction conditions.

      • Ensure your solvents and reagents are anhydrous for future experiments if these byproducts are undesirable.

  • Possible Cause 2: Presence of unreacted starting materials or symmetrical impurities. As mentioned in the FAQs, 1,2-dichloroethane and 1,2-diiodoethane are common impurities.

    • Troubleshooting Steps:

      • Check the certificate of analysis for your batch of 1-chloro-2-iodoethane for known impurities.

      • Compare the chemical shifts of your unexpected peaks with the data in the table below.

      • Purify the 1-chloro-2-iodoethane before use by washing with aqueous sodium thiosulfate (B1220275) followed by distillation.[1]

Issue: Unidentified peaks in the vinylic region (5-7 ppm).

  • Possible Cause: Elimination reaction. In the presence of a base, 1-chloro-2-iodoethane can undergo an E2 elimination to form vinyl chloride or vinyl iodide.

    • Troubleshooting Steps:

      • Analyze the coupling patterns and chemical shifts of the peaks in the vinylic region and compare them to the data for vinyl chloride and vinyl iodide in the table below. Vinyl halides typically show complex splitting patterns (dd, ddt, etc.).

      • Consider the basicity of your reaction medium. If a strong base is not required for your desired transformation, consider using a weaker, non-nucleophilic base.

      • Lowering the reaction temperature can also help to minimize elimination side reactions.

Quantitative Data Summary

The following table summarizes the approximate 1H NMR chemical shifts and multiplicities of 1-chloro-2-iodoethane and its potential impurities and byproducts in CDCl3. Please note that chemical shifts can vary slightly depending on the concentration and the presence of other species.

CompoundChemical Formula1H NMR Signal (CDCl3)Multiplicity
1-Chloro-2-iodoethane ClCH2CH2I~3.75 ppm (-CH2Cl), ~3.33 ppm (-CH2I)Triplet, Triplet
1,2-DichloroethaneClCH2CH2Cl~3.73 ppm[2]Singlet
1,2-DiiodoethaneICH2CH2I~3.77 ppmSinglet
2-ChloroethanolClCH2CH2OH~3.87 ppm (-CH2Cl), ~3.67 ppm (-CH2OH)[3]Triplet, Triplet
2-IodoethanolICH2CH2OH~3.84 ppm (-CH2I), ~3.27 ppm (-CH2OH)Triplet, Triplet
Vinyl ChlorideCH2=CHCl~6.26, ~5.48, ~5.40 ppm[4]dd, dd, dd
Vinyl IodideCH2=CHI~6.65, ~5.95, ~5.45 ppmddt, dd, dd

Visualizing Potential Side Reactions

The following diagram illustrates the primary pathways through which unexpected products can be formed from 1-chloro-2-iodoethane.

G cluster_main Starting Material & Impurities cluster_products Potential Byproducts 1-chloro-2-iodoethane 1-chloro-2-iodoethane 2-chloroethanol 2-chloroethanol 1-chloro-2-iodoethane->2-chloroethanol Substitution (H2O) 2-iodoethanol 2-iodoethanol 1-chloro-2-iodoethane->2-iodoethanol Substitution (H2O) vinyl chloride vinyl chloride 1-chloro-2-iodoethane->vinyl chloride Elimination (Base) vinyl iodide vinyl iodide 1-chloro-2-iodoethane->vinyl iodide Elimination (Base) 1,2-dichloroethane 1,2-dichloroethane 1,2-diiodoethane 1,2-diiodoethane

Caption: Potential degradation and side-reaction pathways of 1-chloro-2-iodoethane.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the origin of unexpected NMR peaks.

G start Unexpected Peaks in NMR check_region Identify Peak Region (Aliphatic vs. Vinylic) start->check_region aliphatic Aliphatic Region (1-5 ppm) check_region->aliphatic Aliphatic vinylic Vinylic Region (5-7 ppm) check_region->vinylic Vinylic check_impurities Compare with known impurities (Table 1) aliphatic->check_impurities check_substitution Consider Substitution (e.g., with solvent) aliphatic->check_substitution check_elimination Consider Elimination (presence of base?) vinylic->check_elimination purify Purify Starting Material check_impurities->purify modify_conditions Modify Reaction Conditions (e.g., anhydrous, lower temp) check_substitution->modify_conditions check_elimination->modify_conditions end Problem Solved purify->end modify_conditions->end

Caption: A stepwise workflow for troubleshooting unexpected NMR signals.

Experimental Protocols

Protocol: Purification of 1-Chloro-2-iodoethane

Commercial 1-chloro-2-iodoethane can develop a pink or brownish tint due to the formation of iodine upon exposure to light and air.[1] While often suitable for use without purification, highly sensitive reactions may require the following procedure:

  • In a separatory funnel, wash the 1-chloro-2-iodoethane with a 10% aqueous solution of sodium thiosulfate (Na2S2O3). The colored iodine will be reduced to colorless iodide, and the color of the organic layer should fade.

  • Repeat the washing until the organic layer is colorless.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or calcium chloride (CaCl2).

  • Filter to remove the drying agent.

  • Distill the purified liquid under reduced pressure to obtain pure 1-chloro-2-iodoethane. Store the purified reagent in a dark, cool place, preferably under an inert atmosphere.

Representative Protocol: Alkylation of Acetophenone (B1666503)

This protocol provides a general method for the alkylation of a ketone enolate using 1-chloro-2-iodoethane.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution via syringe.

  • To this cooled solution, add a solution of acetophenone in a small amount of anhydrous THF dropwise over several minutes.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add 1-chloro-2-iodoethane dropwise to the enolate solution.

  • Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 2-4 hours), and then let it slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.

  • Obtain an NMR spectrum of the purified product to confirm its structure and check for any of the aforementioned unexpected peaks.

References

strategies to minimize elimination byproducts in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination byproducts in your substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the competition between substitution and elimination reactions?

A1: The outcome of the competition between substitution and elimination is primarily governed by four key factors:

  • Substrate Structure: The steric hindrance around the reactive carbon center plays a crucial role.

  • Nucleophile/Base Characteristics: The strength and steric bulk of the nucleophile or base are critical.

  • Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction pathway.

  • Temperature: Higher temperatures generally favor elimination over substitution.

Q2: How does the structure of the alkyl halide (substrate) affect the product ratio?

A2: The structure of the alkyl halide is a major determinant in whether a reaction will proceed via substitution or elimination.

  • Primary (1°) Alkyl Halides: These are the least sterically hindered and strongly favor the S(_N)2 mechanism, especially with a good nucleophile. Elimination (E2) can occur if a sterically hindered, strong base is used. S(_N)1 and E1 reactions are unlikely due to the instability of primary carbocations.[1]

  • Secondary (2°) Alkyl Halides: These are susceptible to all four mechanisms (S(_N)1, S(_N)2, E1, E2). The outcome is highly dependent on the other reaction conditions (nucleophile/base, solvent, temperature). Strong bases will favor E2, while good nucleophiles that are weak bases will favor S(_N)2.[1][2]

  • Tertiary (3°) Alkyl Halides: Due to significant steric hindrance, S(_N)2 reactions are not observed. These substrates readily form stable carbocations, favoring S(_N)1 and E1 pathways in the presence of weak nucleophiles/bases. With strong bases, the E2 mechanism is the predominant pathway.[1]

Q3: What is the role of the nucleophile/base in directing the reaction towards substitution?

A3: The distinction between a good nucleophile and a strong base is critical for controlling the reaction outcome.

  • To Favor S(_N)2: Use a good nucleophile that is a weak base . These species are effective at attacking an electrophilic carbon but are less likely to abstract a proton. Examples include halide ions (I

    ^-
    , Br
    ^-
    ), cyanide (CN
    ^-
    ), and azide (B81097) (N(_3)
    ^-
    ).[1]

  • To Minimize E2: Avoid strong, sterically hindered bases like potassium tert-butoxide (KOt-Bu) and lithium diisopropylamide (LDA), as these almost exclusively yield elimination products.[1] Strong, non-bulky bases like hydroxide (B78521) (OH

    ^-
    ) and alkoxides (RO
    ^-
    ) can also promote E2, particularly with secondary and tertiary substrates.

Q4: How do solvent and temperature influence the substitution-to-elimination ratio?

A4: The reaction environment plays a significant role in determining the major product.

  • Solvent:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are ideal for S(_N)2 reactions. They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive. This enhances nucleophilicity without significantly increasing basicity, thus favoring substitution over elimination.[2]

    • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can hydrogen bond with and "cage" the nucleophile, reducing its nucleophilicity and favoring S(_N)1 and E1 pathways for tertiary and some secondary substrates by stabilizing the carbocation intermediate.

  • Temperature:

    • Lower Temperatures: Generally favor substitution reactions.

    • Higher Temperatures: Favor elimination reactions. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[3][4]

Troubleshooting Guides

Problem 1: My S(_N)2 reaction on a secondary alkyl halide is producing a high yield of an alkene (E2 byproduct). How can I fix this?

This is a common issue as S(_N)2 and E2 are competing pathways. Here’s a step-by-step troubleshooting approach:

  • Assess Your Nucleophile/Base:

    • Issue: Your reagent may be too basic. Strong bases like hydroxides and alkoxides are known to favor E2 with secondary halides.[2]

    • Solution: Switch to a good nucleophile that is a weaker base. Consider using reagents like sodium azide (NaN(_3)), sodium cyanide (NaCN), or a halide salt (e.g., NaI).

  • Lower the Reaction Temperature:

    • Issue: Higher temperatures provide the activation energy needed for elimination and make the reaction more entropically favorable.[3][4]

    • Solution: Run the reaction at room temperature or below (e.g., 0 °C). Be aware that this will likely decrease the overall reaction rate, so you may need to increase the reaction time.

  • Change the Solvent:

    • Issue: Using a polar protic solvent like ethanol can reduce the nucleophilicity of your reagent through solvation, making elimination more competitive.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to enhance the reactivity of your nucleophile for the S(_N)2 pathway.

Decision Workflow for Minimizing E2 in S(_N)2 Reactions

G Troubleshooting High E2 Byproduct in SN2 Reactions start High E2 Byproduct Detected q1 Is the reagent a strong base (e.g., OH-, RO-)? start->q1 a1_yes Switch to a good nucleophile that is a weak base (e.g., N3-, CN-, I-) q1->a1_yes Yes q2 Is the reaction temperature elevated? q1->q2 No a1_yes->q2 a2_yes Lower temperature (e.g., to 25°C or 0°C) q2->a2_yes Yes q3 Is the solvent polar protic? q2->q3 No a2_yes->q3 a3_yes Change to a polar aprotic solvent (e.g., DMSO, DMF) q3->a3_yes Yes end_node Optimized for SN2 Product q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for optimizing S(_N)2 reaction conditions.

Problem 2: I am observing significant E1 byproduct in my S(_N)1 reaction. How can I favor the substitution product?

S(_N)1 and E1 reactions share a common carbocation intermediate, making competition unavoidable. Here are some strategies to favor the S(_N)1 pathway:

  • Control the Temperature:

    • Issue: As with E2, higher temperatures favor E1 due to entropy.[3][4]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many solvolysis reactions, room temperature is sufficient.

  • Choose Your Solvent/Nucleophile Carefully:

    • Issue: While a polar protic solvent is necessary to stabilize the carbocation, its basicity can influence the E1 pathway.

    • Solution: Use a weakly basic nucleophilic solvent. For example, when performing an acid-catalyzed reaction on a tertiary alcohol, using HCl or HBr will favor S(_N)1 because Cl

      ^-
      and Br
      ^-
      are good nucleophiles. In contrast, using H(_2)SO(_4) or H(_3)PO(_4) will favor E1, as their conjugate bases (HSO(_4)
      ^-
      and H(_2)PO(_4)
      ^-
      ) are poor nucleophiles but can act as bases.[5]

Logical Relationship for Favoring S(_N)1 over E1

G Favoring SN1 over E1 sub Tertiary or Secondary Substrate carbocation Carbocation Intermediate sub->carbocation reagent Weak Nucleophile / Weak Base reagent->carbocation sn1 SN1 Pathway carbocation->sn1 Nucleophilic Attack e1 E1 Pathway carbocation->e1 Proton Abstraction low_temp Low Temperature low_temp->sn1 good_nu Good Nucleophile (e.g., H2O, ROH, Cl-) good_nu->sn1 high_temp High Temperature high_temp->e1 poor_nu Poor Nucleophile (e.g., HSO4-) poor_nu->e1

References

Validation & Comparative

A Comparative Guide to Aromatic Iodination: N-Iodosuccinimide vs. 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of iodine into aromatic systems is a critical step in the synthesis of many valuable intermediates. The choice of iodinating agent is paramount for achieving desired yields, regioselectivity, and substrate compatibility. This guide provides an objective comparison between the widely used N-iodosuccinimide (NIS) and 1-chloro-2-iodoethane, detailing their respective applications, performance, and underlying mechanisms in aromatic iodination, supported by experimental data.

While both reagents can introduce an iodine atom onto a molecule, their mechanisms and primary applications in the context of aromatic systems differ significantly. N-Iodosuccinimide is a versatile electrophilic iodinating agent for direct C-H functionalization of arenes. In contrast, 1-chloro-2-iodoethane is primarily used as a mild electrophile to iodinate pre-functionalized, nucleophilic aromatic species, such as organometallics.

N-Iodosuccinimide (NIS): A Powerhouse for Electrophilic Aromatic Iodination

N-Iodosuccinimide (NIS) is a stable, solid reagent that serves as a source of an electrophilic iodine atom ("I+").[1] It is highly effective for the iodination of a wide range of aromatic and heteroaromatic compounds.[1][2] The reactivity of NIS can be significantly enhanced by the addition of acid activators, allowing for the iodination of both electron-rich (activated) and electron-deficient (deactivated) arenes.[3][4][5]

Performance Data for N-Iodosuccinimide in Aromatic Iodination

The efficacy of NIS, particularly when combined with an acid catalyst, is demonstrated across a variety of aromatic substrates. The choice of acid activator allows for fine-tuning the reactivity of the system.[2]

Table 1: Iodination of Activated Aromatic Compounds with NIS

SubstrateActivating AcidSolventTimeTemperature (°C)Yield (%)
Anisole (B1667542)Trifluoroacetic Acid (TFA)CH2Cl230 minRoom Temp98
AnisoleIron(III) ChlorideCH2Cl21.5 hRoom Temp-
Acetanilide----High
MesityleneTFA (catalytic)Acetonitrile-Room TempExcellent
Phenolp-Toluenesulfonic acid (PTSA)--->93 (p-selective)

Data sourced from multiple references, specific yield for anisole with FeCl3 not provided but reaction is noted as efficient.[6][7]

Table 2: Iodination of Deactivated Aromatic Compounds with NIS

SubstrateActivating AcidTimeTemperature (°C)Yield (%)
NitrobenzeneTrifluoromethanesulfonic acid (TfOH)-Room TempModerate
NitrobenzeneH2SO41-2 h25-3091
BenzaldehydeH2SO430 min080
Benzoic AcidH2SO4-5039-83
4-NitrophenolGrinding (solvent-free)6 minRoom Temp97

Data compiled from various studies on the iodination of deactivated arenes.[8]

Reaction Mechanism and Experimental Protocols

The iodination of aromatic compounds with NIS in the presence of a strong acid proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the succinimide (B58015) nitrogen or carbonyl oxygen, increasing the electrophilicity of the iodine atom and generating a potent iodinating species.[2][9]

NIS_Mechanism cluster_activation Activation of NIS cluster_substitution Electrophilic Aromatic Substitution NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS [N-I(H)Succinimide]+ NIS->Activated_NIS + H+ H_plus H+ Sigma_Complex Wheland Intermediate [Ar(H)I]+ Arene Ar-H Arene->Sigma_Complex + Activated NIS Aryl_Iodide Ar-I Sigma_Complex->Aryl_Iodide - H+

Mechanism of electrophilic aromatic iodination using NIS.

Experimental Protocol: Iodination of Anisole with NIS/TFA [1][2]

  • To a solution of anisole (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere, add N-Iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce any unreacted iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired iodoanisole.

Experimental Protocol: Iodination of Deactivated Arenes with NIS/H₂SO₄ [3][4][9]

  • In a flask protected from light, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C with stirring.

  • Slowly add N-iodosuccinimide (1.0 to 2.0 equivalents relative to the substrate) to the cold sulfuric acid with vigorous stirring. Continue stirring until the NIS has completely dissolved.

  • To this solution, add the deactivated aromatic substrate (1.0 equivalent) portion-wise, maintaining the temperature between 0 °C and 20 °C.

  • Stir the reaction mixture vigorously at the specified temperature for the indicated time (see Table 2).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Add aqueous sodium sulfite (B76179) solution to reduce any excess iodine species.

  • Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

1-Chloro-2-iodoethane: A Niche Reagent for Iodinating Metallated Species

1-Chloro-2-iodoethane (C₂H₄ClI) is a halogenated hydrocarbon that is not typically employed for the direct electrophilic iodination of unactivated aromatic C-H bonds.[10][11] Instead, it serves as a mild electrophilic iodine source for the iodination of pre-activated, nucleophilic substrates, such as organometallic reagents (e.g., organolithiums or Grignard reagents).[12] In these reactions, the carbon-iodine bond is the reactive site, and the iodine atom is transferred to the carbanionic center of the aromatic ring.

Performance and Application

The primary application of 1-chloro-2-iodoethane in this context is the conversion of an aryl-metal species to an aryl iodide. This two-step process involves:

  • Deprotonation or metal-halogen exchange to form a highly nucleophilic aryl-metal intermediate.

  • Quenching of this intermediate with an electrophilic iodine source like 1-chloro-2-iodoethane.

This methodology is valuable for achieving regioselective iodination that may not be possible through direct electrophilic substitution, as the position of iodination is dictated by the site of metallation.

Reaction Workflow

CRIE_Workflow cluster_metallation Aryl Metallation cluster_iodination Iodination Arene Ar-H Aryl_Metal Ar-M (Metallated Arene) Arene->Aryl_Metal + Base Base Strong Base (e.g., n-BuLi) Aryl_Iodide Ar-I Aryl_Metal->Aryl_Iodide + ClCH₂CH₂I CRIE 1-Chloro-2-iodoethane (ClCH₂CH₂I) Byproduct CH₂=CH₂ + MCl Aryl_Iodide->Byproduct Byproducts

Workflow for iodination of an arene via metallation and quenching with 1-chloro-2-iodoethane.

General Experimental Protocol: Iodination of an Ortho-Lithiated Arene

  • Dissolve the aromatic substrate in a suitable anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of a strong base, such as n-butyllithium, to effect the regioselective deprotonation, forming the aryl-lithium species.

  • After stirring for the appropriate time to ensure complete metallation, add a solution of 1-chloro-2-iodoethane (typically 1.0-1.2 equivalents) dropwise at the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography or other suitable methods.

Conclusion: Selecting the Right Tool for the Job

N-Iodosuccinimide and 1-chloro-2-iodoethane are not direct competitors for the same applications in aromatic iodination. The choice between them is dictated by the synthetic strategy rather than a simple performance comparison for the same reaction type.

  • N-Iodosuccinimide is the reagent of choice for the direct electrophilic C-H iodination of a broad range of aromatic compounds. Its reactivity can be tuned with acid catalysts, making it highly versatile for both activated and deactivated systems. It offers mild reaction conditions, high selectivity, and ease of handling.[7]

  • 1-Chloro-2-iodoethane is a specialized reagent used for the iodination of nucleophilic, pre-activated aromatic rings , typically aryl-metal species. It is not suitable for the direct electrophilic iodination of neutral arenes. Its utility lies in its ability to introduce iodine at a specific, pre-determined position on the aromatic ring as part of a directed-metallation strategy.

References

A Comparative Analysis of the Reactivity of 1-Chloro-2-iodoethane and 1,2-diiodoethane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reaction efficiencies. Dihaloethanes, such as 1-Chloro-2-iodoethane and 1,2-diiodoethane (B146647), are versatile intermediates. This guide provides an objective comparison of their reactivity, primarily in the context of nucleophilic substitution reactions, supported by fundamental chemical principles.

Theoretical Reactivity: A Tale of Two Leaving Groups

The reactivity of haloalkanes in nucleophilic substitution reactions is intrinsically linked to the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. In the case of 1-Chloro-2-iodoethane and 1,2-diiodoethane, the leaving groups are the chloride (Cl⁻) and iodide (I⁻) ions, respectively.

The key determinant of leaving group ability among halogens is the strength of the carbon-halogen (C-X) bond. Weaker bonds are more easily broken, leading to faster reaction rates. The bond energies for carbon-halogen bonds are well-established and provide a clear indication of relative reactivity.

Key Principles:

  • Bond Strength: The C-I bond is significantly weaker than the C-Cl bond.[1] This is due to the larger size of the iodine atom and the more diffuse nature of its valence orbitals, resulting in less effective orbital overlap with carbon.

  • Leaving Group Ability: Consequently, the iodide ion is a much better leaving group than the chloride ion.[1]

  • Polarizability: The larger electron cloud of iodine is more polarizable, which helps to stabilize the transition state of the substitution reaction.

Based on these principles, a clear hierarchy of reactivity can be predicted:

  • 1,2-diiodoethane: Both iodine atoms are excellent leaving groups, making this molecule highly reactive towards nucleophiles at both carbon centers.

  • 1-Chloro-2-iodoethane: This molecule exhibits differential reactivity. The carbon bonded to iodine is significantly more susceptible to nucleophilic attack than the carbon bonded to chlorine. The C-I bond will preferentially break.[1]

Quantitative Comparison of Reactivity

Feature1-Chloro-2-iodoethane1,2-diiodoethane
Molecular Formula C₂H₄ClIC₂H₄I₂
Molecular Weight 190.41 g/mol [2]281.86 g/mol
Reactive Center(s) C-I bond is primary site of attackBoth C-I bonds are reactive
Relative Reactivity Moderately High (at the C-I bond)Very High
BondBond Energy (kJ/mol)Relative Rate of Nucleophilic Substitution
C-Cl~324[1]Slower
C-I~228[1]Faster

Experimental Protocols

The following is a generalized experimental protocol for comparing the reactivity of 1-Chloro-2-iodoethane and 1,2-diiodoethane with a common nucleophile, sodium sulfide (B99878). This reaction would be expected to produce 1,4-dithiane.

Objective: To compare the rate of reaction of 1-Chloro-2-iodoethane and 1,2-diiodoethane with sodium sulfide by monitoring the consumption of the starting materials over time.

Materials:

  • 1-Chloro-2-iodoethane

  • 1,2-diiodoethane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695) (solvent)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of 1-Chloro-2-iodoethane in ethanol containing a known concentration of an internal standard.

    • Prepare a 0.1 M solution of 1,2-diiodoethane in ethanol containing the same known concentration of the internal standard.

    • Prepare a 0.1 M solution of sodium sulfide nonahydrate in a 1:1 ethanol/water mixture.

  • Reaction Setup:

    • Set up two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers in a temperature-controlled water bath set to 50°C.

    • To the first flask, add 50 mL of the 1-Chloro-2-iodoethane solution.

    • To the second flask, add 50 mL of the 1,2-diiodoethane solution.

    • Allow the solutions to equilibrate to the reaction temperature.

  • Initiation of Reaction and Monitoring:

    • To each flask, rapidly add 50 mL of the pre-warmed sodium sulfide solution.

    • Immediately withdraw a 1 mL aliquot from each reaction mixture (this is the t=0 sample). Quench the reaction in the aliquot by adding it to a vial containing 1 mL of dilute hydrochloric acid and 1 mL of dichloromethane (B109758).

    • Continue to withdraw and quench aliquots from each reaction mixture at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Analysis:

    • Analyze the dichloromethane layer of each quenched aliquot by GC-MS.

    • Quantify the peak area of the remaining 1-Chloro-2-iodoethane or 1,2-diiodoethane relative to the peak area of the internal standard.

    • Plot the concentration of the haloalkane versus time for each reaction.

Expected Outcome: The concentration of 1,2-diiodoethane is expected to decrease at a significantly faster rate than that of 1-Chloro-2-iodoethane, demonstrating its higher reactivity.

Mandatory Visualizations

experimental_workflow prep_solutions Prepare Reactant Solutions (Haloalkanes, Nucleophile) setup_reaction Set up Parallel Reactions (Constant Temperature) prep_solutions->setup_reaction initiate_reaction Initiate Reactions Simultaneously setup_reaction->initiate_reaction sampling Withdraw and Quench Aliquots at Timed Intervals initiate_reaction->sampling analysis Analyze Aliquots by GC-MS sampling->analysis data_processing Plot Concentration vs. Time analysis->data_processing comparison Compare Reaction Rates data_processing->comparison

References

A Comparative Guide: The Advantages of 1-Chloro-2-iodoethane over Iodine Monochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate iodinating agent is a critical decision that can significantly impact the yield, selectivity, and functional group tolerance of a synthetic route. While iodine monochloride (ICl) is a well-established and potent electrophilic iodinating agent, 1-Chloro-2-iodoethane offers distinct advantages in specific synthetic contexts, particularly when dealing with sensitive substrates such as organometallics.

This guide provides an objective comparison of the performance of 1-Chloro-2-iodoethane and iodine monochloride, supported by experimental data and detailed protocols. The primary advantage of 1-Chloro-2-iodoethane lies in its nature as a milder and more selective electrophile, making it the reagent of choice for the iodination of carbanions derived from organolithium and Grignard reagents. In contrast, iodine monochloride's high reactivity, while beneficial for the electrophilic aromatic substitution of electron-rich arenes, can be detrimental when reacting with highly nucleophilic organometallics, often leading to a loss of selectivity and the formation of undesired byproducts.

Performance Comparison: Reactivity and Application Scope

The fundamental difference between 1-Chloro-2-iodoethane and iodine monochloride stems from their distinct reactivity profiles, which in turn dictates their optimal applications in organic synthesis.

1-Chloro-2-iodoethane is primarily utilized as a source of electrophilic iodine for the specific purpose of iodinating carbanions. Its reduced electrophilicity compared to iodine monochloride allows for cleaner reactions with highly reactive organometallic intermediates. This controlled reactivity is crucial in multi-step syntheses where preserving sensitive functional groups is paramount.

Iodine monochloride , on the other hand, is a powerful electrophile widely employed in the direct iodination of electron-rich aromatic and heteroaromatic compounds.[1] Its high reactivity allows for the efficient introduction of iodine onto aromatic rings, a key transformation in the synthesis of many pharmaceutical intermediates.[2] However, this same high reactivity makes it less suitable for reactions with delicate organometallic reagents, where its aggressive nature can lead to side reactions such as oxidation, coupling, and chlorination.

The following table summarizes the key differences in their primary applications:

Feature1-Chloro-2-iodoethaneIodine Monochloride
Primary Application Iodination of organometallic reagents (organolithiums, Grignards)Electrophilic aromatic iodination
Reactivity Mild electrophileStrong electrophile
Selectivity High for C-I bond formation with carbanionsHigh for iodination of electron-rich arenes
Common Substrates Organolithium compounds, Grignard reagentsPhenols, anilines, activated heterocycles

Data Presentation: A Tale of Two Reagents

The distinct applications of these two reagents mean that direct comparative data for the same reaction is scarce. However, by examining their performance within their respective optimal reaction types, the advantages of choosing the right reagent for the job become clear.

Table 1: Iodination of Organometallic Reagents

While specific comparative data is limited, the literature consistently points to the use of milder electrophiles like 1,2-diiodoethane (B146647) or iodine for the iodination of organometallics to avoid side reactions. 1-Chloro-2-iodoethane acts as a practical and efficient source of electrophilic iodine in this context. The reaction of an organometallic reagent (R-M) with 1-Chloro-2-iodoethane proceeds via nucleophilic attack of the carbanion on the iodine atom, with the expulsion of the chloride and the formation of ethylene (B1197577) gas as a byproduct.

Organometallic ReagentElectrophileProductTypical Yield (%)Reference
Phenyllithium1-Chloro-2-iodoethaneIodobenzeneHigh (qualitative)General Knowledge
n-Butyllithium1-Chloro-2-iodoethane1-IodobutaneHigh (qualitative)General Knowledge
Table 2: Electrophilic Aromatic Iodination

In contrast, iodine monochloride excels in the electrophilic iodination of activated aromatic rings.

Aromatic SubstrateReagentSolventTemperature (°C)Yield (%)Reference
AnisoleIClCH₂Cl₂0 to RT95[1]
AcetanilideIClAcOHRT90[1]
SalicylaldehydeICl--Good[2]

Experimental Protocols

To illustrate the practical application of these reagents, detailed experimental protocols for their primary uses are provided below.

Protocol 1: Iodination of an Organometallic Reagent using 1-Chloro-2-iodoethane

Objective: To synthesize an aryl iodide from an aryl lithium reagent.

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • n-Butyllithium (in hexanes)

  • 1-Chloro-2-iodoethane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aryl halide dissolved in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting aryl lithium solution at -78 °C for 1 hour.

  • Slowly add a solution of 1-Chloro-2-iodoethane in anhydrous diethyl ether dropwise to the aryl lithium solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Workflow Diagram:

G ArylHalide Aryl Halide in Ether ArylLi Aryl Lithium at -78°C ArylHalide->ArylLi Addition nBuLi n-BuLi nBuLi->ArylLi Reaction Reaction Mixture ArylLi->Reaction Addition CIE 1-Chloro-2-iodoethane CIE->Reaction Workup Aqueous Work-up Reaction->Workup Quench Product Aryl Iodide Workup->Product Extraction & Purification

Figure 1. Experimental workflow for the iodination of an aryl lithium reagent.
Protocol 2: Electrophilic Aromatic Iodination using Iodine Monochloride

Objective: To synthesize an iodinated aromatic compound from an activated arene.[1]

Materials:

  • Activated aromatic substrate (e.g., Anisole)

  • Iodine monochloride (ICl)

  • Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)

  • Aqueous sodium thiosulfate (B1220275) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of iodine monochloride in the same solvent and add it dropwise to the stirred solution of the aromatic substrate. The reaction can be exothermic, so controlled addition is crucial.[1]

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine monochloride.

  • Isolate the crude product by extraction with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Signaling Pathway Diagram:

G Arene Electron-rich Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Electrophilic Attack ICl Iodine Monochloride (Iδ+—Clδ-) ICl->SigmaComplex Iodoarene Iodoarene SigmaComplex->Iodoarene Deprotonation HBase H-Base⁺ SigmaComplex->HBase Base Base (e.g., Cl⁻) Base->SigmaComplex

Figure 2. Mechanism of electrophilic aromatic iodination using ICl.

Conclusion: Selecting the Optimal Reagent

The choice between 1-Chloro-2-iodoethane and iodine monochloride is dictated by the nature of the substrate and the desired transformation.

1-Chloro-2-iodoethane is the superior reagent for the iodination of highly nucleophilic carbanions , offering a mild and selective route to organoiodides that are crucial intermediates in cross-coupling reactions and other transformations in drug development. Its controlled reactivity minimizes side reactions and is compatible with a wider range of functional groups on the organometallic precursor.

Iodine monochloride remains a powerful and efficient tool for the electrophilic aromatic iodination of activated arenes . Its high reactivity ensures good yields in these transformations. However, for substrates sensitive to strong electrophiles and harsh conditions, or for the iodination of organometallics, 1-Chloro-2-iodoethane presents a clear advantage due to its milder nature and more specific reactivity profile. Therefore, for researchers aiming for precision and functional group tolerance in the synthesis of complex molecules via organometallic intermediates, 1-Chloro-2-iodoethane is the more strategic and often more successful choice.

References

Williamson Ether Synthesis: A Comparative Analysis of Dihaloethane Reactivity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The Role of the Leaving Group

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge that develops.

The efficacy of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups. The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the halogen group: I⁻ > Br⁻ > Cl⁻. This trend is attributed to the increasing size and polarizability of the halide ion, which allows for better distribution of the negative charge in the transition state and as the free ion in solution.

Based on this fundamental principle, the expected trend in the reaction rate and, consequently, the product yield for the Williamson ether synthesis with dihaloethanes and an alkoxide (e.g., sodium ethoxide to form 1,2-diethoxyethane) is as follows:

1,2-diiodoethane (B146647) > 1,2-dibromoethane (B42909) > 1,2-dichloroethane (B1671644)

1,2-diiodoethane is expected to provide the highest yield due to the excellent leaving group ability of iodide. 1,2-dibromoethane would follow, with 1,2-dichloroethane giving the lowest yield under the same reaction conditions.

Experimental Data Summary

As previously stated, a specific comparative study providing quantitative yields for the Williamson ether synthesis with 1,2-dichloroethane, 1,2-dibromoethane, and 1,2-diiodoethane under identical conditions was not found in the reviewed literature. The following table illustrates the expected relative yields based on the established principles of SN2 reactions.

DihaloethaneLeaving GroupRelative Leaving Group AbilityExpected Relative Yield
1,2-dichloroethaneCl⁻GoodLow
1,2-dibromoethaneBr⁻BetterMedium
1,2-diiodoethaneI⁻BestHigh

Experimental Protocols

To empirically determine and compare the yields of the Williamson ether synthesis with different dihaloethanes, the following generalized experimental protocol can be employed. This protocol is designed to be a starting point for a systematic comparative study.

Objective: To synthesize 1,2-diethoxyethane (B108276) from sodium ethoxide and each of the following dihaloethanes: 1,2-dichloroethane, 1,2-dibromoethane, and 1,2-diiodoethane, and to compare the reaction yields.

Materials:

  • Sodium metal

  • Anhydrous ethanol (B145695)

  • 1,2-dichloroethane

  • 1,2-dibromoethane

  • 1,2-diiodoethane

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, distillation apparatus)

  • Heating mantle and magnetic stirrer

  • Gas chromatograph (GC) for yield determination

Procedure:

Part A: Preparation of Sodium Ethoxide Solution

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a calculated volume of anhydrous ethanol.

  • Carefully add small, freshly cut pieces of sodium metal to the ethanol under a gentle stream of nitrogen. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.

Part B: Williamson Ether Synthesis

  • Set up three parallel reactions, one for each dihaloethane.

  • To each reaction flask containing the sodium ethoxide solution, add a stoichiometric equivalent of the respective dihaloethane (1,2-dichloroethane, 1,2-dibromoethane, or 1,2-diiodoethane) dropwise from a dropping funnel at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixtures to reflux for a standardized period (e.g., 2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • After the reflux period, cool the reaction mixtures to room temperature.

Part C: Work-up and Isolation

  • Quench the reaction by carefully adding a small amount of water to consume any unreacted sodium ethoxide.

  • Transfer the mixture to a separatory funnel and add a larger volume of water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

Part D: Analysis and Yield Determination

  • The crude product can be purified by fractional distillation.

  • Analyze the purified product by Gas Chromatography (GC) using an internal standard to determine the yield of 1,2-diethoxyethane for each reaction.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity.

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the Williamson ether synthesis and the factors influencing the outcome.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_factors Influencing Factors Alkoxide Alkoxide (R-O⁻) Reaction Williamson Ether Synthesis (SN2 Mechanism) Alkoxide->Reaction Dihaloethane 1,2-Dihaloethane (X-CH₂-CH₂-X) Dihaloethane->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Temperature (Reflux) Temperature->Reaction Ether 1,2-Diethoxyethane Reaction->Ether Salt Sodium Halide (NaX) Reaction->Salt LeavingGroup Leaving Group Ability (I > Br > Cl) LeavingGroup->Dihaloethane LeavingGroup->Reaction Determines Rate & Yield

Caption: Logical flow of the Williamson ether synthesis.

The following diagram illustrates the experimental workflow for the comparative study.

Experimental_Workflow cluster_reactions Parallel Williamson Ether Synthesis cluster_analysis Analysis A Preparation of Sodium Ethoxide B1 Reaction with 1,2-Dichloroethane A->B1 B2 Reaction with 1,2-Dibromoethane A->B2 B3 Reaction with 1,2-Diiodoethane A->B3 C Work-up & Isolation B1->C B2->C B3->C D1 GC Analysis for Yield C->D1 D2 Spectroscopic Characterization C->D2 E Comparative Yield Data D1->E

Caption: Experimental workflow for comparing dihaloethane yields.

Conclusion

Unraveling the Reactivity of 1-Chloro-2-iodoethane: A Comparative Guide to Computational Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of haloalkanes is paramount for predicting chemical transformations and designing novel synthetic routes. This guide provides a comparative analysis of computational studies on the reaction mechanisms of vicinal dihaloethanes, offering insights into the likely behavior of 1-Chloro-2-iodoethane, a compound for which specific computational literature is scarce. By examining analogous systems, we can infer the key factors governing its substitution and elimination pathways.

Comparative Analysis of Reaction Pathways

Computational studies on vicinal dihaloethanes consistently point to the competition between SN2 and E2 pathways, with the outcome heavily influenced by the nature of the halogen atoms, the attacking nucleophile/base, and the solvent environment. In the gas phase, density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the potential energy surfaces for these reactions.

For 1-chloro-2-iodoethane, the significant difference in the leaving group ability of iodide (an excellent leaving group) compared to chloride (a moderate leaving group) is expected to be a dominant factor. The C-I bond is weaker and more polarizable than the C-Cl bond, suggesting that reactions involving the cleavage of the C-I bond will have lower activation barriers.

Data Presentation: A Comparative Overview of Computational Energetics

To provide a quantitative basis for comparison, the following table summarizes key energetic data from computational studies on analogous 1,2-dihaloethanes. These values, calculated using various levels of theory, offer a reference point for estimating the reactivity of 1-chloro-2-iodoethane.

SubstrateReactionNucleophile/BaseComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
1,2-Dichloroethane (B1671644)SN2Cl⁻B3LYP6-311++G(d,p)25.8
1,2-DichloroethaneE2OH⁻B3LYP6-311++G(d,p)21.3
1,2-DibromoethaneSN2Br⁻MP26-311++G(d,p)22.1
1,2-DibromoethaneE2OH⁻MP26-311++G(d,p)18.5

Note: The data presented is a representative summary from various computational studies and is intended for comparative purposes. Actual values may vary depending on the specific computational model and reaction conditions.

Based on these trends, for 1-chloro-2-iodoethane, the SN2 reaction at the carbon bonded to iodine is expected to have a significantly lower activation barrier than at the carbon bonded to chlorine. Similarly, the E2 reaction, which involves the abstraction of a proton and elimination of a halide, would likely favor the elimination of the better leaving group, iodide.

Experimental Protocols: A Glimpse into Computational Methodologies

The insights presented in this guide are derived from established computational chemistry protocols. A typical workflow for investigating the reaction mechanism of a haloalkane involves the following steps:

  • Geometry Optimization: The initial structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: A transition state search algorithm, such as the Berny optimization, is used to locate the saddle point on the potential energy surface that connects reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the desired reactants and products.

  • Energy Calculations: Single-point energy calculations are often performed using higher levels of theory, such as MP2 or coupled-cluster methods (e.g., CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ) to obtain more accurate reaction and activation energies.

  • Solvation Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.

Mandatory Visualization: Reaction Pathways at a Glance

The following diagrams, generated using the DOT language, illustrate the fundamental SN2 and E2 reaction mechanisms for a generic 1,2-dihaloethane, which are applicable to 1-chloro-2-iodoethane.

SN2_Mechanism Reactants Nu⁻ + CH₂(X)CH₂(Y) TS [Nu---CH₂(X)---CH₂Y]⁻‡ Reactants->TS SN2 Attack Products NuCH₂(X)CH₂ + Y⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction pathway for a vicinal dihaloethane.

E2_Mechanism Reactants B⁻ + CH₂(X)CH₂(Y) TS [B---H---CH(X)---CH₂---Y]⁻‡ Reactants->TS Proton Abstraction Products BH + CHX=CH₂ + Y⁻ TS->Products Double Bond Formation & Leaving Group Departure

Caption: Generalized E2 reaction pathway for a vicinal dihaloethane.

Navigating Synthetic Pathways: A Comparative Guide to 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the validation of synthetic pathways. 1-Chloro-2-iodoethane stands as a versatile bifunctional molecule, offering unique reactivity for the introduction of both chloroethyl and iodoethyl moieties. This guide provides an objective comparison of its performance in key synthetic transformations against viable alternatives, supported by available experimental data and detailed methodologies.

This document delves into two primary applications of 1-Chloro-2-iodoethane: the ortho-iodination of lithiated aromatic compounds and the O-alkylation of hydroxylated naphthoquinones. Through a comparative lens, we aim to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Ortho-Iodination of Lithiated Aromatics: 1-Chloro-2-iodoethane vs. Alternatives

The directed ortho-metalation (DoM) of aromatic compounds, followed by quenching with an electrophile, is a powerful tool for regioselective functionalization. In this context, 1-Chloro-2-iodoethane can serve as an iodine source for the introduction of an iodine atom ortho to a directing group.

Comparative Performance

While specific comparative studies directly benchmarking 1-Chloro-2-iodoethane against a range of iodinating agents for the same substrate are not extensively documented in readily available literature, we can draw comparisons from reported yields in similar transformations. One notable alternative for the iodination of organolithium species is 1,2-diiodoethane (B146647).

ReagentSubstrate TypeProductYield (%)Reference
1-Chloro-2-iodoethane ortho-Lithiated Benzyl (B1604629) Etherortho-Iodo Benzyl EtherData not availableGeneral Application
1,2-Diiodoethane ortho-Lithiated Indole Derivative2-Iodoindole Derivative<35 - 69[1]

Note: The yield for 1,2-diiodoethane varies depending on the specific substrate. The lack of readily available quantitative data for 1-Chloro-2-iodoethane in this specific application highlights a gap in the current literature and underscores the need for direct comparative studies.

Experimental Protocols

General Protocol for Ortho-Iodination of a Lithiated Aromatic Compound:

A detailed, validated experimental protocol for the use of 1-Chloro-2-iodoethane in the ortho-iodination of an ortho-lithiated benzyl ether is not explicitly available in the reviewed literature. However, a general procedure can be outlined based on standard organolithium chemistry.

Hypothetical Experimental Workflow for Ortho-Iodination

cluster_0 Reaction Setup cluster_1 Electrophilic Quench cluster_2 Workup and Purification Start Aryl Benzyl Ether in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Lithiation Add n-BuLi dropwise Cooling->Lithiation Stirring1 Stir at -78 °C for 1h Lithiation->Stirring1 Reagent_Addition Add 1-Chloro-2-iodoethane Stirring1->Reagent_Addition Stirring2 Stir at -78 °C to RT Reagent_Addition->Stirring2 Quench Quench with sat. aq. NH4Cl Stirring2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product ortho-Iodo Benzyl Ether Purification->Product

Caption: Hypothetical workflow for ortho-iodination.

O-Alkylation of 5-Hydroxy-[1][2]naphthoquinone

The alkylation of the hydroxyl group in naphthoquinones is a key step in the synthesis of various biologically active molecules. 1-Chloro-2-iodoethane can be utilized to introduce a 2-chloroethoxy group onto the phenolic oxygen of 5-hydroxy-[1][2]naphthoquinone.

Comparative Performance
ReagentSubstrateProductYield (%)Reference
1-Chloro-2-iodoethane 5-Hydroxy-[1][2]naphthoquinone5-(2-Chloro-ethoxy)-[1][2]naphthoquinoneData not availableGeneral Application
Prenyl Halides MenadiolMK-115-40General Application
Phytyl Chloride Monoacetate of a Naphthoquinone DerivativeO-Alkylated Product79-87General Application

Note: The yields for alternative alkylating agents are provided for context but involve different substrates and reaction types, highlighting the need for specific studies on the chloroethoxylation of 5-hydroxy-[1][2]naphthoquinone.

Experimental Protocols

General Protocol for O-Alkylation of 5-Hydroxy-[1][2]naphthoquinone:

A specific, detailed experimental protocol for the reaction of 5-hydroxy-[1][2]naphthoquinone with 1-Chloro-2-iodoethane is not explicitly detailed in the available literature. A generalized procedure would likely involve the deprotonation of the hydroxyl group with a suitable base followed by nucleophilic attack on 1-Chloro-2-iodoethane.

General Synthetic Pathway for O-Alkylation

Start 5-Hydroxy-[1,4]naphthoquinone Base Base (e.g., K2CO3) in Solvent (e.g., DMF) Start->Base Deprotonation Deprotonation Formation of Phenoxide Base->Deprotonation SN2 SN2 Reaction Deprotonation->SN2 Reagent 1-Chloro-2-iodoethane Reagent->SN2 Product 5-(2-Chloro-ethoxy)- [1,4]naphthoquinone SN2->Product

Caption: General pathway for O-alkylation.

Conclusion

1-Chloro-2-iodoethane presents itself as a potentially valuable reagent for specific synthetic transformations, including ortho-iodination and O-alkylation. However, a significant lack of publicly available, direct comparative studies with quantitative performance data against alternative reagents is a notable limitation for researchers. The experimental protocols provided in this guide are based on general chemical principles due to the absence of detailed, validated procedures in the literature for these specific reactions. This guide underscores the necessity for further research to systematically evaluate the efficacy of 1-Chloro-2-iodoethane in these and other synthetic pathways to provide the scientific community with a clearer, data-driven understanding of its capabilities and limitations.

References

A Comparative Kinetic Analysis of 1-Chloro-2-iodoethane and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of 1-Chloro-2-iodoethane against other selected alkylating agents. Alkylating agents are a critical class of compounds in therapeutic and research applications, primarily due to their ability to form covalent bonds with nucleophilic biomolecules, most notably DNA.[1] Understanding the kinetic profiles of these agents is paramount for predicting their reactivity, selectivity, and ultimately their biological efficacy and toxicity. This document presents a comparative analysis based on established principles of chemical kinetics, outlines detailed experimental protocols for their evaluation, and visualizes the key cellular pathways affected by these agents.

Introduction to Alkylating Agents and Reaction Kinetics

Alkylating agents are characterized by their ability to transfer an alkyl group to a nucleophile. Their biological activity is largely attributed to the alkylation of DNA, which can lead to DNA damage, cell cycle arrest, and apoptosis.[2] The reactivity of these agents is governed by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions.

The nucleophilic substitution reactions of the alkylating agents discussed in this guide predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.[3] The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile, following second-order kinetics.[2][4]

Rate = k[Alkylating Agent][Nucleophile]

A key determinant of reactivity in haloalkanes is the strength of the carbon-halogen bond. Weaker bonds lead to better leaving groups and faster reaction rates. The bond energy decreases in the order C-Cl > C-Br > C-I, making iodoalkanes generally the most reactive and chloroalkanes the least reactive among the halogens.[5]

Comparative Kinetic Data

Table 1: Comparative Reactivity of Selected Alkylating Agents

Alkylating AgentStructureClassRelative Rate (Illustrative)Second-Order Rate Constant, k (M⁻¹s⁻¹) (Illustrative)Key Features
1-Chloro-2-iodoethane I-CH₂-CH₂-ClBifunctional HaloalkaneVery High1.5 x 10⁻¹Possesses a highly reactive C-I bond for the initial alkylation, followed by a less reactive C-Cl bond for potential cross-linking.
1,2-DiiodoethaneI-CH₂-CH₂-IBifunctional HaloalkaneHighest2.0 x 10⁻¹Both leaving groups are excellent, leading to very high reactivity and potential for rapid cross-linking.
1,2-DibromoethaneBr-CH₂-CH₂-BrBifunctional HaloalkaneHigh5.0 x 10⁻³Less reactive than the iodo-analogues but still a potent bifunctional alkylating agent.
1,2-DichloroethaneCl-CH₂-CH₂-ClBifunctional HaloalkaneLow1.0 x 10⁻⁵Significantly less reactive due to the strong C-Cl bond, requiring more forcing conditions for reaction.
IodoethaneCH₃-CH₂-IMonofunctional HaloalkaneHigh8.0 x 10⁻²Highly reactive monofunctional agent due to the excellent iodide leaving group.
ChloroethaneCH₃-CH₂-ClMonofunctional HaloalkaneVery Low2.0 x 10⁻⁶Low reactivity, serving as a baseline for the chloro- leaving group.
MechlorethamineCH₃-N(CH₂CH₂Cl)₂Nitrogen MustardHighVariableA classic bifunctional alkylating agent that forms a highly reactive aziridinium (B1262131) ion intermediate.

Disclaimer: The quantitative data in this table is illustrative and intended to reflect the well-established relative reactivities of these compounds. Actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

To quantitatively compare the kinetic profiles of these alkylating agents, a standardized experimental protocol is essential. The following outlines a robust method for determining the second-order rate constants using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis of Alkylating Agents by UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant (k) for the reaction of an alkylating agent with a chromophoric nucleophile.

Materials:

  • Alkylating agents (1-Chloro-2-iodoethane, 1,2-dichloroethane, etc.)

  • Nucleophile with a strong UV-Vis absorbance that changes upon reaction (e.g., 4-nitrothiophenoxide)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each alkylating agent of known concentration (e.g., 0.1 M) in anhydrous DMF.

    • Prepare a stock solution of the sodium salt of the nucleophile (e.g., sodium 4-nitrothiophenoxide) of known concentration (e.g., 0.01 M) in anhydrous DMF.

  • Kinetic Run:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the nucleophile.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).

    • In a quartz cuvette, pipette a known volume of the nucleophile stock solution and dilute with DMF to a final volume that gives an initial absorbance in the linear range of the instrument (typically 0.8 - 1.2).

    • Initiate the reaction by rapidly adding a small, known volume of the alkylating agent stock solution to the cuvette. The concentration of the alkylating agent should be in large excess (at least 10-fold) compared to the nucleophile to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes stable).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics with respect to the nucleophile since the alkylating agent is in large excess. The integrated rate law is: ln(A_t - A_∞) = -k't + ln(A₀ - A_∞) where:

      • A_t is the absorbance at time t

      • A_∞ is the absorbance at infinite time (reaction completion)

      • A₀ is the initial absorbance

      • k' is the pseudo-first-order rate constant

    • Plot ln(A_t - A_∞) versus time (t). The plot should be a straight line with a slope of -k'.

    • The second-order rate constant (k) can then be calculated using the following equation: k = k' / [Alkylating Agent]

  • Comparison:

    • Repeat the experiment for each alkylating agent under identical conditions (temperature, solvent, and initial concentrations) to obtain a set of comparable second-order rate constants.

Visualization of Cellular Mechanisms

The primary biological target of many of these alkylating agents is DNA. Bifunctional agents like 1-Chloro-2-iodoethane can form highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription.[6] The cell employs a complex network of DNA damage response (DDR) pathways to repair such lesions.

DNA_Damage_Response cluster_0 Cellular Response to Bifunctional Alkylation cluster_1 DNA Damage Repair Pathways Alkylating_Agent Bifunctional Alkylating Agent (e.g., 1-Chloro-2-iodoethane) DNA Cellular DNA Alkylating_Agent->DNA Alkylation ICL Interstrand Cross-link (ICL) DNA->ICL Cross-linking Replication_Stall Replication Fork Stall ICL->Replication_Stall FA Fanconi Anemia (FA) Pathway Replication_Stall->FA Activation Apoptosis Apoptosis / Cell Death Replication_Stall->Apoptosis If repair fails NER Nucleotide Excision Repair (NER) HR Homologous Recombination (HR) NER->HR Coordination FA->NER HR->DNA Error-free Repair

Caption: DNA damage response to interstrand cross-links.

The diagram above illustrates the cellular response to DNA damage induced by a bifunctional alkylating agent. The formation of an interstrand cross-link leads to the stalling of the replication fork. This activates a cascade of repair pathways, primarily the Fanconi Anemia pathway, which coordinates with Nucleotide Excision Repair and Homologous Recombination to resolve the damage.[6][7] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative kinetic analysis of alkylating agents.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Comparative Analysis A Prepare Stock Solutions (Alkylating Agents & Nucleophile) C Initiate Reaction in Cuvette A->C B Set Spectrophotometer (Wavelength & Temperature) B->C D Monitor Absorbance vs. Time C->D E Plot ln(At - A∞) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k') E->F G Calculate Second-Order Rate Constant (k) F->G H Repeat for All Agents G->H I Compare Rate Constants H->I

Caption: Workflow for comparative kinetic analysis.

This workflow provides a systematic approach to obtaining reliable and comparable kinetic data for different alkylating agents.

Conclusion

The reactivity of 1-Chloro-2-iodoethane is predicted to be significantly higher than its dichloro- and dibromo- counterparts due to the excellent leaving group ability of iodide. This makes it a potent bifunctional alkylating agent capable of rapidly forming an initial adduct, with the potential for a subsequent, slower cross-linking reaction. The kinetic data, whether determined experimentally through the provided protocol or inferred from established principles, is crucial for the rational design of experiments and the development of novel therapeutic strategies. The provided diagrams offer a visual representation of the underlying cellular mechanisms and a clear workflow for conducting these important kinetic studies.

References

A Comparative Cost-Benefit Analysis of 1-Chloro-2-iodoethane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and large-scale chemical synthesis, the choice of reagents is a critical decision that balances reactivity, cost, safety, and environmental impact. 1-Chloro-2-iodoethane is a bifunctional electrophile that offers unique synthetic advantages due to the differential reactivity of its carbon-halogen bonds. This guide provides a comprehensive cost-benefit analysis of using 1-Chloro-2-iodoethane in large-scale synthesis, comparing it with viable alternatives.

Executive Summary

1-Chloro-2-iodoethane serves as a valuable reagent for introducing a 2-chloroethyl group or for sequential, regioselective reactions. The significant difference in the leaving group ability between iodide and chloride ions allows for selective nucleophilic substitution at the carbon bearing the iodine atom, leaving the chloro group intact for subsequent transformations. While its unique reactivity is a major benefit, its higher cost and potential for light-induced degradation are key considerations for industrial applications.

Cost and Availability Analysis

The economic viability of a reagent is paramount in large-scale synthesis. 1-Chloro-2-iodoethane is considerably more expensive than its dichloro and dibromo analogs, which can be a significant barrier to its use in cost-sensitive manufacturing processes.

ReagentTypical PurityPrice (USD/kg, approx.)Availability
1-Chloro-2-iodoethane 96-98%$1,000 - $20,000+Specialized suppliers
1,2-Dichloroethane 99%+< $1Commodity chemical
1,2-Dibromoethane 99%+$10 - $50Widely available
Ethyl Tosylate 98%+$50 - $200Widely available

Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.

Performance and Reactivity Comparison

The primary advantage of 1-Chloro-2-iodoethane lies in its chemoselectivity. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodinated carbon much more susceptible to nucleophilic attack.

Parameter1-Chloro-2-iodoethane1,2-Dichloroethane1,2-Dibromoethane
Reactivity High (at C-I), Low (at C-Cl)LowModerate
Selectivity Excellent for sequential reactionsPoor (requires harsh conditions)Moderate (can undergo double substitution)
Typical Yields Generally high for the first substitutionVariable, often lowerGood, but can lead to mixtures
Side Reactions Elimination (E2) is possibleElimination, over-alkylationElimination, over-alkylation
Light Sensitivity Yes, can decompose to form I₂[1]NoMinor
Key Synthetic Applications

1-Chloro-2-iodoethane is particularly useful as a mild electrophile for the iodination of metallated species and in reactions where a two-carbon linker with latent reactivity is required.[1][2] For example, it can be used to introduce a 2-chloroethoxy group onto a molecule.[1]

G cluster_0 Reaction Pathway Nu1 Nucleophile 1 (e.g., R-O⁻) Intermediate Intermediate (Nu1-CH₂-CH₂-Cl) Nu1->Intermediate SN2 Attack (I⁻ is leaving group) Reagent 1-Chloro-2-iodoethane (Cl-CH₂-CH₂-I) Reagent->Intermediate Product Final Product (Nu1-CH₂-CH₂-Nu2) Intermediate->Product SN2 Attack (Cl⁻ is leaving group) Nu2 Nucleophile 2 (e.g., R'-NH₂) Nu2->Product

Sequential Nucleophilic Substitution Pathway

Experimental Protocols and Safety

General Experimental Protocol for Alkylation

The following is a representative protocol for the alkylation of a generic nucleophile (NuH) with 1-Chloro-2-iodoethane.

Materials:

  • Nucleophile (NuH) (1.0 eq)

  • 1-Chloro-2-iodoethane (1.1 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of the nucleophile (NuH) and base in the chosen anhydrous solvent under an inert atmosphere, add 1-Chloro-2-iodoethane dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scale-Up Considerations:

  • Thermal Management: The reaction is exothermic; for large-scale batches, controlled addition and efficient cooling are crucial to prevent runaway reactions.

  • Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when using solid bases.

  • Material Handling: 1-Chloro-2-iodoethane is a hazardous substance.[3] Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4][5]

G cluster_1 Experimental Workflow A Reactant Charging (Nucleophile, Base, Solvent) B Inert Atmosphere (Nitrogen Purge) A->B C Controlled Addition (1-Chloro-2-iodoethane) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup (Quenching & Extraction) D->E F Purification (Chromatography / Recrystallization) E->F G Waste Disposal (Halogenated Waste) F->G G node_A Need for a C2 electrophile? node_B Is sequential, selective reaction required? node_A->node_B Yes node_F Consider Alternatives: 1,2-Dibromoethane 1,2-Dichloroethane node_A->node_F No node_C Is the higher cost justified by yield/ selectivity? node_B->node_C Yes node_B->node_F No node_D Can safety and handling protocols be implemented? node_C->node_D Yes node_C->node_F No node_E Use 1-Chloro-2-iodoethane node_D->node_E Yes node_D->node_F No

References

Spectroscopic Analysis: Confirming Product Structure from 1-Chloro-2-iodoethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step in any synthetic pathway. This guide provides a comparative analysis of spectroscopic techniques used to identify the products arising from reactions of the starting material, 1-chloro-2-iodoethane. We present key experimental data and detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate between potential elimination and substitution products.

Potential Reaction Pathways of 1-Chloro-2-iodoethane

1-Chloro-2-iodoethane is a versatile substrate that can undergo various reactions, primarily elimination and nucleophilic substitution. The most probable products from such reactions include:

  • Vinyl Chloride (Elimination Product): Formed through the removal of hydrogen iodide (HI) or hydrogen chloride (HCl).

  • 2-Chloroethanol (Substitution Product): Results from the substitution of the iodide atom by a hydroxyl group.

  • 2-Iodoethanol (Substitution Product): Arises from the substitution of the chlorine atom by a hydroxyl group.

The following sections detail how spectroscopic analysis can be employed to distinguish between these potential products.

Comparative Spectroscopic Data

The structural differences between the potential products give rise to distinct spectroscopic signatures. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Vinyl Chloride ~5.4 (1H, dd)Doublet of doublets1HJtrans ≈ 14.8, Jcis ≈ 7.5
~5.3 (1H, dd)Doublet of doublets1HJtrans ≈ 14.8, Jgem ≈ 1.5
~6.2 (1H, dd)Doublet of doublets1HJcis ≈ 7.5, Jgem ≈ 1.5
2-Chloroethanol ~3.7 (2H, t)Triplet2HJ ≈ 5.5
~3.6 (2H, t)Triplet2HJ ≈ 5.5
~2.5 (1H, s)Singlet (broad)1H (OH)-
2-Iodoethanol ~3.8 (2H, t)Triplet2HJ ≈ 6.5
~3.2 (2H, t)Triplet2HJ ≈ 6.5
~2.0 (1H, s)Singlet (broad)1H (OH)-
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)
Vinyl Chloride ~126.2 (CH)
~117.5 (CH₂)
2-Chloroethanol ~63.5 (CH₂OH)
~46.5 (CH₂Cl)
2-Iodoethanol ~63.0 (CH₂OH)
~10.0 (CH₂I)
Table 3: Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Functional Group
Vinyl Chloride ~3100-3000=C-H stretch
~1625C=C stretch
~950, 895=C-H bend (out-of-plane)
2-Chloroethanol ~3600-3200 (broad)O-H stretch
~3000-2850C-H stretch (sp³)
~1050C-O stretch
~750-650C-Cl stretch
2-Iodoethanol ~3600-3200 (broad)O-H stretch
~3000-2850C-H stretch (sp³)
~1040C-O stretch
~600-500C-I stretch
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragment Ions (m/z)
Vinyl Chloride 62/64 (due to ³⁵Cl/³⁷Cl isotopes)27 (base peak, [C₂H₃]⁺)
2-Chloroethanol 80/82 (due to ³⁵Cl/³⁷Cl isotopes)49 ([CH₂Cl]⁺), 31 ([CH₂OH]⁺)
2-Iodoethanol 172127 ([I]⁺), 45 ([CH₂OH]⁺)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquid samples): Place a drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the sample-containing salt plates in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the potential products.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like vinyl chloride, direct injection or headspace analysis is suitable. For less volatile liquids like the substituted ethanols, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine-containing compounds (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.[1]

Workflow for Product Structure Confirmation

The following diagram illustrates the logical workflow for identifying the product from a reaction of 1-chloro-2-iodoethane using the spectroscopic techniques discussed.

G Workflow for Spectroscopic Product Identification cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Reaction of 1-Chloro-2-iodoethane Reaction of 1-Chloro-2-iodoethane IR Spectroscopy IR Spectroscopy Reaction of 1-Chloro-2-iodoethane->IR Spectroscopy Mass Spectrometry Mass Spectrometry Reaction of 1-Chloro-2-iodoethane->Mass Spectrometry NMR Spectroscopy (1H & 13C) NMR Spectroscopy (1H & 13C) Reaction of 1-Chloro-2-iodoethane->NMR Spectroscopy (1H & 13C) Identify Functional Groups Identify Functional Groups IR Spectroscopy->Identify Functional Groups Determine Molecular Weight & Formula Determine Molecular Weight & Formula Mass Spectrometry->Determine Molecular Weight & Formula Elucidate Connectivity & Stereochemistry Elucidate Connectivity & Stereochemistry NMR Spectroscopy (1H & 13C)->Elucidate Connectivity & Stereochemistry Confirmed Product Structure Confirmed Product Structure Identify Functional Groups->Confirmed Product Structure Determine Molecular Weight & Formula->Confirmed Product Structure Elucidate Connectivity & Stereochemistry->Confirmed Product Structure

Caption: Logical workflow for product identification.

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can confidently and accurately determine the structure of the product obtained from reactions of 1-chloro-2-iodoethane. This rigorous analytical approach is fundamental to ensuring the integrity and success of chemical research and development.

References

A Researcher's Guide to Alternative Reagents for Alkene 1,2-Difunctionalization

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2-difunctionalization of alkenes, a process that installs two distinct functional groups across a carbon-carbon double bond in a single step, is a cornerstone of modern organic synthesis. This powerful strategy allows for the rapid construction of complex molecular architectures from simple, abundant starting materials.[1][2] For researchers in drug development and materials science, selecting the appropriate reagent and methodology is critical to achieving desired outcomes with high efficiency, selectivity, and sustainability.

This guide provides a comparative overview of prominent alternative strategies for alkene 1,2-difunctionalization, including transition-metal catalysis, photoredox catalysis, electrochemical synthesis, and the use of hypervalent iodine reagents. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in navigating this dynamic field.

Comparative Analysis of Key Methodologies

The choice of a synthetic strategy for 1,2-difunctionalization is dictated by the desired functional groups, substrate scope, and tolerance to reaction conditions. Below is a summary of leading methodologies, highlighting their distinct advantages and typical applications.

MethodologyCatalyst/Reagent ClassMechanism HighlightsKey AdvantagesCommon Applications
Transition-Metal Catalysis Iron, Palladium, Nickel, Copper, Cobalt, Gold[2][3]Involves metal-carbon species addition, migratory insertion, and reductive elimination.[2][4] Can overcome challenges like β-hydride elimination.Cost-effective (e.g., Iron), high efficiency, broad substrate scope, well-established for C-C and C-heteroatom bond formation.[4]Dicarbofunctionalization[1], Carboamination[5], Carbohalogenation, Silylarylation.[2]
Photoredox Catalysis Ruthenium or Iridium photocatalysts, organic dyes.[1][3]Visible light initiates single-electron transfer (SET) to generate radical intermediates from precursors.[1][6]Environmentally benign, operates under mild reaction conditions, excellent for radical-mediated transformations.[6]1,2-dicarbofunctionalization, 1,2-carboheterofunctionalization, and 1,2-diheterofunctionalization.[1]
Electrochemical Synthesis Undivided or divided cell setups, various electrode materials.Utilizes electrical current to drive redox reactions, generating radical intermediates for difunctionalization.High regio- and stereoselectivity, avoids stoichiometric chemical oxidants/reductants, sustainable.[7]Radical-mediated difunctionalization pathways for constructing complex molecules.[7]
Hypervalent Iodine Reagents Phenyliodine(III) diacetate (PIDA), Zefirov's reagent, etc.Act as oxidants to activate alkenes towards nucleophilic attack, often forming cyclic intermediates.Metal-free conditions, can achieve enantioselective transformations with chiral reagents.[8]Diamination[8], aminohalogenation, and other heteroatom additions.

In-Depth Comparison: Reagents for Alkene 1,2-Diamination

The introduction of two adjacent nitrogen atoms is a critical transformation for synthesizing vicinal diamines, which are prevalent motifs in natural products, pharmaceuticals, and chiral ligands.[9][10] A variety of reagents and catalytic systems have been developed for this purpose.

Catalyst/Reagent SystemNitrogen SourceSubstrate ScopeTypical YieldSelectivityKey Features & Limitations
Osmium-based Reagents N,N'-Di-tert-butylthiadiaziridine 1,1-dioxideUnactivated AlkenesModerate to GoodHigh diastereoselectivityStoichiometric use of toxic osmium reagents is a significant drawback. Can be adapted for asymmetric synthesis using chiral auxiliaries.[11]
Palladium(II) Catalysis Di-tert-butyldiaziridinoneUnactivated AlkenesGood to Excellent (often >80%)High regioselectivityOffers higher yields than many stoichiometric methods. The development of catalytic asymmetric versions remains a key challenge.[11][12]
Rhodium(II) Catalysis Sulfamide (B24259) derivativesStyrenes, Aliphatic AlkenesGood to ExcellentHigh regioselectivity (single isomers)Proceeds via an aziridination/rearrangement sequence, providing differentially protected diamines.[13]
Chiral Iodine(III) Reagents BismesylimideStyrenesUp to 81%Up to 94% eeRepresents a pioneering metal-free, enantioselective method for direct intermolecular diamination of unactivated alkenes.[8]
Copper(I) Catalysis Di-tert-butyldiaziridinoneTerminal OlefinsGoodN/AEfficiently produces imidazolidinones, which are precursors to vicinal diamines.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for iron-catalyzed carboamination and rhodium-catalyzed diamination.

Protocol 1: Iron-Catalyzed Oxidative 1,2-Carboamination of Alkenes

This procedure describes a three-component reaction between an alkene, an alkyl nitrile, and an amine to produce γ-amino alkyl nitriles.[5]

Reagents & Equipment:

  • Fe(OTf)₃ or FeCl₃ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Alkene (1.0 equiv)

  • Amine (2.0 equiv)

  • Acetonitrile (B52724) (MeCN) as solvent and reactant

  • Schlenk tube

  • Standard glassware and silica (B1680970) gel for chromatography

Procedure:

  • To a Schlenk tube, add the iron catalyst (10 mol%), silver carbonate (0.6 mmol), the alkene (0.3 mmol), and the amine (0.6 mmol).

  • Add acetonitrile (2 ml) to the tube.

  • Seal the tube, evacuate, and backfill with argon.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a small plug of silica gel, washing with ethyl acetate (B1210297) (3 x 10 ml) to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography (typically 10–40% ethyl acetate/hexane with 0.1% Et₃N) to afford the desired γ-amino alkyl nitrile product.[5]

Protocol 2: Rhodium-Catalyzed Vicinal Diamination of Alkenes

This two-step sequence involves an initial alkene oxidation followed by a nucleophilic ring-opening to generate a cyclic sulfamide, a precursor to 1,2-diamines.[13]

Reagents & Equipment:

  • Rh₂(esp)₂ (1 mol%)

  • PhI(OAc)₂ (1.1 equiv)

  • MgO (2.2 equiv)

  • Sulfamide (1.1 equiv)

  • Alkene (1.0 equiv)

  • NaI (5.0 equiv)

  • Dichloromethane (DCM) and Dimethylformamide (DMF) as solvents

Procedure (Step 1: Aziridination):

  • To a solution of the alkene (0.5 mmol) in DCM (5.0 mL) at 23 °C, add Rh₂(esp)₂ (0.005 mmol), MgO (1.1 mmol), the sulfamide (0.55 mmol), and PhI(OAc)₂ (0.55 mmol).

  • Stir the mixture vigorously for 3 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate. The crude aziridine (B145994) can be used directly in the next step.

Procedure (Step 2: Isomerization):

  • Dissolve the crude aziridine from the previous step in DMF (5.0 mL).

  • Add NaI (2.5 mmol) to the solution.

  • Stir the mixture at 23 °C for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel to yield the cyclic sulfamide product.[13]

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms and logical workflows is key to method selection and optimization. The following diagrams, generated using Graphviz, illustrate these concepts.

Workflow_for_1_2_Difunctionalization start Define Target Molecule & Required Functional Groups (FG1, FG2) substrate Alkene Substrate Type? start->substrate activated Activated (e.g., Styrenes, Enones) substrate->activated Electron-rich or Electron-poor unactivated Unactivated (e.g., Aliphatic) substrate->unactivated Simple Alkyl Chain method_choice Select General Method activated->method_choice unactivated->method_choice metal Transition Metal Catalysis method_choice->metal C-C or C-X bonds, High throughput photo Photoredox Catalysis method_choice->photo Radical pathway, Mild conditions electro Electrosynthesis method_choice->electro Redox control, Avoids reagents hypervalent Hypervalent Iodine method_choice->hypervalent Metal-free, Heteroatom addition optimization Optimization & Analysis metal->optimization photo->optimization electro->optimization hypervalent->optimization

Caption: A decision workflow for selecting a 1,2-difunctionalization strategy.

Photoredox_Catalysis_Mechanism General Mechanism for Photoredox Catalysis cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star hν (Light) PC_star->PC SET Radical_Gen Radical Precursor (R-X) Radical Radical (R•) Radical_Gen->Radical SET from PC* Adduct Radical Adduct Radical:e->Adduct:w Alkene Alkene Alkene:n->Adduct:s Product Product (R-C-C-Nu) Adduct->Product Trapped by Nu⁻ or Oxidized + Nu⁻ Nuc Nucleophile (Nu⁻) Nuc->Product Transition_Metal_Catalysis_Mechanism General Mechanism for Metal-Catalyzed Difunctionalization cluster_cycle Catalytic Cycle Ln_M0 Ln-M(0) Ln_MII_RX Ln-M(II)(R)(X) Ln_M0->Ln_MII_RX Oxidative Addition (R-X) Ln_MII_Alkene Alkene Complex Ln_MII_RX->Ln_MII_Alkene Alkene Coordination Ln_MII_Migratory Migratory Insertion Product Ln_MII_Alkene->Ln_MII_Migratory Migratory Insertion Ln_MII_Migratory->Ln_M0 Reductive Elimination (+ Y-source) Product Product (R-C-C-Y) Ln_MII_Migratory->Product

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-iodoethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of hazardous chemical reagents. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-2-iodoethane, a halogenated organic compound. Following these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any procedure involving 1-chloro-2-iodoethane, it is crucial to be familiar with its potential hazards. This substance should be handled with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling 1-chloro-2-iodoethane:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures: In case of accidental exposure, immediate action is necessary:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]

Quantitative Data and Physical Properties

While specific occupational exposure limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) have not been established for 1-chloro-2-iodoethane, the following physical and chemical properties are important for safe handling and storage.[1]

PropertyValue
CAS Number 624-70-4
Molecular Formula C₂H₄ClI
Molecular Weight 190.41 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 140-142 °C (284-288 °F)
Flash Point > 100 °C (> 212 °F)[1]
Specific Gravity 2.088 g/cm³[1]

Experimental Protocol for Proper Disposal

The disposal of 1-chloro-2-iodoethane must be managed as a halogenated organic hazardous waste. Co-mingling with non-halogenated waste is strictly prohibited as it can complicate and significantly increase the cost of disposal.

Step 1: Segregation of Waste

  • At the point of generation, segregate all waste containing 1-chloro-2-iodoethane into a dedicated waste stream for halogenated organic compounds.

  • Never mix halogenated and non-halogenated organic waste.

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) carboys are a suitable option.

  • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents."

  • All constituents in the container must be listed by their full chemical names and approximate percentages. Do not use abbreviations or chemical formulas.

  • The label should also include the date of initial waste accumulation and the name of the principal investigator or laboratory.

Step 3: Accumulation and Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area, which should be a well-ventilated, cool, and dry location.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • The storage area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.

Step 4: Disposal Procedure

  • When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do not dispose of 1-chloro-2-iodoethane down the drain or by evaporation.

  • Final disposal should be carried out at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • Place the contaminated absorbent into a sealed, appropriately labeled container for disposal as hazardous waste.

  • For large spills, contact your institution's EHS or emergency response team immediately.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility generation Waste Generation (1-Chloro-2-iodoethane) segregation Segregate Halogenated Waste generation->segregation container Use Labeled Halogenated Waste Container segregation->container storage Store in Satellite Accumulation Area container->storage pickup Schedule EHS Pickup storage->pickup transport Transport to Disposal Facility pickup->transport disposal Final Disposal (Incineration) transport->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.